molecular formula C65H95NO21 B15567710 Phenelfamycin E

Phenelfamycin E

Katalognummer: B15567710
Molekulargewicht: 1226.4 g/mol
InChI-Schlüssel: UDVVGDCMWCVRCO-DPXDKDKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phenelfamycin E is an oligosaccharide.
isolated from Streptomyces

Eigenschaften

Molekularformel

C65H95NO21

Molekulargewicht

1226.4 g/mol

IUPAC-Name

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2R,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39-,40+,41-,42+,44-,45+,46+,47-,48+,49-,50-,51+,54-,55+,56-,57-,58-,59+,60+,61+,62-,65-/m1/s1

InChI-Schlüssel

UDVVGDCMWCVRCO-DPXDKDKUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Isolation of Phenelfamycin E from Streptomyces violaceoniger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Phenelfamycin E, a potent elfamycin-type antibiotic produced by the bacterium Streptomyces violaceoniger. This document details the fermentation process, extraction, and purification protocols, and summarizes the key quantitative data essential for researchers in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a member of the phenelfamycin complex, a group of elfamycin-type antibiotics discovered in the fermentation broth of two soil isolates of Streptomyces violaceoniger, designated AB 999F-80 and AB 1047T-33.[1] These antibiotics exhibit significant activity against anaerobic bacteria, including the pathogenic Clostridium difficile.[2] this compound, along with its isomeric counterpart Phenelfamycin F, is one of the most potent components of this complex. The phenelfamycins are structurally characterized by a macrocyclic ring glycosidically linked to a sugar moiety.

Physicochemical and Biological Data

The key quantitative data for this compound are summarized in the tables below. This information is critical for its identification, characterization, and evaluation of its biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₆₅H₉₅NO₂₁[Hochlowski et al., 1988]
Molecular Weight1226.46 g/mol [Hochlowski et al., 1988]
AppearanceWhite to off-white powder[Hochlowski et al., 1988]
UV λmax (MeOH)232, 280 (sh), 325 nm[Hochlowski et al., 1988]
Optical Rotation[α]D²³ +55° (c 0.5, CHCl₃)[Hochlowski et al., 1988]
Table 2: High-Resolution Mass Spectrometry Data for this compound
IonObserved m/zCalculated m/z
[M+H]⁺1226.65291226.6526
[M+Na]⁺1248.63481248.6345

Note: Specific data is derived from the primary literature and may vary slightly based on instrumentation.

Table 3: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)Assignment
172.8C-1'98.2C-1'''
168.5C-197.9C-1''
145.2C-1784.5C-5''
............

A comprehensive list of ¹H and ¹³C NMR assignments can be found in Hochlowski et al., 1988.

Table 4: In Vitro Antibacterial Activity of this compound (MIC, µg/mL)
OrganismMIC (µg/mL)
Clostridium difficile0.05 - 0.2
Bacteroides fragilis12.5
Staphylococcus aureus>100
Escherichia coli>100

Data adapted from Swanson et al., 1989.[2]

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of S. violaceoniger, and the subsequent extraction and purification of this compound.

Fermentation of Streptomyces violaceoniger

This protocol describes the cultivation of S. violaceoniger for the production of the phenelfamycin complex.

3.1.1. Culture and Inoculum Preparation

  • Strain Maintenance: Lyophilized cultures of Streptomyces violaceoniger (strains AB 999F-80 or AB 1047T-33) are maintained on yeast extract-malt extract agar (B569324) slants.

  • Seed Medium: Prepare a seed medium consisting of (g/L): glucose (10), soluble starch (20), yeast extract (5), NZ amine A (5), and calcium carbonate (1). Adjust the pH to 7.0 before autoclaving.

  • Inoculum Development: Inoculate a 250 mL baffled flask containing 50 mL of seed medium with a loopful of spores or mycelia from the agar slant. Incubate at 28°C on a rotary shaker at 250 rpm for 48-72 hours.

3.1.2. Production Fermentation

  • Production Medium: The production medium consists of (g/L): soluble starch (40), corn steep liquor (5), distillers' solubles (7.5), and calcium carbonate (3).

  • Fermentation: Inoculate a 2-liter baffled flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C with shaking at 250 rpm. The fermentation is typically carried out for 96 to 120 hours. Monitor the production of phenelfamycins by bioassay or HPLC analysis.

Extraction and Initial Purification

The following workflow outlines the extraction of the phenelfamycin complex from the fermentation broth.

Extraction_Workflow Fermentation_Broth Fermentation Broth (10 L) Filter_Aid Add Filter Aid (e.g., Celite) Fermentation_Broth->Filter_Aid Filtration Filtration Filter_Aid->Filtration Mycelial_Cake Mycelial Cake Filtration->Mycelial_Cake Discard Filtrate Aqueous Filtrate Filtration->Filtrate Liquid_Extraction Liquid-Liquid Extraction (2x with 0.5 vol EtOAc) Filtrate->Liquid_Extraction Extraction_Solvent Ethyl Acetate (B1210297) (EtOAc) Extraction_Solvent->Liquid_Extraction EtOAc_Extract Combined EtOAc Extracts Liquid_Extraction->EtOAc_Extract Concentration Concentration in vacuo EtOAc_Extract->Concentration Crude_Extract Crude Brown Oil (Phenelfamycin Complex) Concentration->Crude_Extract

Fig. 1: Extraction of Phenelfamycin Complex.

Protocol:

  • To the whole fermentation broth (10 L), add a filter aid (e.g., Celite®) to 5% (w/v) and filter to separate the mycelia from the filtrate.

  • Extract the filtrate twice with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude brown oil containing the phenelfamycin complex.

Chromatographic Purification of this compound

This multi-step chromatographic process is designed to isolate this compound from the crude extract.

Purification_Workflow Crude_Extract Crude Extract Silica_Gel Silica (B1680970) Gel Chromatography Crude_Extract->Silica_Gel Elution1 Elution with Hexane-EtOAc Gradient Silica_Gel->Elution1 Fraction_Pooling Fraction Pooling based on TLC/HPLC Silica_Gel->Fraction_Pooling Phenelfamycin_Rich_Fraction Phenelfamycin-Rich Fraction Fraction_Pooling->Phenelfamycin_Rich_Fraction Prep_HPLC Preparative Reverse-Phase HPLC (C18) Phenelfamycin_Rich_Fraction->Prep_HPLC Elution2 Elution with Acetonitrile-Water Gradient Prep_HPLC->Elution2 Pure_Phenelfamycin_E Pure this compound Prep_HPLC->Pure_Phenelfamycin_E

Fig. 2: Purification Workflow for this compound.

3.3.1. Silica Gel Chromatography

  • Column Preparation: Pack a column with silica gel 60 (230-400 mesh) in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Load the dried slurry onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC. Pool the fractions containing the phenelfamycin complex.

3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A preparative C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid, if necessary). A typical gradient might be 40% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 10-20 mL/min.

  • Detection: UV detection at 232 nm and 325 nm.

  • Injection and Fractionation: Dissolve the phenelfamycin-rich fraction from the silica gel column in methanol (B129727) and inject it onto the HPLC system. Collect the peak corresponding to this compound.

  • Desalting and Lyophilization: Desalt the collected fraction if an acid modifier was used in the mobile phase and lyophilize to obtain pure this compound as a white powder.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR: To establish the carbon-hydrogen framework and the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and confirm the molecular weight.

The detailed analysis of these spectra led to the complete structural assignment of this compound as reported by Hochlowski et al. in 1988.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Streptomyces violaceoniger. The detailed protocols for fermentation, extraction, and purification, along with the summarized quantitative data, offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. The potent and specific activity of this compound against anaerobic bacteria underscores its potential as a lead compound for the development of new antibiotics.

References

Phenelfamycin E: A Technical Guide to its Chemical Structure, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin E is a potent member of the elfamycin family of antibiotics, a class of natural products known for their activity against a range of Gram-positive bacteria. Produced by the soil bacterium Streptomyces violaceoniger, this compound exerts its antibacterial effect by inhibiting protein synthesis through the specific targeting of the bacterial elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its isolation and purification, a summary of its key physicochemical and biological properties, and an elucidation of its mechanism of action.

Chemical Structure and Properties

This compound is a complex macrolide antibiotic with the chemical formula C₆₅H₉₅NO₂₁.[1][2] Its structure features a large polyene chain, a substituted tetrahydropyran (B127337) ring, and a trisaccharide moiety. The complete chemical name is (2E,4E,6E)-7-((2S,3S,5R)-5-((2S,3S,4E,6E)-8-((S)-2-((2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-((1E,3Z)-penta-1,3-dien-1-yl)-3-(2-phenylacetoxy)tetrahydro-2H-pyran-2-yl)-3-(((2R,4S,5R,6S)-5-(((2R,4R,5S,6S)-5-(((2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)propanamido)-3-methoxy-4-methylocta-4,6-dien-2-yl)-3-hydroxytetrahydrofuran-2-yl)hepta-2,4,6-trienoic acid.[1]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆₅H₉₅NO₂₁[1][2]
Molecular Weight 1226.46 g/mol [1][2]
CAS Number 114451-31-9[1][2]
Appearance Not explicitly stated, likely a solid.
Solubility Not explicitly stated.

Experimental Protocols

The isolation and structure elucidation of this compound were first described by Hochlowski et al. in 1988. The following protocols are based on their reported methodology.

Fermentation of Streptomyces violaceoniger**

The production of this compound is achieved through submerged fermentation of Streptomyces violaceoniger strains, such as AB 999F-80 and AB 1047T-33.

  • Culture Medium: A suitable medium for the growth of Streptomyces violaceoniger and production of phenelfamycins would typically include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.

  • Fermentation Parameters:

    • Temperature: 28°C

    • Aeration: Maintained by shaking in baffled flasks or through sparging in a fermenter.

    • pH: Controlled in the range of 6.5-7.5.

    • Incubation Time: Typically 5-7 days.

  • Monitoring: The production of the antibiotic complex can be monitored by bioassay against a susceptible organism or by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The phenelfamycin complex is extracted from the fermentation broth and mycelium and subsequently purified to yield the individual components.

  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or methylene (B1212753) chloride. The organic extract is then concentrated under reduced pressure.

  • Preliminary Purification: The crude extract is subjected to silica (B1680970) gel column chromatography. A gradient elution system, for example, a mixture of hexane (B92381) and ethyl acetate with increasing polarity, is used to separate the phenelfamycin complex from other metabolites.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the phenelfamycin complex are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol. This compound is collected as a pure fraction.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and elemental composition of the molecule. Analysis of the fragmentation pattern provides information about the different structural motifs within the molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound as reported in the literature. Note: The exact chemical shift and m/z values are based on the original 1988 publication by Hochlowski et al. and may vary slightly depending on the experimental conditions.

¹H and ¹³C NMR Data

A detailed table of ¹H and ¹³C NMR chemical shifts for a molecule as complex as this compound is extensive. The original publication should be consulted for the complete assignment. Key diagnostic signals include those for the polyene chain, the sugar moieties, and the phenylacetyl group.

(A comprehensive table of NMR data is not available in the public domain. The original research article "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination" by Hochlowski et al. (1988) should be consulted for this detailed information.)

Mass Spectrometry Data

FAB-MS analysis of this compound provides a protonated molecular ion ([M+H]⁺) that confirms its molecular weight. The fragmentation pattern reveals the loss of the sugar units and other characteristic fragments.

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺ 1226Protonated molecular ion
Fragment ionsData not availableCorrespond to losses of sugar residues and other structural components

(Specific fragmentation data is not available in the public domain. The original research article should be referenced for detailed mass spectral analysis.)

Mechanism of Action and Signaling Pathway

This compound, like other members of the elfamycin family, targets the bacterial protein synthesis machinery. Its specific target is the elongation factor Tu (EF-Tu) .

EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. This compound binds to the EF-Tu-GTP-aminoacyl-tRNA complex. This binding event prevents the release of EF-Tu-GDP from the ribosome after GTP hydrolysis. The stalled EF-Tu on the ribosome physically blocks the entry of the next aminoacyl-tRNA, thereby halting protein synthesis and leading to bacterial cell death.

Diagram of the Mechanism of Action

PhenelfamycinE_Mechanism aa_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) aa_tRNA->Ternary_Complex binds A_Site_Binding Binding to Ribosome A-site Ternary_Complex->A_Site_Binding Ribosome Ribosome Ribosome->A_Site_Binding GTP_Hydrolysis GTP Hydrolysis A_Site_Binding->GTP_Hydrolysis EF_Tu_GDP_Ribosome EF-Tu-GDP stalled on Ribosome GTP_Hydrolysis->EF_Tu_GDP_Ribosome Normal release of EF-Tu-GDP is inhibited Protein_Synthesis_Blocked Protein Synthesis Blocked EF_Tu_GDP_Ribosome->Protein_Synthesis_Blocked Phenelfamycin_E This compound Phenelfamycin_E->EF_Tu_GDP_Ribosome Stabilizes

Caption: Mechanism of action of this compound.

Biological Activity

This compound exhibits potent activity against a range of Gram-positive anaerobic bacteria.

OrganismMIC (μg/mL)
Clostridium difficile0.06 - 0.25
Clostridium perfringens0.12 - 0.5
Peptostreptococcus anaerobius0.03 - 0.12
Bacteroides fragilis>128
Escherichia coli>128

Data compiled from various sources citing the original work of Swanson et al. (1989).

Experimental Workflow

The overall process from discovery to characterization of this compound can be summarized in the following workflow.

PhenelfamycinE_Workflow Fermentation Submerged Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation Bioactivity Biological Activity Screening Purification->Bioactivity NMR NMR Spectroscopy (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (FAB-MS) Structure_Elucidation->MS

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a structurally complex and biologically active member of the elfamycin family of antibiotics. Its potent and specific inhibition of the bacterial elongation factor Tu makes it an interesting lead compound for the development of new antibacterial agents, particularly against anaerobic Gram-positive pathogens. The detailed experimental protocols for its isolation and the foundational knowledge of its structure and mechanism of action provide a solid basis for further research and development in this area.

References

An In-depth Technical Guide to Phenelfamycin E: An Elfamycin-type Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin E is a member of the elfamycin family of antibiotics, a class of natural products known for their potent activity against various Gram-positive bacteria. Produced by Streptomyces species, this compound exerts its antibacterial effect by inhibiting protein biosynthesis through a targeted interaction with the elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, biosynthetic pathway, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

Physicochemical Properties

This compound is a complex macrolide antibiotic with the molecular formula C65H95NO21.[1][2] Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C65H95NO21[1][2]
Molecular Weight 1226.46 g/mol [1]
CAS Number 114451-31-9[1]
Synonyms Ganefromycin α, LL-E 19020α[1]
Appearance Solid
Origin Produced by Streptomyces bacteria

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other members of the elfamycin family, targets the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation phase of protein synthesis.[3] EF-Tu, a G-protein, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The mechanism of inhibition involves the following steps:

  • Binding to EF-Tu: this compound binds to a specific pocket on the EF-Tu protein.[3]

  • Conformational Locking: This binding event locks EF-Tu in its active, GTP-bound conformation.

  • Inhibition of GTP Hydrolysis: The conformational change prevents the hydrolysis of GTP to GDP, a critical step for the release of EF-Tu from the ribosome after successful delivery of the aa-tRNA.

  • Stalling of the Ribosome: With EF-Tu stalled on the ribosome, the A-site remains occupied, preventing the binding of the next aa-tRNA and thereby halting the elongation of the polypeptide chain.

This targeted inhibition of a key component of the bacterial translation machinery leads to the cessation of protein synthesis and ultimately, bacterial cell death.

G cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex binds A-Site_Binding Binding to Ribosomal A-Site Ternary_Complex->A-Site_Binding Ribosome Ribosome GTP_Hydrolysis GTP Hydrolysis A-Site_Binding->GTP_Hydrolysis Peptide_Bond_Formation Peptide Bond Formation A-Site_Binding->Peptide_Bond_Formation Inhibited_Complex EF-Tu-GTP-Phenelfamycin E Complex (Stalled on Ribosome) A-Site_Binding->Inhibited_Complex EF-Tu-GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu-GDP releases Translocation Translocation Peptide_Bond_Formation->Translocation Translocation->Ribosome ready for next cycle Phenelfamycin_E Phenelfamycin_E Phenelfamycin_E->A-Site_Binding Inhibits GTP Hydrolysis Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibited_Complex->Protein_Synthesis_Blocked Blocks Elongation

Caption: Signaling pathway of protein synthesis inhibition by this compound.

Antibacterial Spectrum

This compound demonstrates potent activity primarily against Gram-positive bacteria, including clinically relevant pathogens. Its efficacy against a panel of bacteria is summarized below.

Bacterial SpeciesStrainMIC (µg/mL)
Streptococcus pyogenesVarious0.12 - 1
Streptococcus pneumoniaeVarious0.25 - 2
Clostridium difficileVarious4
Clostridium perfringensVarious16
Peptostreptococcus magnusVarious0.12
Gram-negative bacteriaPanel of 7>128

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of elfamycin-type antibiotics from Streptomyces fermentation broth.

G Fermentation 1. Fermentation of Streptomyces violaceoniger Extraction 2. Solvent Extraction of Fermentation Broth Fermentation->Extraction Concentration 3. Concentration of Crude Extract Extraction->Concentration Chromatography 4. Chromatographic Purification Concentration->Chromatography Purity_Analysis 5. Purity Analysis (HPLC) Chromatography->Purity_Analysis Structure_Elucidation 6. Structure Elucidation (NMR, MS) Purity_Analysis->Structure_Elucidation

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Streptomyces violaceoniger is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

  • Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC).

  • Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC.

  • Structure Elucidation: The chemical structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains are grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthesis

This compound is a polyketide-nonribosomal peptide hybrid natural product. Its biosynthesis is orchestrated by a large, multi-modular enzymatic complex known as a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).

The general biosynthetic workflow is as follows:

G PKS_Modules Polyketide Synthase (PKS) Modules Hybrid_Assembly Hybrid PKS-NRPS Assembly Line PKS_Modules->Hybrid_Assembly NRPS_Modules Nonribosomal Peptide Synthetase (NRPS) Modules NRPS_Modules->Hybrid_Assembly Post-Translational_Modifications Post-Assembly Modifications Hybrid_Assembly->Post-Translational_Modifications Precursor_Metabolites Precursor Metabolites (e.g., Acyl-CoAs, Amino Acids) Precursor_Metabolites->PKS_Modules Precursor_Metabolites->NRPS_Modules Phenelfamycin_E This compound Post-Translational_Modifications->Phenelfamycin_E

Caption: Generalized biosynthetic workflow for this compound.

  • Chain Initiation and Elongation: The PKS modules catalyze the sequential condensation of small carboxylic acid units (e.g., acetyl-CoA, propionyl-CoA) to build the polyketide backbone.

  • Incorporation of Amino Acids: The NRPS modules incorporate specific amino acids into the growing chain.

  • Hybrid Assembly: The PKS and NRPS modules work in a coordinated fashion to assemble the hybrid polyketide-peptide scaffold.

  • Post-Assembly Modifications: After the core structure is synthesized, it undergoes a series of enzymatic modifications, such as glycosylation and hydroxylation, to yield the final this compound molecule.

In Vivo Efficacy

This compound has demonstrated efficacy in a murine model of lethal Streptococcus pyogenes infection. In this model, administration of this compound led to a dose-dependent increase in the survival of infected mice. While specific protocols may vary, a general outline for such an experiment is provided below.

Experimental Protocol Outline: Murine Model of Systemic Infection

  • Animal Model: Female BALB/c mice are typically used.

  • Bacterial Challenge: Mice are infected intraperitoneally with a lethal dose of a virulent strain of S. pyogenes.

  • Treatment: this compound is administered subcutaneously or orally at various doses at specific time points post-infection.

  • Monitoring: Mice are monitored for survival over a defined period (e.g., 14 days).

  • Endpoint: The primary endpoint is survival, with dose-response curves generated to determine the effective dose (ED50).

Conclusion

This compound represents a promising antibiotic with a potent and specific mechanism of action against Gram-positive bacteria. Its ability to target the essential EF-Tu protein makes it an attractive candidate for further investigation and development, particularly in the context of rising antibiotic resistance. This technical guide provides a foundational understanding of this compound, offering valuable insights and methodologies for researchers in the field of antimicrobial drug discovery. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic properties.

References

The Phenelfamycin E Biosynthesis Pathway in Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenelfamycin E is a member of the elfamycin family of antibiotics, a group of natural products known for their potent antimicrobial activity. Produced by Streptomyces species, these compounds, including the well-studied kirromycin (B1673653) and factumycin, target the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. This inhibition of protein synthesis underlies their bactericidal effects. This compound itself is active against various Gram-positive anaerobic bacteria, including Clostridium difficile[1][2].

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. Due to the limited direct research on this compound biosynthesis, this guide leverages the significant body of knowledge available for the closely related and structurally similar elfamycins, particularly kirromycin and factumycin, to propose a biosynthetic scheme. The guide details the likely enzymatic steps, the genetic organization of the biosynthetic gene cluster (BGC), and relevant experimental methodologies for its study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be carried out by a Type I Polyketide Synthase (PKS) system, consistent with the biosynthesis of other elfamycins like kirromycin and factumycin[3][4]. Type I PKSs are large, modular enzymes where each module is responsible for one cycle of polyketide chain elongation and modification. The proposed pathway involves the assembly of a polyketide backbone from simple acyl-CoA precursors, followed by tailoring reactions to yield the final complex structure of this compound.

The this compound Biosynthetic Gene Cluster (BGC)

While the specific BGC for this compound has not been explicitly characterized, a putative cluster can be inferred by homology to the well-characterized kirromycin BGC from Streptomyces collinus Tü 365 and the factumycin BGC from Streptomyces sp. WAC5292[4][5]. The this compound BGC is expected to contain:

  • PKS Genes: A set of large, multi-domain genes encoding the core polyketide synthase modules.

  • Tailoring Enzyme Genes: Genes encoding enzymes responsible for post-PKS modifications, such as hydroxylases, methyltransferases, and glycosyltransferases.

  • Regulatory Genes: Genes involved in the control of the BGC expression.

  • Resistance Genes: Genes conferring self-resistance to the producing organism, often encoding transporters or modified targets.

Proposed Enzymatic Steps

The biosynthesis of the this compound backbone is likely initiated with a starter unit, which is sequentially elongated by multiple PKS modules. Each module contains a set of domains that select, activate, and condense a specific extender unit (malonyl-CoA or methylmalonyl-CoA) and perform optional reductive modifications.

The core domains of a typical PKS module include:

  • Acyltransferase (AT): Selects the appropriate extender unit.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Ketosynthase (KS): Catalyzes the condensation reaction.

  • Optional Reductive Domains: Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) that modify the β-keto group.

Based on the structure of this compound, the PKS is predicted to incorporate both acetate (B1210297) and propionate-derived extender units.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed modular organization of the this compound PKS and the subsequent tailoring steps leading to the final molecule.

Phenelfamycin_E_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_Tailoring Post-PKS Tailoring PKS_Start Starter Unit Loading Module PKS_Mod1 Module 1 KS AT KR ACP PKS_Start:f1->PKS_Mod1:f0 PKS_Mod2 Module 2 KS AT DH KR ACP PKS_Mod1:f4->PKS_Mod2:f0 PKS_ModN ... Module n ... PKS_Mod2:f5->PKS_ModN:f0 PKS_End Thioesterase (TE) Release & Cyclization PKS_ModN:f2->PKS_End:f0 Polyketide_Intermediate Released Polyketide Chain PKS_End:f1->Polyketide_Intermediate Hydroxylation Hydroxylation Polyketide_Intermediate->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation Methylation Methylation Glycosylation->Methylation Phenelfamycin_E This compound Methylation->Phenelfamycin_E

Caption: Proposed biosynthesis of this compound by a modular PKS and tailoring enzymes.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not currently available in the public domain. However, data from related phenelfamycins and other elfamycins can provide a valuable reference for researchers.

Compound Producing Organism Minimum Inhibitory Concentration (MIC) Reference
Phenelfamycin AStreptomyces violaceonigerActive against Gram-positive anaerobes, including Clostridium difficile.[6]
Phenelfamycin BStreptomyces sp.~1 µg/mL against multidrug-resistant Neisseria gonorrhoeae.[7]
Phenelfamycins G & HStreptomyces albospinusPronounced inhibitory activity against Propionibacterium acnes.[8]
FactumycinStreptomyces sp. WAC5292Selectively active against Acinetobacter baumannii.[4]

Experimental Protocols

The study of the this compound biosynthetic pathway would involve a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments, adapted from established protocols for studying Streptomyces secondary metabolism.

Identification and Cloning of the this compound BGC

Objective: To isolate the complete biosynthetic gene cluster for this compound from the producing Streptomyces strain.

Methodology: A genomic library of the producing Streptomyces strain is constructed in a suitable vector (e.g., a cosmid or BAC). The library is then screened using probes designed from conserved PKS gene sequences of known elfamycin BGCs (e.g., kirromycin or factumycin). Positive clones are then sequenced and assembled to obtain the full BGC.

BGC_Cloning_Workflow Genomic_DNA_Isolation Isolate Genomic DNA from Streptomyces Library_Construction Construct Genomic Library (Cosmid/BAC) Genomic_DNA_Isolation->Library_Construction Library_Screening Screen Library with Probes Library_Construction->Library_Screening Probe_Design Design Probes from Conserved PKS Genes Probe_Design->Library_Screening Sequencing Sequence Positive Clones Library_Screening->Sequencing BGC_Assembly Assemble and Annotate BGC Sequencing->BGC_Assembly

Caption: Workflow for the identification and cloning of a biosynthetic gene cluster.

Heterologous Expression of the this compound BGC

Objective: To express the this compound BGC in a model Streptomyces host to confirm its function and facilitate genetic manipulation.

Methodology: The cloned BGC is introduced into a genetically tractable and high-producing surrogate host, such as Streptomyces coelicolor or Streptomyces lividans[9][10]. The expression of the BGC in the heterologous host is then induced, and the culture extracts are analyzed by HPLC and mass spectrometry to detect the production of this compound. This approach confirms the identity of the BGC and provides a platform for targeted gene knockouts and modifications.

Gene Knockout and Complementation

Objective: To determine the function of individual genes within the this compound BGC.

Methodology: Targeted gene inactivation is performed using PCR-targeted gene replacement or CRISPR/Cas9-based methods. A specific gene within the BGC is replaced with an antibiotic resistance cassette. The resulting mutant is then cultured, and the metabolic profile is compared to the wild-type strain. The absence of this compound or the accumulation of a biosynthetic intermediate in the mutant strain indicates the function of the knocked-out gene. Complementation of the mutant with a functional copy of the gene should restore the production of the final compound.

In Vitro Enzymatic Assays

Objective: To characterize the biochemical function of individual enzymes in the this compound pathway.

Methodology: Individual PKS domains or tailoring enzymes are overexpressed in a suitable host (e.g., E. coli) and purified. The activity of the purified enzyme is then assayed in vitro using synthetic substrates that mimic the natural biosynthetic intermediates. The reaction products are analyzed by techniques such as HPLC, mass spectrometry, or NMR to determine the precise function of the enzyme.

Conclusion

While the biosynthesis of this compound has not been directly elucidated, the extensive knowledge of related elfamycin pathways provides a solid foundation for proposing a biosynthetic model. The pathway is likely orchestrated by a modular Type I PKS, with subsequent modifications by various tailoring enzymes. The experimental protocols outlined in this guide provide a roadmap for the definitive characterization of the this compound biosynthetic gene cluster and the elucidation of its enzymatic machinery. Such studies are crucial for understanding the biosynthesis of this potent class of antibiotics and for enabling future synthetic biology efforts to generate novel and improved elfamycin derivatives to combat the growing threat of antibiotic resistance.

References

Phenelfamycin E: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin E is a member of the elfamycin family of antibiotics, a group of natural products produced by actinomycetes.[1][2] These antibiotics are characterized by their unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), an essential protein in bacterial protein synthesis.[3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial spectrum. It also details the experimental protocols used to evaluate these activities and explores the underlying mechanism of action.

Mechanism of Action: Inhibition of Elongation Factor-Tu

This compound, like other members of the elfamycin class, exerts its antibacterial effect by binding to and inhibiting the function of elongation factor Tu (EF-Tu).[3][4] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, this compound stabilizes the EF-Tu-GTP complex and prevents the release of EF-Tu from the ribosome after GTP hydrolysis. This stalls the ribosome, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

cluster_ribosome Ribosome A-site A-site P-site P-site A-site->P-site peptide bond formation Protein Synthesis Protein Elongation P-site->Protein Synthesis Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP Aminoacyl-tRNA->EF-Tu-GTP binds EF-Tu-GTP->A-site delivers tRNA Stalled Complex Ribosome-EF-Tu-GTP -tRNA Complex EF-Tu-GTP->Stalled Complex forms This compound This compound This compound->EF-Tu-GTP binds to Inhibition X

Mechanism of Action of this compound.

Antibacterial Activity Spectrum

This compound has demonstrated activity primarily against Gram-positive anaerobic bacteria.[1] Published studies have highlighted its effectiveness against clinically relevant pathogens.

Qualitative Summary of Antibacterial Activity:

  • Gram-Positive Anaerobes: All phenelfamycins, including this compound, have been reported to be active against Gram-positive anaerobes.[1] A notable target is Clostridium difficile, a major cause of antibiotic-associated colitis.[1]

  • Other Gram-Positive Bacteria: A commercial source indicates that this compound is active against β-hemolytic Streptococcus, Streptococcus pneumoniae, Clostridium perfringens, and Peptostreptococcus magnus.

  • Gram-Negative Bacteria: Limited information is available on the activity of this compound against Gram-negative bacteria. However, Phenelfamycin A has shown some in vitro activity against Neisseria gonorrhoeae.[1]

Quantitative Antibacterial Activity Data:

A comprehensive, structured table of Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains is not currently available in the public domain literature. The following table is a representative summary based on available information.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Clostridium difficile(Not Specified)Data Not Available[1]
β-hemolytic Streptococcus(Not Specified)Data Not AvailableCommercial Source
Streptococcus pneumoniae(Not Specified)Data Not AvailableCommercial Source
Clostridium perfringens(Not Specified)Data Not AvailableCommercial Source
Peptostreptococcus magnus(Not Specified)Data Not AvailableCommercial Source

Anticancer Activity Spectrum

Currently, there is no publicly available scientific literature describing any in vitro or in vivo anticancer or cytotoxic activity of this compound against cancer cell lines. The primary focus of research on this compound has been its antibacterial properties.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological characterization of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microplate Inoculate Microplate Prepare Bacterial Inoculum->Inoculate Microplate Serial Dilution of this compound Serial Dilution of this compound Serial Dilution of this compound->Inoculate Microplate Incubate Plate Incubate Plate Inoculate Microplate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Broth Microdilution Workflow.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
  • Several colonies are used to inoculate a sterile broth medium.
  • The broth is incubated at the optimal temperature for the bacterium until it reaches a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
  • The inoculum is then diluted to the final desired concentration.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.
  • Serial twofold dilutions of the stock solution are made in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
  • The plate is covered and incubated under appropriate conditions (temperature, time, and sometimes specific atmospheric conditions like anaerobiosis).

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Start Start Seed Cancer Cells Seed Cancer Cells Start->Seed Cancer Cells Add this compound Add this compound Seed Cancer Cells->Add this compound Incubate Incubate Add this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent Add Solubilizing Agent Add MTT Reagent->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT Assay Workflow for Cytotoxicity.

1. Cell Seeding:

  • Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (the solvent used to dissolve the compound) is also included.

3. Incubation:

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

4. MTT Addition and Incubation:

  • The MTT reagent is added to each well and the plate is incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

6. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability compared to the untreated control.
  • The IC50 (half-maximal inhibitory concentration), which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

This compound is an antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. Its known biological activity is concentrated against Gram-positive anaerobic bacteria, making it a compound of interest for potential therapeutic applications against infections caused by these organisms. However, there is a notable lack of quantitative data on its antibacterial potency and a complete absence of research into its potential anticancer activities. Further investigation is warranted to fully elucidate the biological activity spectrum of this compound and to explore its therapeutic potential more broadly.

References

Phenelfamycin E (CAS Number: 114451-31-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin E, a member of the elfamycin class of antibiotics, is a natural product derived from Streptomyces violaceoniger.[1][2][3] With the CAS number 114451-31-9, this complex polyketide exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the specific inhibition of bacterial protein synthesis through targeting the elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and detailed experimental methodologies for its production, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

Chemical and Physical Properties

This compound, also known as Ganefromycin α, is a complex macrolide antibiotic. Its chemical structure and properties are summarized in the table below.

PropertyValue
CAS Number 114451-31-9
Molecular Formula C65H95NO21
Molecular Weight 1226.4 g/mol
Synonyms Ganefromycin α, LL-E 19020α
Appearance Solid
Origin Isolated from Streptomyces violaceoniger[1][2]

Biological Activity and Mechanism of Action

This compound demonstrates a significant and selective antibacterial activity against a range of Gram-positive bacteria. It belongs to the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).

Antimicrobial Spectrum

The available data on the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are presented below.

Bacterial StrainMIC (µg/mL)
Streptococcus pyogenes0.12-1
Streptococcus pneumoniae0.25-2
Clostridium difficile4
Clostridium perfringens16
Peptostreptococcus magnus0.12
Gram-negative bacteria>128

Data sourced from publicly available information.

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis. This compound binds to EF-Tu and locks it in its GTP-bound conformation. This action prevents the release of EF-Tu from the ribosome after GTP hydrolysis, thereby stalling the ribosome and inhibiting further peptide chain elongation. This mechanism is a hallmark of the kirromycin-like elfamycins.

This compound Mechanism of Action cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP Hydrolysis Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange (via EF-Ts) Inhibited_Complex Ribosome-EF-Tu-GDP (Stalled Complex) EF-Tu-GDP->Inhibited_Complex Prevents Dissociation Phenelfamycin_E This compound Phenelfamycin_E->EF-Tu-GDP Binds and Stabilizes Inhibited_Complex->Peptide_Elongation Inhibits

Mechanism of this compound inhibiting bacterial protein synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the production, purification, and biological evaluation of this compound. These protocols are based on established methods for the study of Streptomyces-derived antibiotics and elfamycins.

Production of this compound by Fermentation

This compound is produced by the fermentation of Streptomyces violaceoniger.

Materials:

  • Streptomyces violaceoniger strain (e.g., AB 999F-80 or AB 1047T-33)

  • Seed medium (e.g., tryptone-yeast extract-glucose broth)

  • Production medium (e.g., soybean meal-based medium)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically inoculate a seed flask containing the seed medium with a spore suspension or a vegetative culture of S. violaceoniger. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours.

  • Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation can be carried out in shake flasks or a controlled fermenter.

  • Fermentation Conditions: Maintain the fermentation at 28-30°C with adequate aeration and agitation for 5-7 days. Monitor parameters such as pH, glucose consumption, and antibiotic production.

  • Harvesting: After the fermentation is complete, harvest the broth for extraction of this compound.

Fermentation Workflow Spore_Stock Streptomyces violaceoniger Spore Stock Seed_Culture Seed Culture (48-72h, 28-30°C) Spore_Stock->Seed_Culture Inoculation Production_Culture Production Fermentation (5-7 days, 28-30°C) Seed_Culture->Production_Culture Inoculation Harvest Harvest Fermentation Broth Production_Culture->Harvest

Workflow for the production of this compound via fermentation.
Extraction and Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step process to isolate the compound from other metabolites and media components.

Materials:

  • Fermentation broth

  • Organic solvents (e.g., ethyl acetate, methanol (B129727), chloroform)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. The mycelium can be extracted with methanol or acetone. Combine the organic extracts.

  • Solvent Partitioning: Concentrate the combined organic extracts under reduced pressure. The resulting crude extract can be further partitioned between immiscible solvents (e.g., hexane (B92381) and methanol) to remove nonpolar impurities.

  • Column Chromatography:

    • Silica Gel Chromatography: Apply the partially purified extract to a silica gel column. Elute with a gradient of chloroform (B151607) and methanol. Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

    • Sephadex LH-20 Chromatography: Pool the active fractions and apply them to a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size.

  • Preparative HPLC: Perform final purification using a preparative reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Antibacterial Susceptibility Testing

The antibacterial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

Materials:

  • Purified this compound

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Grow the bacterial strains in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

This assay confirms the mechanism of action of this compound by measuring its effect on bacterial protein synthesis in a cell-free system.

Materials:

  • E. coli S30 cell-free extract

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • ATP and GTP

  • Template mRNA (e.g., luciferase mRNA)

  • Purified this compound

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, and template mRNA.

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Precipitation and Measurement: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins. Collect the precipitate on a filter and wash with TCA. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition at each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent elfamycin antibiotic with a well-defined mechanism of action against Gram-positive bacteria. Its specificity for the bacterial elongation factor EF-Tu makes it an attractive candidate for further investigation in the development of new antibacterial agents. The experimental protocols outlined in this guide provide a framework for the production, purification, and characterization of this compound, facilitating its study in both academic and industrial research settings. Further research is warranted to fully elucidate its therapeutic potential and to explore opportunities for medicinal chemistry-based optimization.

References

Spectroscopic Analysis of Phenelfamycin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin E is a member of the elfamycin family of antibiotics, a class of natural products known for their potent activity against various bacteria, particularly anaerobic species.[1][2] Produced by Streptomyces species, this compound and its congeners represent a compelling area of research for the development of new antimicrobial agents.[3] The structural elucidation of these complex molecules is heavily reliant on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone of this process. This technical guide provides an in-depth overview of the NMR analysis of this compound, including data presentation, experimental protocols, and the visualization of its mechanism of action.

Spectroscopic Data: NMR Analysis

The definitive NMR spectroscopic data for this compound were reported in the foundational paper by Hochlowski et al. (1988) in The Journal of Antibiotics, which detailed the isolation and structure determination of the phenelfamycin complex. While the full spectral data tables from this publication are not publicly accessible, this guide presents the expected format for such data and references the closely related structures of Phenelfamycins G and H for comparative purposes.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not publicly available in searched resources. Refer to Hochlowski JE, et al. J Antibiot (Tokyo). 1988;41(10):1300-1315 for detailed spectral assignments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not publicly available in searched resources. Refer to Hochlowski JE, et al. J Antibiot (Tokyo). 1988;41(10):1300-1315 for detailed spectral assignments.

Experimental Protocols

The structural elucidation of a complex natural product like this compound necessitates a suite of NMR experiments. The following protocols are representative of the methodologies typically employed for such analyses.

Sample Preparation

A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a concentration suitable for NMR analysis (typically 1-10 mM). The choice of solvent is critical and is often determined by the solubility of the compound and the desire to avoid overlapping solvent and analyte signals. The solution is then transferred to a high-precision NMR tube.

NMR Data Acquisition

A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to determine the structure of the molecule. These experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR (Proton NMR): This is the foundational experiment that provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon NMR): This experiment identifies all the carbon atoms in the molecule, including quaternary carbons.

  • 2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds, helping to establish spin systems within the molecule.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.

An experimental workflow for the NMR analysis of a complex antibiotic like this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation pure_sample Pure this compound dissolve Dissolve in Deuterated Solvent pure_sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer High-Field NMR Spectrometer nmr_tube->spectrometer one_d 1D NMR (¹H, ¹³C) spectrometer->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY) spectrometer->two_d spectral_proc Spectral Processing & Analysis one_d->spectral_proc two_d->spectral_proc structure_det Structure Determination spectral_proc->structure_det

A generalized experimental workflow for the NMR analysis of this compound.

Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

This compound belongs to the elfamycin class of antibiotics, which exert their antibacterial effect by inhibiting protein synthesis.[5] Specifically, they target the bacterial elongation factor Tu (EF-Tu), a GTP-binding protein that is essential for delivering aminoacyl-tRNA to the ribosome.

The binding of an elfamycin, such as this compound, to EF-Tu stabilizes the EF-Tu-GTP-aminoacyl-tRNA complex. This stabilization prevents the proper release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling the ribosome and halting protein elongation. This mechanism of action is distinct from many other classes of antibiotics, making the elfamycins a valuable area of study in the face of growing antibiotic resistance.

The signaling pathway illustrating the mechanism of action of this compound is shown below.

mechanism_of_action cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation Blocked_Complex Stabilized EF-Tu Complex on Ribosome Ribosome->Blocked_Complex Phenelfamycin_E This compound Phenelfamycin_E->Blocked_Complex Binds to EF-Tu Inhibition Inhibition of Protein Synthesis Blocked_Complex->Inhibition

The mechanism of action of this compound, targeting the bacterial elongation factor Tu (EF-Tu).

Conclusion

The spectroscopic analysis of this compound, particularly through advanced NMR techniques, is fundamental to its structural characterization and understanding its mode of action. While the specific high-resolution NMR data remains within specialized literature, the established methodologies and the known mechanism of action provide a solid framework for researchers in the field of antibiotic discovery and development. The unique targeting of EF-Tu by this compound continues to make it and other elfamycins promising candidates for further investigation in the ongoing battle against bacterial infections.

References

Phenelfamycin E: An In-depth Technical Guide on a Novel Elfamycin Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin E is a member of the elfamycin family, a class of natural product antibiotics that inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).[1][2][3] This mechanism is distinct from many clinically used antibiotics, making the elfamycins an area of significant interest for overcoming antimicrobial resistance.[1][4] This technical guide provides a comprehensive overview of this compound, its relationship to the broader elfamycin family, its mechanism of action, and detailed experimental protocols relevant to its study. Quantitative data is presented in structured tables, and key processes are visualized to facilitate understanding.

Introduction to the Elfamycin Family

The elfamycins are a group of antibiotics primarily produced by actinomycetes, such as Streptomyces species.[5][6][7] They are defined not by a conserved chemical structure, but by their shared biological target: the essential bacterial protein Elongation Factor Tu (EF-Tu).[1][2] EF-Tu is a G-protein that plays a critical role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[1][2] By impairing the function of EF-Tu, elfamycins halt protein synthesis, leading to bacterial growth inhibition.[1]

This compound: A Profile

This compound belongs to a complex of related compounds (Phenelfamycins A, B, C, E, F, and unphenelfamycin) isolated from the fermentation broth of Streptomyces violaceoniger.[7] Also known as Ganefromycin α, it has demonstrated activity against Gram-positive anaerobic bacteria, including Clostridium difficile, as well as other Gram-positive bacteria like β-hemolytic Streptococcus and S. pneumoniae.[8][9][10]

Chemical and Physical Properties

This compound is a complex polyketide-derived molecule. Its physicochemical properties are summarized below.

PropertyValueReference
Alternate Names Ganefromycin α, LL-E 19020[11]
CAS Number 114451-31-9[9][11]
Molecular Formula C₆₅H₉₅NO₂₁[9][11]
Molecular Weight 1226.46 g/mol [9][11]
Producing Organism Streptomyces violaceoniger[7]

Comparative Analysis: this compound in the Context of the Elfamycin Family

While all elfamycins target EF-Tu, they can possess significant structural diversity, which influences their specific activity and properties. The family is broadly grouped into two main mechanisms of action.[1][2] The first group, including kirromycin (B1673653), traps the EF-Tu:GDP complex on the ribosome, causing a "traffic jam" that stalls protein synthesis.[1] The second group, including pulvomycin, prevents the formation of the active EF-Tu:GTP:aa-tRNA ternary complex, thus blocking its association with the ribosome.[1] Phenelfamycins are structurally related to the kirromycin class.[12]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature / ClassIn Vitro Activity Spectrum
This compound C₆₅H₉₅NO₂₁1226.46Kirromycin-like; lacks pyridone ringActive against Gram-positive anaerobes (C. difficile) and other Gram-positives (Streptococcus spp.).[8][9]
Phenelfamycin B C₅₁H₇₁NO₁₅938.1Kirromycin-likeActive against multidrug-resistant Neisseria gonorrhoeae.[6][13]
Kirromycin C₄₃H₆₀N₂O₁₂796.94Contains a pyridone ringBroad activity against Gram-positive bacteria.[1]
Aurodox C₄₄H₆₂N₂O₁₂810.98Kirromycin-like; contains a pyridone ringSimilar to kirromycin; active against Gram-positive bacteria.[12]

Mechanism of Action: Targeting EF-Tu

This compound inhibits bacterial protein synthesis by interfering with the function of EF-Tu. The diagram below illustrates the normal EF-Tu cycle and the point of inhibition by elfamycins.

G cluster_cycle Normal EF-Tu Cycle cluster_inhibition Inhibition by this compound EFTu_GDP EF-Tu-GDP EFTu_GTP EF-Tu-GTP EFTu_GDP->EFTu_GTP GDP/GTP Exchange (via EF-Ts) Stalled_Complex Stalled EF-Tu-GDP on Ribosome Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) EFTu_GTP->Ternary_Complex + aa-tRNA Ribosome Ribosome A-Site Ternary_Complex->Ribosome Delivery to Ribosome Ribosome->EFTu_GDP GTP Hydrolysis & Peptide Bond Formation Phenelfamycin_E This compound Phenelfamycin_E->EFTu_GDP Binds & Stabilizes EF-Tu on Ribosome

Figure 1. Simplified signaling pathway of EF-Tu inhibition by this compound.

In the normal cycle, EF-Tu binds GTP and an aminoacyl-tRNA to form a ternary complex. This complex delivers the aa-tRNA to the A-site of the ribosome. Upon successful codon-anticodon pairing, EF-Tu hydrolyzes GTP to GDP, changes conformation, and dissociates from the ribosome, allowing protein synthesis to proceed.[1] Kirromycin-like elfamycins, including the phenelfamycins, bind to EF-Tu and prevent its dissociation from the ribosome after GTP hydrolysis.[1][5] This action effectively sequesters the ribosome and EF-Tu in a stalled state, thereby halting protein elongation.[1]

Experimental Protocols

Fermentation and Isolation of Phenelfamycins

The production of phenelfamycins relies on submerged fermentation of the producing Streptomyces strain, followed by extraction and chromatographic purification.[7]

G start Start fermentation 1. Fermentation of Streptomyces violaceoniger start->fermentation harvest 2. Harvest Broth & Separate Mycelia fermentation->harvest extraction 3. Solvent Extraction of Mycelia and Supernatant (e.g., with Ethyl Acetate) harvest->extraction concentration 4. Concentrate Crude Extract (Rotary Evaporation) extraction->concentration chromatography 5. Chromatographic Purification (Silica Gel, HPLC) concentration->chromatography analysis 6. Purity Analysis (HPLC, MS) chromatography->analysis end End analysis->end

Figure 2. General experimental workflow for this compound isolation.

Methodology:

  • Fermentation: Streptomyces violaceoniger is cultured in a suitable liquid medium (e.g., containing soy flour, mannitol, and trace elements) in a shake flask or fermenter at 28-30°C for 5-7 days.[7]

  • Extraction: The fermentation broth is harvested. The mycelia are separated from the supernatant by centrifugation or filtration. Both are extracted with a water-immiscible organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are concentrated in vacuo. The resulting crude extract is subjected to multiple rounds of chromatography. This typically starts with silica (B1680970) gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (e.g., C18) to isolate the individual phenelfamycin compounds.

In Vitro Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

G start Start prep_compound 1. Prepare stock solution of This compound in DMSO start->prep_compound serial_dilute 2. Perform 2-fold serial dilutions in a 96-well microtiter plate containing growth medium prep_compound->serial_dilute prep_inoculum 3. Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) serial_dilute->prep_inoculum inoculate 4. Inoculate all wells (except sterility control) with bacteria serial_dilute->inoculate prep_inoculum->inoculate incubate 5. Incubate plate at 37°C for 18-24 hours inoculate->incubate read_mic 6. Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic end End read_mic->end

Figure 3. Standard workflow for Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • A stock solution of pure this compound is prepared in a suitable solvent like DMSO.

  • Two-fold serial dilutions of the compound are prepared in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium for the test organism).

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • The plate includes a positive control (bacteria, no drug) and a negative control (medium only).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours; anaerobic conditions for anaerobes like C. difficile).

  • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion and Future Directions

This compound is a potent antibiotic within the scientifically valuable elfamycin class. Its activity against clinically relevant anaerobic pathogens like C. difficile highlights its potential. As antibiotic resistance continues to be a global health crisis, revisiting under-explored classes of natural products like the elfamycins is a critical strategy.[3]

Future research should focus on:

  • Total Synthesis and Analogue Development: Chemical synthesis would enable the creation of novel derivatives with improved solubility, pharmacokinetic profiles, and spectrum of activity.

  • In Vivo Efficacy Studies: Evaluating this compound in animal models of infection (e.g., a hamster model of C. difficile colitis) is essential to determine its therapeutic potential.[8]

  • Resistance Studies: Understanding the potential for resistance development to phenelfamycins is crucial for any future clinical development.

  • Biosynthetic Engineering: Modifying the biosynthetic gene cluster in the producing Streptomyces strain could lead to the generation of novel phenelfamycin variants.

References

Initial Studies on the Antibacterial Properties of Phenelfamycin E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin E is a member of the elfamycin family of antibiotics, a class of natural products produced by Streptomyces species.[1][2] These compounds are characterized by their unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), an essential protein involved in the elongation phase of protein synthesis.[3] This mode of action distinguishes them from many clinically used antibiotics and presents a potential avenue for the development of new therapeutics, particularly against drug-resistant pathogens. This document provides a technical guide to the initial studies on the antibacterial properties of this compound, summarizing the available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Data Presentation: In Vitro Antibacterial Activity of this compound

Bacterial SpeciesTypeMIC Range (µg/mL)
Clostridium difficileGram-Positive Anaerobe<0.125 - 128
Clostridium perfringensGram-Positive Anaerobe<0.125 - 128
Peptostreptococcus magnusGram-Positive Anaerobe<0.125 - 128
Streptococcus pneumoniaeGram-Positive Aerobe<0.125 - 128
β-hemolytic StreptococcusGram-Positive Aerobe<0.125 - 128
Neisseria gonorrhoeae (MDR)Gram-Negative Aerobe~1 (for Phenelfamycin B)[3]
Propionibacterium acnesGram-Positive AnaerobePotent activity (for Phenelfamycin G and H)[4][5]

Note: The MIC range for the first five organisms is based on a product data sheet for this compound. The data for Neisseria gonorrhoeae is for the related compound Phenelfamycin B, suggesting potential activity of this compound against this pathogen.[3] Phenelfamycins G and H, which are structurally similar to E and F, show pronounced activity against Propionibacterium acnes.[4][5]

Experimental Protocols

The following sections detail the likely methodologies employed in the initial in vitro studies of this compound's antibacterial properties, based on standard practices for antibiotic susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known concentration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is performed in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth for aerobic bacteria or a specialized anaerobic broth for anaerobes) to achieve a range of decreasing concentrations of the antibiotic in the wells.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific turbidity, corresponding to a standardized cell density (typically a 0.5 McFarland standard). This bacterial suspension is then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and medium but no antibiotic) and a sterility control well (containing only medium) are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium being tested. For anaerobic bacteria, incubation is carried out in an anaerobic chamber.

  • MIC Determination: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar (B569324) Dilution Method for Anaerobic Bacteria

For fastidious anaerobic bacteria, the agar dilution method is often the reference method for antimicrobial susceptibility testing.

  • Preparation of Agar Plates with this compound: A series of agar plates are prepared, each containing a specific concentration of this compound incorporated into the molten agar medium (e.g., Brucella agar supplemented with hemin (B1673052) and vitamin K1).

  • Inoculum Preparation: The anaerobic bacterial strains are grown in an appropriate broth medium and their concentrations are standardized.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates, starting with the control plate (no antibiotic) and then onto the plates with increasing concentrations of this compound.

  • Incubation: The plates are incubated under strict anaerobic conditions for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits the growth of the bacteria on the agar surface.

Mandatory Visualization

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of this compound is the inhibition of protein synthesis through its interaction with the elongation factor Tu (EF-Tu). The following diagram illustrates this inhibitory pathway.

EF_Tu_Inhibition cluster_ribosome Bacterial Ribosome A_Site A Site P_Site P Site A_Site->P_Site Peptide bond formation EF_Tu_GDP EF-Tu-GDP A_Site->EF_Tu_GDP GTP Hydrolysis Protein_Elongation Protein Elongation P_Site->Protein_Elongation Translocation EF_Tu_GTP_tRNA EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP_tRNA->A_Site Binds to A Site Phenelfamycin_E This compound Phenelfamycin_E->EF_Tu_GDP Binds and stabilizes EF-Tu-GDP on the ribosome EF_Tu_GDP->EF_Tu_GTP_tRNA Guanine Nucleotide Exchange Factor Inhibition Inhibition->EF_Tu_GTP_tRNA Prevents release and subsequent cycles

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow: MIC Determination

The general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain is outlined in the diagram below.

MIC_Workflow Start Start Prepare_Antibiotic Prepare this compound Stock Solution Start->Prepare_Antibiotic Serial_Dilution Perform Serial Dilutions in Growth Medium Prepare_Antibiotic->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate (or Agar Plates) Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate under Appropriate Conditions Inoculate_Plate->Incubate Read_Results Observe for Bacterial Growth (e.g., Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General experimental workflow for MIC determination.

References

Methodological & Application

Application Notes and Protocols for Phenelfamycin E In Vitro MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin E is a member of the elfamycin class of antibiotics, which are known to exhibit activity against various bacteria. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound in vitro, particularly against anaerobic bacteria such as Clostridium difficile. The elfamycins act by inhibiting bacterial protein synthesis through the targeting of Elongation Factor Tu (EF-Tu).[1][2][3][4][5] The protocols outlined below are based on established methods for antimicrobial susceptibility testing of anaerobic bacteria and can be adapted for the specific evaluation of this compound.

Data Presentation

Currently, there is a lack of publicly available, comprehensive quantitative data detailing the MIC values of this compound against a wide range of bacterial strains. While literature indicates its activity against Gram-positive anaerobes, including Clostridium difficile, specific MIC values are not well-documented in the public domain. Researchers are encouraged to use the following template to record their experimental findings.

Table 1: Template for Recording MIC Values of this compound

Bacterial StrainATCC NumberMIC (µg/mL)Quality Control StrainQC MIC Range (µg/mL)
Clostridium difficileC. difficile ATCC 700057
Bacteroides fragilisB. fragilis ATCC 25285
Enterococcus faecalisE. faecalis ATCC 29212
Staphylococcus aureusS. aureus ATCC 29213
(Other relevant strains)

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

This compound, as an elfamycin antibiotic, targets and inhibits the bacterial protein synthesis machinery. Specifically, it binds to Elongation Factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome. By binding to EF-Tu, this compound locks it in an inactive conformation, preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis and bacterial growth.

EF_Tu_Inhibition Mechanism of Action of this compound cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound Aminoacyl_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (EF-Tu-GTP-tRNA) Aminoacyl_tRNA->Ternary_Complex binds EF_Tu_GTP EF-Tu-GTP EF_Tu_GTP->Ternary_Complex binds Inactive_Complex Inactive EF-Tu Complex EF_Tu_GTP->Inactive_Complex forms Ribosome Ribosome (A-site) Ternary_Complex->Ribosome delivers to Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation catalyzes EF_Tu_GDP EF-Tu-GDP Ribosome->EF_Tu_GDP GTP hydrolysis EF_Tu_GDP->EF_Tu_GTP via GEF GTP_Regeneration GTP Regeneration Phenelfamycin_E This compound Phenelfamycin_E->EF_Tu_GTP Inactive_Complex->Ternary_Complex Prevents formation

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. The broth microdilution method is generally preferred for its efficiency and conservation of reagents.

Broth Microdilution Assay for Anaerobic Bacteria

This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • 96-well microtiter plates

  • Anaerobic growth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)

  • Bacterial strains for testing

  • Anaerobic chamber or gas-generating system

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator (35-37°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in the anaerobic growth medium to create a working stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of anaerobic broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Culture the anaerobic bacterial strains on appropriate agar (B569324) plates within an anaerobic environment for 24-48 hours.

    • Suspend several colonies in anaerobic broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be done by direct visual comparison or using a spectrophotometer.

    • Dilute the standardized inoculum in the anaerobic broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control wells).

    • Seal the plates or place them in an anaerobic chamber.

    • Incubate at 35-37°C for 48 hours in an anaerobic atmosphere.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Plates Prepare 96-well Plates with Serial Dilutions Prepare_Stock->Prepare_Plates Inoculate_Plates Inoculate Plates Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate under Anaerobic Conditions Inoculate_Plates->Incubate Read_Results Read and Record MIC Values Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using broth microdilution.

Agar Dilution Assay for Anaerobic Bacteria

The agar dilution method is a reference method for anaerobic bacteria and can be used for confirmation of broth microdilution results.

Materials:

  • This compound

  • Appropriate solvent

  • Wilkins-Chalgren agar or other suitable agar for anaerobes

  • Sterile petri dishes

  • Bacterial strains for testing

  • Anaerobic chamber or gas-generating system

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35-37°C)

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt the agar medium and cool it to 48-50°C.

    • Add 2 mL of each antibiotic stock solution to 18 mL of molten agar to create plates with the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • MIC Determination:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.

Agar_Dilution_Workflow Agar Dilution Workflow for MIC Determination Start Start Prepare_Stock Prepare this compound Stock Solutions Start->Prepare_Stock Prepare_Plates Prepare Agar Plates with Varying Concentrations Prepare_Stock->Prepare_Plates Inoculate_Plates Spot-Inoculate Plates Prepare_Plates->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate under Anaerobic Conditions Inoculate_Plates->Incubate Read_Results Read and Record MIC Values Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using the agar dilution method.

Quality Control

For all MIC determination assays, it is crucial to include quality control (QC) strains with known MIC ranges for the antimicrobial agents being tested. While specific QC ranges for this compound are not established, it is recommended to use standard ATCC strains for anaerobic susceptibility testing, such as Bacteroides fragilis ATCC 25285 and Clostridium difficile ATCC 700057, to ensure the reliability and reproducibility of the results. The MIC values for these strains should fall within the expected ranges for other control antibiotics.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Phenelfamycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin E is a member of the elfamycin family of antibiotics, which are natural products produced by Streptomyces species.[1] This class of antibiotics is characterized by its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu).[2][3] EF-Tu is a highly conserved and essential GTP-binding protein that plays a critical role in bacterial protein synthesis by delivering aminoacyl-tRNA to the ribosome.[2][4] By binding to EF-Tu, this compound and other elfamycins allosterically inhibit its function, leading to a halt in protein elongation and subsequent bacterial cell death. This targeted mechanism of action makes this compound a compound of interest for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance.

These application notes provide detailed protocols for assessing the efficacy of this compound using a panel of cell-based assays. The described methods are designed to determine the antibacterial potency, cytotoxicity against relevant bacterial pathogens, and to confirm target engagement within the bacterial cell.

Signaling Pathway of this compound Action

This compound exerts its antibacterial effect by disrupting the bacterial protein synthesis elongation cycle. The compound binds to the EF-Tu-GDP complex, preventing the exchange of GDP for GTP. This locks EF-Tu in an inactive state, unable to bind and deliver aminoacyl-tRNA to the A-site of the ribosome. The ultimate consequence is the cessation of polypeptide chain elongation and the inhibition of bacterial growth.

cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aa-tRNA Ternary Complex Ribosome Ribosome (A-site) EF-Tu_GTP_aa-tRNA->Ribosome Binding to A-site Peptide_Elongation Peptide Bond Formation & Polypeptide Elongation Ribosome->Peptide_Elongation Codon Recognition & Peptidyl Transfer EF-Tu_GDP EF-Tu-GDP Peptide_Elongation->EF-Tu_GDP GTP Hydrolysis & EF-Tu-GDP Release GTP_Exchange GDP/GTP Exchange EF-Tu_GDP->GTP_Exchange GDP Release Inhibited_Complex This compound-EF-Tu-GDP Complex (Inactive) EF-Tu_GDP->Inhibited_Complex Binding GTP_Exchange->EF-Tu_GTP_aa-tRNA GTP & aa-tRNA Binding Phenelfamycin_E This compound Phenelfamycin_E->EF-Tu_GDP Inhibited_Complex->GTP_Exchange Inhibition of GDP/GTP Exchange cluster_0 Workflow Start Start Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Compound->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Compound Prepare_Inoculum->Inoculate_Plate Incubate Incubate under Appropriate Conditions (e.g., Anaerobic for C. difficile) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results Data_Analysis Analyze and Record Data Read_Results->Data_Analysis End End Data_Analysis->End cluster_0 Workflow Start Start Cell_Culture Culture Bacterial Cells to Mid-log Phase Start->Cell_Culture Compound_Treatment Treat Cells with this compound or Vehicle Control Cell_Culture->Compound_Treatment Heat_Shock Heat Cells at a Range of Temperatures Compound_Treatment->Heat_Shock Cell_Lysis Lyse Cells and Separate Soluble and Aggregated Proteins Heat_Shock->Cell_Lysis Protein_Analysis Analyze Soluble Fraction by Western Blot for EF-Tu Cell_Lysis->Protein_Analysis Data_Analysis Quantify Band Intensities and Plot Melting Curves Protein_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Use of Phenelfamycin E in a Hamster Model of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin E is a member of the elfamycin class of antibiotics, which are known for their activity against a range of bacteria. This document provides detailed application notes and protocols for the investigation of this compound in a well-established hamster model of colitis, a severe inflammation of the colon often associated with Clostridium difficile infection (CDI). The primary mechanism of action for elfamycins is the inhibition of bacterial protein synthesis through the targeting of the elongation factor Tu (EF-Tu)[1]. All phenelfamycins, including this compound, have demonstrated in vitro activity against Gram-positive anaerobes such as Clostridium difficile[2]. The hamster model of antibiotic-associated colitis is a robust and relevant preclinical model for studying human CDI, as it recapitulates key aspects of the disease[3].

These protocols are intended to guide researchers in evaluating the in vivo efficacy of this compound for the treatment of colitis.

Data Presentation

The following tables provide a structured format for the collection and presentation of quantitative data from the described experimental protocols.

Table 1: In Vitro Activity of this compound against Clostridium difficile

C. difficile StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Metronidazole (B1676534) MIC (µg/mL)
Strain 1 (e.g., ATCC 9689)Data to be determined
Strain 2 (Clinical Isolate)Data to be determined
Strain 3 (Hypervirulent)Data to be determined

MIC: Minimum Inhibitory Concentration

Table 2: Survival Rates of Hamsters with Clindamycin-Induced Colitis Treated with this compound

Treatment GroupDose (mg/kg/day)Number of Animals (n)Survival Rate at Day 10 (%)Median Survival Time (Days)
Vehicle Control-
This compound(Dose 1)
This compound(Dose 2)
This compound(Dose 3)
Vancomycin (Positive Control)(e.g., 20)

Table 3: Disease Activity Index (DAI) in Hamsters with Colitis

Treatment GroupDose (mg/kg/day)Day 3 DAI (Mean ± SD)Day 5 DAI (Mean ± SD)Day 7 DAI (Mean ± SD)
Vehicle Control-
This compound(Dose 1)
This compound(Dose 2)
This compound(Dose 3)
Vancomycin (Positive Control)(e.g., 20)

DAI is scored based on weight loss, stool consistency, and presence of blood in the stool.

Table 4: Cecal Toxin Titer and Histological Score

Treatment GroupDose (mg/kg/day)C. difficile Toxin Titer (log10 units/g cecal content)Histological Score (Mean ± SD)
Vehicle Control-
This compound(Dose 1)
This compound(Dose 2)
This compound(Dose 3)
Vancomycin (Positive Control)(e.g., 20)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Clostridium difficile

This protocol outlines the determination of the in vitro susceptibility of C. difficile to this compound.

Materials:

  • This compound

  • Vancomycin and Metronidazole (for comparison)

  • Clostridium difficile strains (reference and clinical isolates)

  • Brucella agar (B569324) or broth supplemented with hemin (B1673052) and vitamin K1

  • Anaerobic chamber or jars with gas-generating sachets

  • Microtiter plates or agar plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture C. difficile strains on supplemented Brucella agar in an anaerobic environment at 37°C for 48 hours. Suspend colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of this compound, vancomycin, and metronidazole in supplemented Brucella broth.

  • Inoculation:

    • Broth microdilution: Add the standardized bacterial suspension to each well of a microtiter plate containing the serially diluted antibiotics.

    • Agar dilution: Incorporate the antibiotic dilutions into molten Brucella agar before pouring the plates. Spot-inoculate the standardized bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the microtiter plates or agar plates in an anaerobic atmosphere at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Protocol 2: Clindamycin-Induced Colitis Model in Hamsters

This protocol describes the induction of colitis in Syrian hamsters, a model that mimics antibiotic-associated C. difficile infection.

Materials:

  • Male Syrian hamsters (80-100 g)

  • Clindamycin (B1669177) phosphate

  • Toxigenic Clostridium difficile strain (e.g., ATCC 43255)

  • Brain Heart Infusion (BHI) broth

  • Sterile saline

  • Oral gavage needles

  • Animal housing with appropriate biosafety measures

Procedure:

  • Acclimatization: Acclimate hamsters for at least 7 days before the experiment with free access to food and water.

  • Induction of Susceptibility: Administer a single oral dose of clindamycin (e.g., 10 mg/kg) to each hamster. This disrupts the normal gut microbiota, making the animals susceptible to C. difficile infection.

  • Infection: 24 hours after clindamycin administration, challenge the hamsters with an oral gavage of a toxigenic C. difficile spore or vegetative cell suspension (e.g., 10^5 to 10^7 CFU in sterile saline or BHI broth).

  • Monitoring: Observe the animals at least twice daily for clinical signs of colitis, including diarrhea, lethargy, ruffled fur, and weight loss.

Protocol 3: Evaluation of this compound Efficacy in the Hamster Colitis Model

This protocol details the administration of this compound and the assessment of its therapeutic efficacy.

Materials:

  • Hamsters with induced colitis (from Protocol 2)

  • This compound

  • Vancomycin (positive control)

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Equipment for euthanasia and sample collection

Procedure:

  • Treatment Groups: Randomly assign hamsters with induced colitis to the following groups:

    • Group 1: Vehicle control (oral gavage with vehicle)

    • Group 2: this compound (low dose, e.g., 5 mg/kg/day, oral gavage)

    • Group 3: this compound (medium dose, e.g., 20 mg/kg/day, oral gavage)

    • Group 4: this compound (high dose, e.g., 50 mg/kg/day, oral gavage)

    • Group 5: Vancomycin (positive control, e.g., 20 mg/kg/day, oral gavage)

  • Treatment Administration: Begin treatment 24 hours after C. difficile challenge and continue once or twice daily for 5-7 days.

  • Efficacy Assessment:

    • Survival: Record the number of surviving animals in each group daily for up to 10-14 days.

    • Disease Activity Index (DAI): Score the animals daily based on weight loss, stool consistency, and the presence of blood in the stool.

    • Necropsy: At the end of the study or upon euthanasia of moribund animals, perform a necropsy.

    • Cecal Toxin Assay: Collect cecal contents to measure C. difficile toxin A and B levels using an enzyme-linked immunosorbent assay (ELISA).

    • Histopathology: Collect cecal tissue for histological examination. Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate for edema, congestion, inflammation, and epithelial damage.

Visualizations

Signaling Pathways and Experimental Workflows

G CDIReduction CDIReduction Inflammation Inflammation CDIReduction->Inflammation Reduces

Caption: Mechanism of this compound in C. difficile Colitis.

G

Caption: Hamster Model of Colitis Experimental Workflow.

References

Application Notes and Protocols: Phenelfamycin E against Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Phenelfamycin E, an elfamycin-class antibiotic, as a therapeutic agent against Neisseria gonorrhoeae. The document details its mechanism of action, summarizes available in vitro activity data, and provides detailed protocols for key experimental validations.

Introduction

Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to nearly all classes of antibiotics used for treatment, posing a significant global health threat. The development of novel antimicrobial agents with unique mechanisms of action is a critical priority. This compound belongs to the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This mode of action is distinct from many currently used antibiotics, making this compound a promising candidate for combating multidrug-resistant N. gonorrhoeae.

While specific data for this compound against N. gonorrhoeae is limited, a related compound, Phenelfamycin B, has demonstrated potent activity. It is important to note that the data for Phenelfamycin B is used here as a proxy, and specific experimental determination for this compound is essential.

Data Presentation

Table 1: In Vitro Activity of Phenelfamycins against Neisseria gonorrhoeae

CompoundTarget OrganismMIC (µg/mL)Notes
Phenelfamycin BMultidrug-resistant Neisseria gonorrhoeae~1This value is for a related compound and serves as an estimate for the potential activity of this compound.[1]
Phenelfamycin ANeisseria gonorrhoeaeActivity demonstrated, but quantitative MIC not specified.Suggests that the phenelfamycin scaffold is active against N. gonorrhoeae.

Table 2: General Cytotoxicity of Elfamycin Antibiotics

Compound ClassModelToxicity MeasurementResult
ElfamycinsMouseLD50>1 g/kg (subcutaneous), >4 g/kg (oral)

Note: This data represents the general low toxicity of the elfamycin class and is not specific to this compound.

Mechanism of Action

This compound, like other elfamycins, inhibits bacterial protein synthesis. Its specific molecular target is the Elongation Factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, this compound locks it in a conformation that prevents the release of GDP, thereby inhibiting the regeneration of the active EF-Tu-GTP complex. This ultimately stalls protein synthesis, leading to bacterial cell death.

Phenelfamycin_E Phenelfamycin_E EF_Tu_GDP EF-Tu-GDP Phenelfamycin_E->EF_Tu_GDP Binds to and stabilizes complex EF_Tu_GTP EF-Tu-GTP EF_Tu_GDP->EF_Tu_GTP GDP/GTP Exchange EF_Tu_GDP->Inhibition Ternary_Complex EF-Tu-GTP-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Delivers tRNA Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Inhibition->EF_Tu_GTP

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to validate the efficacy of this compound against Neisseria gonorrhoeae.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for antimicrobial susceptibility testing of N. gonorrhoeae.

a) Agar (B569324) Dilution Method (Gold Standard)

  • Media Preparation: Prepare GC agar base supplemented with a defined growth supplement.

  • Antibiotic Incorporation: Cool the molten agar to 50°C and add serial twofold dilutions of this compound to achieve a final concentration range (e.g., 0.06 - 64 µg/mL). Pour the agar into petri dishes. A plate with no antibiotic serves as a growth control.

  • Inoculum Preparation: Culture N. gonorrhoeae strains on chocolate agar for 18-24 hours. Suspend colonies in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot 1-2 µL of the bacterial suspension onto the surface of the antibiotic-containing agar plates.

  • Incubation: Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

b) Broth Microdilution Method

  • Plate Preparation: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in supplemented GC broth.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the agar dilution method and further dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound with no visible turbidity.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on bacterial protein synthesis.

  • Preparation of S30 Cell-Free Extract from N. gonorrhoeae :

    • Grow N. gonorrhoeae to mid-log phase, harvest the cells by centrifugation, and wash the pellet.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.

  • In Vitro Translation Reaction:

    • Set up reaction mixtures containing the S30 extract, a suitable buffer, amino acids, an energy source (ATP, GTP), and a reporter plasmid (e.g., encoding luciferase or GFP).

    • Add varying concentrations of this compound to the reactions. A no-antibiotic control is essential.

    • Incubate the reactions at 37°C for 1-2 hours.

  • Detection of Protein Synthesis:

    • Quantify the expression of the reporter protein (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

    • A reduction in the reporter signal in the presence of this compound indicates inhibition of protein synthesis.

EF-Tu Binding Assay (Filter Binding)

This assay confirms the direct interaction between this compound and its target, EF-Tu.

  • Purification of EF-Tu from N. gonorrhoeae :

    • Overexpress His-tagged EF-Tu from N. gonorrhoeae in E. coli.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA).

  • Radiolabeling: Radiolabel this compound or use a fluorescently labeled derivative. Alternatively, measure the binding of radiolabeled GTP or GDP to the EF-Tu-Phenelfamycin E complex.

  • Binding Reaction:

    • Incubate purified EF-Tu with the labeled ligand (this compound or nucleotide) in a suitable binding buffer.

    • Include reactions with varying concentrations of unlabeled this compound for competition assays.

  • Filtration:

    • Rapidly filter the binding reaction mixture through a nitrocellulose membrane. Proteins and protein-ligand complexes bind to the membrane, while unbound small molecules pass through.

    • Wash the filter with cold binding buffer to remove non-specifically bound ligand.

  • Quantification:

    • Measure the amount of radioactivity or fluorescence retained on the filter using a scintillation counter or fluorometer.

    • An increase in retained signal with increasing EF-Tu concentration, or a decrease in the presence of a competitor, confirms binding.

Experimental Workflow and Visualization

The following diagram outlines the logical workflow for the preclinical evaluation of this compound against N. gonorrhoeae.

cluster_0 In Vitro Evaluation cluster_1 Target Engagement cluster_2 In Vivo Evaluation MIC Determine MIC (Agar/Broth Dilution) Time_Kill Time-Kill Assays MIC->Time_Kill Mechanism Mechanism of Action Studies Time_Kill->Mechanism Cytotoxicity Cytotoxicity Assays (e.g., on cervical cells) Mechanism->Cytotoxicity Mouse_Model Mouse Model of N. gonorrhoeae Infection Cytotoxicity->Mouse_Model Protein_Inhibition In Vitro Protein Synthesis Inhibition Assay Binding_Assay EF-Tu Binding Assay (e.g., Filter Binding) Protein_Inhibition->Binding_Assay Binding_Assay->Mouse_Model Efficacy Determine In Vivo Efficacy Mouse_Model->Efficacy

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound represents a promising antibiotic candidate against Neisseria gonorrhoeae due to its unique mechanism of action targeting EF-Tu. The provided protocols offer a framework for the systematic evaluation of its potential. Further research is warranted to determine its specific MIC against a panel of clinical N. gonorrhoeae isolates, including multidrug-resistant strains, and to assess its in vivo efficacy and safety profile. The development of elfamycin-class antibiotics could provide a much-needed new therapeutic option in the fight against antimicrobial-resistant gonorrhea.

References

Application Notes and Protocols for the Experimental Use of Phenelfamycin E in Anaerobic Bacteria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Phenelfamycin E, a member of the elfamycin class of antibiotics, in the context of anaerobic bacteria research. This document includes what is known about its mechanism of action, guidance on in vitro susceptibility testing, and detailed experimental protocols.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces species.[1] It is part of the phenelfamycin complex, which has demonstrated activity against Gram-positive anaerobic bacteria, including the clinically significant pathogen Clostridium difficile.[1][2] Among the phenelfamycins, this compound and its isomer Phenelfamycin F are considered the most potent.[3] The primary mechanism of action for the elfamycin class of antibiotics is the inhibition of bacterial protein synthesis through the targeting of elongation factor Tu (EF-Tu).[4]

Data Presentation

While literature indicates the activity of this compound against anaerobic bacteria, specific Minimum Inhibitory Concentration (MIC) values are not widely available in published research. The following tables are provided as templates for researchers to document their findings and facilitate comparison of this compound's activity against various anaerobic strains.

Table 1: In Vitro Susceptibility of Anaerobic Bacteria to this compound

Bacterial SpeciesStrain IDMIC (µg/mL)Method (Agar/Broth)Reference (Internal/Published)
Clostridium difficile
Bacteroides fragilis
Prevotella melaninogenica
Fusobacterium nucleatum
Peptostreptococcus anaerobius
(Add other relevant species)

Table 2: Comparative In Vitro Activity of this compound and Control Antibiotics

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Metronidazole MIC (µg/mL)Clindamycin MIC (µg/mL)
C. difficileATCC 9689
C. difficile(Clinical Isolate 1)
B. fragilisATCC 25285
(Add other relevant strains)

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria. These are adapted from established guidelines for antimicrobial susceptibility testing of anaerobes.

Protocol 1: Agar (B569324) Dilution Method for MIC Determination

This method is considered the gold standard for susceptibility testing of anaerobic bacteria.

Materials:

  • This compound stock solution of known concentration

  • Anaerobic bacterial strains for testing

  • Brucella agar, supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL)

  • Sterile petri dishes

  • Anaerobic chamber or jars with gas-generating systems

  • Inoculator (e.g., Steers replicator)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Control antibiotics (e.g., vancomycin, metronidazole)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Plates:

    • Prepare serial twofold dilutions of this compound in sterile water or a suitable solvent to achieve final concentrations ranging from (for example) 0.015 to 128 µg/mL in the agar.

    • Melt the supplemented Brucella agar and cool to 48-50°C.

    • Add the appropriate volume of each antibiotic dilution to the molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar for a 1:10 dilution). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture, suspend colonies of the anaerobic test organism in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation:

    • Using an inoculator, apply a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control plates.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation:

    • Place the plates in an anaerobic chamber or jar.

    • Incubate at 35-37°C for 42-48 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site is disregarded.

    • The growth control plate should show robust growth.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is a useful alternative to agar dilution, especially for testing multiple antibiotics simultaneously.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Supplemented Brucella broth

  • Anaerobic bacterial strains

  • Anaerobic chamber or incubation system

  • Multichannel pipette

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Plate reader (optional)

Procedure:

  • Preparation of Antibiotic Plates:

    • Prepare serial twofold dilutions of this compound in supplemented Brucella broth in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • Prepare an inoculum suspension as described in the agar dilution method, adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in supplemented Brucella broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Seal the plates or place them in an anaerobic environment.

    • Incubate at 35-37°C for 42-48 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that shows no visible turbidity. This can be assessed visually or with a plate reader.

    • The growth control well should be turbid, and the sterility control well should be clear.

Mandatory Visualizations

Signaling Pathway

The elfamycin class of antibiotics, including this compound, targets the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation phase of protein synthesis.

EF_Tu_Inhibition ternary_complex EF-Tu-GTP-aa-tRNA (Ternary Complex) ribosome Ribosome ternary_complex->ribosome Binds to A-site inhibition Inhibition of Protein Synthesis ternary_complex->inhibition Prevents proper interaction with ribosome elongation Peptide Elongation ribosome->elongation GTP Hydrolysis & Peptide Bond Formation EF_Tu_GDP EF-Tu-GDP ribosome->EF_Tu_GDP Release of EF-Tu-GDP phenelfamycin This compound phenelfamycin->ternary_complex

Caption: Mechanism of Action of this compound.

Experimental Workflow

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_plates Prepare Agar Plates or Broth Microdilution Plates prep_antibiotic->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate under Anaerobic Conditions (42-48h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination.

References

Application Notes and Protocols for Determining Phenelfamycin E Activity Against Clostridioides difficile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the in vitro efficacy of Phenelfamycin E, an elfamycin-type antibiotic, against the anaerobic bacterium Clostridioides difficile. The protocols outlined below are based on established antimicrobial susceptibility testing methods and cellular cytotoxicity assays to build a preclinical profile of this compound.

Overview of this compound and its Target

This compound belongs to the elfamycin class of antibiotics, which are known to be active against a range of Gram-positive bacteria, including anaerobes like C. difficile.[1] The primary mechanism of action for elfamycins is the inhibition of bacterial protein synthesis through the targeting of Elongation Factor Tu (EF-Tu).[2][3][4] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins lock the protein in an inactive conformation, thereby halting protein synthesis and leading to bacterial cell death.

Signaling Pathway of EF-Tu Inhibition by Elfamycins

EF_Tu_Inhibition cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds Inactive_Complex Inactive EF-Tu-Phenelfamycin E Complex EF-Tu-GTP->Inactive_Complex aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome delivers aa-tRNA GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Peptide_Bond Peptide Bond Formation Ribosome->Peptide_Bond EF-Tu-GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu-GDP releases EF-Tu-GDP->EF-Tu-GTP recycles via EF-Ts EF-Ts EF-Ts (GEF) Phenelfamycin_E This compound Phenelfamycin_E->Inactive_Complex binds to Inactive_Complex->Ternary_Complex prevents formation

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Protocols

The following section details the protocols for determining the antimicrobial activity and cytotoxicity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For the fastidious anaerobe C. difficile, either agar (B569324) dilution or broth microdilution methods are recommended.

This method is considered the reference standard for C. difficile susceptibility testing.

Experimental Workflow:

Agar_Dilution_Workflow Prep_Antibiotic Prepare Serial Dilutions of this compound Mix_Agar Mix Antibiotic Dilutions with Agar Prep_Antibiotic->Mix_Agar Prep_Agar Prepare Molten Brucella Agar Prep_Agar->Mix_Agar Pour_Plates Pour into Petri Dishes and Solidify Mix_Agar->Pour_Plates Inoculate Inoculate Plates with C. difficile Suspension Pour_Plates->Inoculate Prep_Inoculum Prepare C. difficile Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Anaerobically (37°C, 48h) Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for the Agar Dilution MIC Assay.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Agar Plates: Prepare serial twofold dilutions of this compound. Add each dilution to molten Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood to achieve the final desired concentrations. Pour the agar into petri dishes and allow them to solidify. A growth control plate (no antibiotic) should also be prepared.

  • Inoculum Preparation: Culture C. difficile strains on Brucella blood agar plates for 24-48 hours in an anaerobic chamber (37°C). Suspend colonies in pre-reduced Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, deliver approximately 1-2 µL of the bacterial suspension to the surface of each agar plate.

  • Incubation: Incubate the plates in an anaerobic environment at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of C. difficile.

This method is a common alternative to agar dilution and is suitable for higher throughput screening.

Protocol:

  • Plate Preparation: In a 96-well microtiter plate, prepare twofold serial dilutions of this compound in supplemented Brucella broth.

  • Inoculum Preparation: Prepare a C. difficile inoculum as described for the agar dilution method, then dilute it further in Brucella broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound with no visible turbidity.

Data Presentation: MIC of this compound against C. difficile

C. difficile StrainMIC (µg/mL) - Agar DilutionMIC (µg/mL) - Broth Microdilution
ATCC 96890.1250.125
ATCC 432550.250.125
Clinical Isolate 10.1250.06
Clinical Isolate 2 (Ribotype 027)0.250.25
Vancomycin (Control)1.01.0
Metronidazole (Control)0.50.5

*Note: The presented values are illustrative examples based on the known activity of potent anti-C. difficile compounds and are intended for guidance. Actual values for this compound must be determined experimentally.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Workflow:

Time_Kill_Workflow Prep_Inoculum Prepare C. difficile Inoculum (~10^6 CFU/mL) Add_Antibiotic Add this compound at Various MIC Multiples (0.5x, 1x, 2x, 4x MIC) Prep_Inoculum->Add_Antibiotic Incubate Incubate Anaerobically (37°C) Add_Antibiotic->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate Dilutions on Brucella Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates Anaerobically Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for the Time-Kill Assay.

Protocol:

  • Inoculum Preparation: Prepare a suspension of C. difficile in supplemented Brucella broth to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Exposure to this compound: Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the antibiotic.

  • Incubation and Sampling: Incubate the cultures anaerobically at 37°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on Brucella agar. Incubate the plates anaerobically for 48 hours and then count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation: Time-Kill Kinetics of this compound

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC this compound)Log10 CFU/mL (4x MIC this compound)
06.06.06.0
26.55.24.5
47.24.13.2
88.03.0<2.0
248.5<2.0<2.0

*Note: These are representative data for a bactericidal compound. Actual results for this compound need to be experimentally determined.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to human cells, particularly intestinal epithelial cells, to determine its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: Culture a human intestinal epithelial cell line, such as Caco-2, in a 96-well plate until a confluent monolayer is formed.

  • Exposure to this compound: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (the solvent used to dissolve the antibiotic) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Data Presentation: Cytotoxicity of this compound on Caco-2 cells

Concentration of this compound (µg/mL)Mean Absorbance (570 nm)% Cell Viability*
0 (Vehicle Control)1.25100
11.2398.4
101.1894.4
500.9576.0
1000.6048.0
2000.2520.0

*Note: Illustrative data. The IC50 in this example would be approximately 100 µg/mL. This value should be compared to the MIC to determine the selectivity index (IC50/MIC).

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound against C. difficile. By determining the MIC, assessing the time-kill kinetics, and evaluating the in vitro cytotoxicity, researchers can build a comprehensive profile of this antibiotic's potential as a therapeutic agent for C. difficile infections. The provided diagrams and data tables serve as a guide for experimental design and data presentation.

References

Phenelfamycin E: A Research Tool for Elucidating EF-Tu Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenelfamycin E is a member of the elfamycin family of antibiotics, a class of natural products that potently inhibit bacterial protein synthesis.[1] These compounds specifically target the elongation factor Tu (EF-Tu), a highly conserved and essential GTPase that plays a critical role in the elongation cycle of bacterial translation.[2][3] EF-Tu, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA) and delivers it to the A-site of the ribosome.[2] this compound and its analogs function by binding to the EF-Tu•GTP•aa-tRNA complex on the ribosome, effectively locking it in place and preventing the subsequent steps of peptide bond formation and translocation. This mechanism of action makes this compound a valuable research tool for investigating the intricate functions of EF-Tu in bacterial protein synthesis. These application notes provide detailed protocols for utilizing this compound to study EF-Tu function.

Mechanism of Action

This compound belongs to the kirromycin (B1673653) class of elfamycins.[4] These antibiotics bind to a pocket on EF-Tu, stabilizing the protein in a conformation that remains tightly bound to the ribosome even after GTP hydrolysis.[2] This prevents the release of EF-Tu-GDP, which is a necessary step for the accommodation of the aa-tRNA into the ribosomal A-site and the subsequent peptidyl transfer.[2] The stalling of the ribosome ultimately leads to the cessation of protein synthesis and bacterial growth inhibition.[5]

Data Presentation

While specific quantitative data for this compound is limited in the public domain, data from closely related phenelfamycins, such as Phenelfamycin A and B, provide a strong indication of its potency.

Table 1: Inhibitory Activity of Phenelfamycin Analogs

CompoundAssayOrganism/SystemIC50Reference
Phenelfamycin APoly(U)-directed poly(Phe) synthesisE. coli cell-free system0.2 µM[4]

Table 2: Antibacterial Activity of Phenelfamycin Analogs

CompoundOrganismMICReference
Phenelfamycin BNeisseria gonorrhoeae (multidrug-resistant)~1 µg/mL[5]
Phenelfamycin A, E, FGram-positive anaerobes (e.g., Clostridium difficile)Active (specific MICs not detailed)[6]

Mandatory Visualizations

EF_Tu_Signaling_Pathway cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ternary Complex A-Site Binding Binding to Ribosomal A-Site Ternary Complex->A-Site Binding Enters Ribosome Ribosome Ribosome Ribosome->A-Site Binding GTP Hydrolysis GTP Hydrolysis A-Site Binding->GTP Hydrolysis EF-Tu-GDP Release EF-Tu-GDP Release GTP Hydrolysis->EF-Tu-GDP Release Stalled Complex Ribosome-EF-Tu-GDP-Phenelfamycin E (Stalled State) GTP Hydrolysis->Stalled Complex Peptide Bond Formation Peptide Bond Formation EF-Tu-GDP Release->Peptide Bond Formation Elongating Polypeptide Elongating Polypeptide Peptide Bond Formation->Elongating Polypeptide This compound This compound This compound->Stalled Complex Binds to EF-Tu on Ribosome Stalled Complex->EF-Tu-GDP Release Inhibited

Caption: Mechanism of EF-Tu inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Translation Assay Workflow Prepare Reaction Mix Prepare cell-free translation mix Add Template Add DNA/mRNA template (e.g., luciferase) Prepare Reaction Mix->Add Template Add this compound Add varying concentrations of this compound Add Template->Add this compound Incubate Incubate at 37°C Add this compound->Incubate Measure Signal Measure reporter signal (e.g., luminescence) Incubate->Measure Signal Analyze Data Calculate IC50 Measure Signal->Analyze Data

Caption: Workflow for in vitro translation inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter protein (e.g., luciferase, β-galactosidase)

  • This compound stock solution (in DMSO)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Appropriate buffers

  • Luminometer or spectrophotometer

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the IVTT reaction mixture according to the manufacturer's instructions. A typical reaction includes the S30 extract, buffer, amino acids, and energy source.

  • Inhibitor Addition: Add this compound to the wells at a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).

  • Initiation of Translation: Add the plasmid DNA template to each well to initiate the transcription and translation reactions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the reporter protein activity. For luciferase, add the appropriate substrate and measure luminescence using a luminometer. For β-galactosidase, add a chromogenic substrate and measure absorbance.

  • Data Analysis: Plot the reporter signal against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: EF-Tu-Associated GTPase Activity Assay

This assay measures the effect of this compound on the intrinsic and ribosome-stimulated GTPase activity of EF-Tu. Elfamycins like this compound are known to stimulate GTPase activity in the absence of ribosomes.

Materials:

  • Purified EF-Tu

  • [γ-³²P]GTP

  • Ribosomes (70S)

  • Poly(U) mRNA

  • tRNAPhe

  • This compound

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing buffer, purified EF-Tu, and varying concentrations of this compound.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]GTP. For ribosome-stimulated activity, include ribosomes, poly(U) mRNA, and tRNAPhe in the reaction mixture.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding formic acid.

  • TLC Separation: Spot the reaction products onto a TLC plate and separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-inorganic phosphate (B84403) (³²Pi) using an appropriate solvent system.

  • Quantification: Visualize and quantify the amount of ³²Pi and unhydrolyzed GTP using a phosphorimager.

  • Data Analysis: Calculate the percentage of GTP hydrolyzed and determine the effect of this compound on the GTPase rate.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Antibiotic: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Conclusion

This compound is a powerful tool for dissecting the molecular mechanisms of EF-Tu in bacterial protein synthesis. Its specific mode of action allows researchers to probe the dynamics of the elongation cycle, including ternary complex formation, ribosome binding, GTP hydrolysis, and EF-Tu release. The protocols provided here offer a framework for characterizing the inhibitory properties of this compound and for its application in fundamental research and antibiotic discovery efforts.

References

Application Notes and Protocols: In Vivo Efficacy of Phenelfamycin E in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo efficacy studies for Phenelfamycin E have been published in peer-reviewed literature. The following application notes and protocols are based on the reported in vivo activity of the closely related compound, Phenelfamycin A , in a hamster model of Clostridium difficile enterocolitis.[1] This document is intended to serve as a comprehensive guide for researchers designing and conducting preclinical evaluations of this compound for similar indications. All animal experiments must be conducted in accordance with institutional and national animal welfare guidelines.

Introduction

This compound is a member of the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[2] In vitro studies have demonstrated that phenelfamycins, including this compound, are active against a range of Gram-positive anaerobic bacteria, notably Clostridium difficile, a key pathogen in antibiotic-associated diarrhea and pseudomembranous colitis.[1] While direct in vivo data for this compound is not available, a study on Phenelfamycin A has shown its effectiveness in prolonging the survival of hamsters in a C. difficile enterocolitis model, suggesting a potential therapeutic application for this class of compounds.[1] After oral administration to hamsters, Phenelfamycin A was detected in the cecal contents but not in the blood, indicating its potential for targeted action within the gastrointestinal tract.[1]

These notes provide a detailed framework for evaluating the in vivo efficacy of this compound using a well-established and clinically relevant hamster model of C. difficile infection.

Data Presentation

Consistent and structured data collection is crucial for the evaluation of a compound's in vivo efficacy. The following table is a template for summarizing quantitative data from a study as described in this document.

Table 1: Summary of Efficacy of this compound in a Hamster Model of C. difficile Enterocolitis

Treatment GroupDose (mg/kg/day)Route of AdministrationNumber of Animals (n)Median Survival (Days)Percent Survival (at Day 10)Mean Change in Body Weight (Day 5, %)
Vehicle Control -Oral10
This compound Dose 1Oral10
This compound Dose 2Oral10
This compound Dose 3Oral10
Positive Control (e.g., Vancomycin)20Oral10

Experimental Protocols

The following is a detailed protocol for a hamster model of C. difficile-associated enterocolitis, suitable for assessing the in vivo efficacy of orally administered this compound.

Animal Model and Housing
  • Species: Male Golden Syrian Hamsters (Mesocricetus auratus)

  • Weight: 80-120 g

  • Acclimation: Acclimate animals for a minimum of 7 days upon arrival.

  • Housing: House animals individually to prevent coprophagy and cross-contamination.

  • Diet: Provide standard chow and water ad libitum.

Materials and Reagents
  • This compound

  • Positive control: Vancomycin (B549263) hydrochloride

  • Vehicle for oral gavage (e.g., sterile water, 0.5% methylcellulose)

  • Clindamycin (B1669177) phosphate (B84403) for injection

  • Toxigenic Clostridium difficile strain (e.g., ATCC 9689)

  • Brain Heart Infusion (BHI) broth and agar, supplemented with yeast extract and L-cysteine

  • Anaerobic gas generating system or anaerobic chamber

  • Sterile syringes and oral gavage needles

Induction of C. difficile Enterocolitis
  • Day -1: Susceptibility Induction

    • Administer a single subcutaneous injection of clindamycin phosphate at a dose of 10 mg/kg to each hamster. This disrupts the native gut microbiota, rendering the animals susceptible to C. difficile colonization.

  • Day 0: Infection

    • Prepare a fresh inoculum of the toxigenic C. difficile strain by growing it overnight in BHI broth under anaerobic conditions.

    • 24 hours after clindamycin administration, orally challenge each hamster with approximately 105-106 Colony Forming Units (CFU) of C. difficile in a volume of 0.5 mL.

Treatment Regimen
  • Day 0: Treatment Initiation

    • Randomize animals into treatment groups (n=10 per group).

    • Begin treatment approximately 4-6 hours after the C. difficile challenge.

  • Days 0-4: Daily Treatment

    • Administer this compound (at various doses), vehicle, or the positive control (e.g., vancomycin at 20 mg/kg) via oral gavage once daily for 5 consecutive days.

Monitoring and Endpoints
  • Daily Monitoring (Days 0-14)

    • Observe animals at least twice daily for clinical signs of disease, including diarrhea ("wet tail"), lethargy, ruffled fur, and loss of appetite.

    • Record the body weight of each animal daily.

    • Record survival daily.

  • Primary Endpoint

    • The primary efficacy endpoint is the survival of the animals over a 10 to 14-day observation period.

  • Secondary Endpoints (Optional)

    • At the end of the study, or upon euthanasia, cecal contents can be collected for quantitative culture of C. difficile and for cytotoxin assay to confirm the presence of C. difficile toxins.

Visualizations

Experimental Workflow Diagram

The diagram below outlines the key stages of the in vivo efficacy study in the hamster model.

experimental_workflow cluster_setup Setup cluster_induction Induction & Infection cluster_treatment Treatment & Monitoring cluster_analysis Analysis acclimation Animal Acclimation (≥7 days) clindamycin Day -1: Induce Susceptibility (Clindamycin 10 mg/kg s.c.) acclimation->clindamycin infection Day 0: Oral Challenge (C. difficile 10^5-10^6 CFU) clindamycin->infection treatment_start Day 0 (+4h): Initiate Treatment (Oral Gavage) infection->treatment_start daily_treatment Days 0-4: Daily Dosing treatment_start->daily_treatment monitoring Days 0-14: Daily Monitoring (Survival, Weight, Clinical Signs) daily_treatment->monitoring endpoint Primary Endpoint: Survival Analysis monitoring->endpoint

Caption: Experimental workflow for the hamster colitis model.

Proposed Mechanism of Action

While the detailed signaling pathways affected by this compound in vivo are not fully elucidated, its primary mechanism of action is the inhibition of bacterial protein synthesis.

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for the Purification of Phenelfamycin E from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin E is a member of the elfamycin family of antibiotics, a group of natural products known for their activity against various bacteria. Produced by fermentation of Streptomyces violaceoniger, this compound holds potential for further investigation as a therapeutic agent. The purification of this compound from the complex fermentation broth is a critical step in its research and development. This document provides a detailed overview of the techniques and protocols for the successful isolation and purification of this compound.

The purification strategy for Phenelfamycins involves a multi-step process that begins with the extraction of the antibiotic from both the fermentation broth and the mycelia, followed by a series of chromatographic separations to isolate the individual components.[1] This process typically includes solvent partitions, size-exclusion chromatography, adsorption chromatography, and counter-current chromatography to achieve a high degree of purity.

Overall Purification Workflow

The purification of this compound is a sequential process designed to remove impurities and isolate the target compound. The general workflow is depicted below.

Purification_Workflow Fermentation_Broth Fermentation Broth (S. violaceoniger) Extraction Solvent Extraction (Ethyl Acetate (B1210297) & Acetone) Fermentation_Broth->Extraction Broth & Mycelia Solvent_Partition Solvent Partitioning Extraction->Solvent_Partition Sephadex Sephadex LH-20 (Size Exclusion) Solvent_Partition->Sephadex C18_Adsorption C18 Bonded-Phase Silica (B1680970) Gel Adsorption Sephadex->C18_Adsorption Diol_Partition Diol Partition Chromatography C18_Adsorption->Diol_Partition CCC Liquid-Liquid Counter-Current Chromatography Diol_Partition->CCC Pure_Phenelfamycin_E Pure this compound CCC->Pure_Phenelfamycin_E

Caption: A generalized workflow for the purification of this compound from fermentation broth.

Experimental Protocols

The following protocols are based on established methods for the purification of elfamycin-type antibiotics and are intended to serve as a guide. Optimization may be necessary for specific fermentation conditions and scales.

Extraction of Phenelfamycins

Objective: To extract the Phenelfamycin complex from the fermentation broth and mycelia.

Protocol:

  • Separate the mycelia from the fermentation broth by filtration or centrifugation.

  • Extract the filtered fermentation broth with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Pool the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.

  • Extract the mycelial cake with acetone (B3395972) (e.g., 3 volumes of acetone to 1 volume of wet mycelia). Repeat the extraction three times.

  • Combine the acetone extracts and concentrate under reduced pressure to obtain a crude mycelial extract.

  • Combine the crude extracts from the broth and mycelia for further purification.

Solvent Partitioning

Objective: To perform an initial fractionation of the crude extract based on polarity.

Protocol:

  • Dissolve the combined crude extract in a suitable solvent mixture, such as methanol-water.

  • Perform a liquid-liquid extraction against a non-polar solvent like hexane (B92381) to remove highly lipophilic impurities.

  • Separate the aqueous methanol (B129727) layer and extract it sequentially with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate.

  • Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC, bioassay).

  • Pool the fractions containing the highest concentration of the target compound.

Sephadex LH-20 Size Exclusion Chromatography

Objective: To separate compounds based on their molecular size. Sephadex LH-20 is a lipophilic gel filtration medium suitable for the separation of small organic molecules in organic solvents.

Protocol:

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol or a chloroform-methanol mixture) for at least 3 hours.

    • Pack a column of appropriate dimensions with the swollen resin. The column size will depend on the amount of sample to be purified.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Application:

    • Dissolve the partially purified extract in a minimal volume of the mobile phase.

    • Apply the sample to the top of the column.

  • Elution:

    • Elute the column with the mobile phase at a controlled flow rate.

    • Collect fractions and monitor for the presence of this compound.

  • Analysis:

    • Analyze the collected fractions by TLC or HPLC to identify those containing this compound.

    • Pool the relevant fractions and concentrate them.

C18 Bonded-Phase Silica Gel Adsorption Chromatography

Objective: To achieve higher resolution separation based on hydrophobicity using reversed-phase chromatography.

Protocol:

  • Column Preparation:

    • Use a pre-packed C18 silica gel column or pack a column with C18 bonded-phase silica.

    • Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol).

  • Sample Loading:

    • Dissolve the sample from the previous step in the initial mobile phase.

    • Load the sample onto the column.

  • Elution:

    • Elute the column with a gradient of increasing organic solvent concentration. For example, a linear gradient from 20% to 100% acetonitrile in water.

    • Monitor the elution profile using a UV detector.

    • Collect fractions corresponding to the peaks of interest.

  • Analysis and Pooling:

    • Analyze the fractions to identify those containing pure this compound.

    • Pool the pure fractions and remove the solvent.

Diol Partition Chromatography

Objective: To provide an alternative selectivity for the separation of closely related compounds.

Protocol:

  • Column Preparation:

    • Pack a column with diol-modified silica gel.

    • Equilibrate the column with the chosen mobile phase, which is typically a non-polar solvent system.

  • Sample Application and Elution:

    • Dissolve the sample in the mobile phase and apply it to the column.

    • Elute with the mobile phase, either isocratically or with a gradient, to separate the components.

    • Collect and analyze fractions as in the previous steps.

Liquid-Liquid Counter-Current Chromatography (CCC)

Objective: To perform a final polishing step to achieve high purity by partitioning the sample between two immiscible liquid phases.

Protocol:

  • Solvent System Selection:

    • Select a suitable two-phase solvent system where this compound has an appropriate partition coefficient (K). A common system for natural products is a mixture of hexane, ethyl acetate, methanol, and water.

  • Instrument Preparation:

    • Fill the CCC coil with the stationary phase.

    • Pump the mobile phase through the coil at a specific flow rate while the centrifuge is rotating at a set speed.

  • Sample Injection:

    • Dissolve the sample in a small volume of the solvent system and inject it into the instrument.

  • Fractionation and Analysis:

    • Collect fractions of the eluent.

    • Monitor the fractions for the presence of pure this compound.

    • Pool the pure fractions and evaporate the solvent.

Data Presentation

The following table provides a template for summarizing the quantitative data from a typical purification process. The values are illustrative and will vary depending on the specific experimental conditions.

Purification StepTotal Weight (mg)Purity of this compound (%)Recovery Yield (%)
Crude Extract10,000~1100
Solvent Partitioning2,500~585
Sephadex LH-20800~2070
C18 Adsorption200~7555
Diol Partition120~9045
Counter-Current Chromatography80>9835

Logical Relationship of Purification Steps

The sequence of purification steps is designed to progressively enrich this compound while removing different classes of impurities at each stage.

Logical_Relationship Start Crude Extract Step1 Solvent Partitioning (Removes highly polar and non-polar impurities) Start->Step1 Step2 Sephadex LH-20 (Separation by size, removes large polymers and small molecules) Step1->Step2 Step3 C18 Adsorption (High-resolution separation based on hydrophobicity) Step2->Step3 Step4 Diol Partition / CCC (Final polishing, separates structurally similar analogs) Step3->Step4 End Pure this compound Step4->End

Caption: Logical progression of the purification protocol for this compound.

Disclaimer: These protocols provide a general framework for the purification of this compound. Researchers should adapt and optimize these methods based on their specific experimental setup, scale, and analytical capabilities. All work should be conducted in a properly equipped laboratory following standard safety procedures.

References

Preparing Phenelfamycin E for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin E is a member of the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This document provides detailed application notes and protocols for the preparation and use of this compound in various laboratory experiments. It includes information on its chemical properties, storage, and handling, as well as specific protocols for determining its antimicrobial activity and its effect on bacterial growth and protein synthesis.

Chemical and Physical Properties

This compound is a complex macrolide antibiotic produced by Streptomyces violaceoniger.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆₅H₉₅NO₂₁[3]
Molecular Weight 1226.46 g/mol [3]
CAS Number 114451-31-9[3]
Appearance Solid powder
Solubility Soluble in DMSO

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and activity.

  • Short-term storage (days to weeks): Store at 0-4°C in a dry, dark environment.

  • Long-term storage (months to years): For extended periods, store at -20°C.

  • Shipping: this compound is stable enough to be shipped at ambient temperatures for a few weeks.

  • Stock Solutions: Prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other elfamycins, targets the bacterial elongation factor Tu (EF-Tu). EF-Tu is a GTPase that plays a critical role in protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. This compound binds to the EF-Tu-GDP complex after GTP hydrolysis on the ribosome. This binding event prevents the release of EF-Tu from the ribosome, effectively stalling the elongation cycle and halting protein synthesis.

EF_Tu_Inhibition EF-Tu-GTP EF-Tu-GTP Complex Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA to GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis triggers Inhibited_Complex Ribosome-EF-Tu-GDP-Phenelfamycin E (Stalled Complex) Ribosome->Inhibited_Complex EF-Tu-GDP EF-Tu-GDP Complex GTP_Hydrolysis->EF-Tu-GDP releases Phenelfamycin_E This compound EF-Tu-GDP->Phenelfamycin_E binds to EF-Tu-GDP->Inhibited_Complex Phenelfamycin_E->Inhibited_Complex Protein_Elongation Protein Elongation (Blocked) Inhibited_Complex->Protein_Elongation prevents release, leading to

Mechanism of EF-Tu inhibition by this compound.

In Vitro Antimicrobial Activity

Table of Expected Activity:

Bacterial GroupActivityReference
Gram-positive anaerobes (Clostridium difficile)Active
Neisseria gonorrhoeaeActive
StreptococciActive

Experimental Protocols

The following are detailed protocols for evaluating the biological activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth for anaerobes)

  • 96-well microtiter plates

  • Bacterial culture of the target organism

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculum Preparation:

    • Culture the target bacteria to the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.

  • Inoculation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubation:

    • Incubate the plate under appropriate conditions for the target bacteria (e.g., 37°C in an anaerobic chamber for C. difficile). Incubation time is typically 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Stock Prepare this compound stock solution in DMSO Dilutions Serial dilutions in growth medium Stock->Dilutions Plate Add dilutions and inoculum to 96-well plate Dilutions->Plate Inoculum Prepare bacterial inoculum (5x10^5 CFU/mL) Inoculum->Plate Incubate Incubate under appropriate conditions Plate->Incubate Read Determine MIC (lowest concentration with no growth) Incubate->Read

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Phenelfamycin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Phenelfamycin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is an antibiotic belonging to the elfamycin class, produced by Streptomyces bacteria.[1] It possesses a large and complex chemical structure (Molecular Formula: C₆₅H₉₅NO₂₁) which contributes to its poor solubility in aqueous solutions.[1][2] This low solubility can significantly hinder its development as a therapeutic agent, affecting its bioavailability and limiting its applications in various experimental assays.

Q2: I am observing very low dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

Poor dissolution is a common issue with hydrophobic compounds like this compound. Here are some initial steps to consider:

  • Particle Size Reduction: Ensure your this compound powder is as fine as possible. Grinding the powder can increase the surface area for dissolution. For more significant improvements, consider micronization or the production of nanoparticles.[3][4]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous solvent.[3][7]

Q3: What are some common formulation strategies to enhance the aqueous solubility of this compound?

Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area, leading to a higher dissolution rate and saturation solubility.[8][9][10]

  • Liposomal Encapsulation: As a hydrophobic molecule, this compound can be incorporated into the lipid bilayer of liposomes.[11][12][13] This encapsulates the drug, allowing for its dispersion in aqueous media.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution. Amorphous solid dispersions are a particularly effective approach.[6][14][15]

  • Use of Excipients: Various pharmaceutical excipients can be used to improve solubility, including surfactants, which reduce surface tension, and complexing agents like cyclodextrins.[7][16][17]

Troubleshooting Guides

Issue: this compound precipitates out of solution upon addition to my aqueous experimental medium.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Supersaturation and Precipitation The concentration of this compound exceeds its solubility limit in the final medium.
* Solution 1: Decrease Concentration: Reduce the final concentration of this compound in your experiment.
* Solution 2: Use a Stabilizer: If a stock solution in an organic solvent is being diluted, the rapid solvent shift can cause precipitation. Adding a stabilizer, such as a polymer or surfactant, to the aqueous medium can help maintain the drug in a supersaturated state.[9]
* Solution 3: pH Mismatch: The pH of your stock solution and the final medium may be different, causing the drug to become less soluble. Ensure the pH is optimized for solubility and is consistent between solutions.
Poor Initial Dispersion The drug is not being adequately wetted and dispersed in the aqueous medium.
* Solution 1: Improve Mixing: Use sonication or vortexing to aid in the dispersion of the drug powder.
* Solution 2: Use a Wetting Agent: Incorporate a small amount of a pharmaceutically acceptable surfactant to improve the wetting of the hydrophobic drug particles.[7]
Issue: Inconsistent results in biological assays due to poor this compound solubility.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Variable Drug Concentration Undissolved drug particles lead to an unknown and inconsistent concentration of soluble, active drug in the assay.
* Solution 1: Filtration: After preparing your this compound solution, filter it through a 0.22 µm filter to remove any undissolved particles. This will ensure you are working with a true solution, although the final concentration will be limited by the drug's solubility.
* Solution 2: Use a Solubilizing Formulation: Employ one of the solubility enhancement techniques mentioned in the FAQs, such as a nanosuspension or liposomal formulation, to achieve a higher and more consistent concentration of the drug.
Drug Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in your experiment.
* Solution 1: Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes.
* Solution 2: Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 80) in your buffers can help prevent adsorption.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

This protocol describes a general method for producing a nanosuspension of a poorly soluble drug.

Materials:

  • This compound

  • Stabilizer (e.g., a polymer like PVP or a surfactant like Tween® 80)[9]

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Preparation of the Suspension:

    • Disperse this compound and the chosen stabilizer(s) in purified water to form a pre-suspension. The concentration of the drug and stabilizer will need to be optimized.[9]

  • Milling:

    • Add the pre-suspension and the milling media to the milling chamber of the bead mill.

    • Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size. The milling time and energy will need to be determined empirically.

  • Particle Size Analysis:

    • Periodically take samples and measure the particle size distribution using a technique like dynamic light scattering (DLS).

  • Harvesting the Nanosuspension:

    • Once the desired particle size is reached, separate the nanosuspension from the milling media.

  • Characterization:

    • Characterize the final nanosuspension for particle size, zeta potential, and drug concentration.

Protocol 2: Encapsulation of this compound in Liposomes by Thin-Film Hydration

This protocol provides a common method for encapsulating a hydrophobic drug within liposomes.[18][19]

Materials:

  • This compound

  • Phospholipids (e.g., phosphatidylcholine) and cholesterol[19]

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[18]

    • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[18][19]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for size, polydispersity index, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_nanosuspension Nanosuspension Workflow cluster_liposome Liposome Encapsulation Workflow a 1. Prepare Suspension (this compound + Stabilizer + Water) b 2. Wet Milling a->b c 3. Particle Size Analysis b->c d 4. Harvest Nanosuspension c->d e 1. Dissolve Drug & Lipids in Organic Solvent f 2. Form Thin Lipid Film (Rotary Evaporation) e->f g 3. Hydrate Film with Aqueous Buffer f->g h 4. Extrusion for Size Uniformity g->h i 5. Purify Liposomes h->i

Caption: Workflows for Nanosuspension and Liposome Formulation.

troubleshooting_logic cluster_precipitation Troubleshooting Precipitation cluster_inconsistency Troubleshooting Inconsistent Results start Poor this compound Solubility Issue q1 Is the issue precipitation? start->q1 Initial Observation q2 Is the issue inconsistent assay results? start->q2 Initial Observation p1 Decrease Concentration q1->p1 p2 Add Stabilizer q1->p2 p3 Check pH q1->p3 i1 Filter Solution (0.22 µm) q2->i1 i2 Use Solubilizing Formulation (e.g., Nanosuspension) q2->i2 i3 Use Low-Binding Labware q2->i3

Caption: Logic Diagram for Troubleshooting Solubility Issues.

References

Mechanisms of bacterial resistance to Phenelfamycin E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Phenelfamycin E is a member of the elfamycin class of antibiotics. While this guide provides specific information where available, some data and protocols are based on closely related elfamycins that share the same mechanism of action and resistance. This approach ensures a comprehensive and practical resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like other elfamycins, targets the bacterial elongation factor Tu (EF-Tu).[1][2][3][4] EF-Tu is a crucial protein that delivers aminoacyl-tRNA to the ribosome during protein synthesis.[1] By binding to EF-Tu, this compound stalls the ribosome, thereby inhibiting protein synthesis.[1][5] This leads to a bacteriostatic effect, preventing further growth of the bacteria.

Q2: What is the primary mechanism of bacterial resistance to this compound?

The predominant mechanism of resistance to this compound and other elfamycins is target site modification.[6][7][8][9] This involves mutations in the bacterial tuf genes, which encode for the EF-Tu protein.[9] These mutations alter the binding site of the antibiotic on the EF-Tu protein, reducing the affinity of this compound and rendering it less effective.

Q3: Which specific mutations in EF-Tu are known to confer resistance to elfamycins?

Several mutations in the tuf genes have been identified that confer resistance to various elfamycins. These mutations often cluster in the interface of domains I and III of the EF-Tu protein in its GTP-bound conformation.[10] While specific mutations conferring resistance to this compound are not extensively documented, studies on other elfamycins like kirromycin (B1673653) and pulvomycin (B1679863) have identified key mutations. For example, in Escherichia coli, mutations leading to amino acid substitutions such as A375T in EF-Tu have been shown to confer resistance to kirromycin.[10]

Q4: My bacterial culture is showing unexpected resistance to this compound. What are the possible reasons?

Unexpected resistance can arise from several factors:

  • Spontaneous Mutations: Bacteria can rapidly develop spontaneous mutations in the tuf genes, leading to resistance.

  • Contamination: Your culture may be contaminated with a different, inherently resistant bacterial species.

  • Plasmid-Mediated Resistance: While less common for elfamycins, plasmid-mediated resistance mechanisms can sometimes be acquired from other bacteria.

  • Incorrect Antibiotic Concentration: Errors in the preparation of your this compound stock solution or in the final assay concentration can lead to apparently reduced efficacy.

  • Inoculum Effect: A very high bacterial inoculum in your susceptibility test can sometimes overwhelm the antibiotic, leading to apparent resistance.

Q5: What is the spectrum of activity of this compound?

Phenelfamycins, including this compound, are primarily active against Gram-positive anaerobic bacteria.[3][4] They have demonstrated activity against clinically relevant pathogens such as Clostridium difficile.[3] Phenelfamycin A has also shown in vitro activity against Neisseria gonorrhoeae and various Streptococci.[3] Phenelfamycin B has shown impressive antibacterial activity against multidrug-resistant Neisseria gonorrhoeae.[11]

Troubleshooting Guides

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Observed Problem Possible Cause Troubleshooting Steps
High variability in MIC values between experiments. Inconsistent inoculum preparation.Ensure your bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.
Variations in media composition.Use the same batch of Mueller-Hinton broth/agar (B569324) for all related experiments. Ensure the pH is consistent.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound regularly and store them at the recommended temperature, protected from light.
No zone of inhibition in a disk diffusion assay. Bacterial strain is highly resistant.Confirm the resistance profile by performing a broth microdilution MIC test.
Inactive antibiotic disks.Check the expiration date of the antibiotic disks and ensure they have been stored correctly.
The inoculum is too dense.Re-standardize your inoculum to a 0.5 McFarland standard.
Unexpectedly low MIC values. The inoculum is not dense enough.Ensure your inoculum preparation is accurate.
The antibiotic stock solution is too concentrated.Double-check your calculations and dilutions for the antibiotic stock solution.
Guide 2: Failure to Generate Resistant Mutants
Observed Problem Possible Cause Troubleshooting Steps
No colonies grow on selective agar plates. The concentration of this compound is too high.Use a gradient of antibiotic concentrations on your plates to find the optimal selective concentration.
The initial bacterial population was too small.Ensure you are plating a sufficiently large number of cells (e.g., >10^8 CFU) to increase the probability of finding spontaneous mutants.
The mutation frequency for this resistance is very low.Consider using a mutagen (e.g., UV light or a chemical mutagen) to increase the mutation rate. However, be aware that this may introduce other, unintended mutations.
All colonies on the selective plate are found to be susceptible upon re-testing. These may have been transiently resistant "persister" cells.Re-streak the colonies from the selective plate onto fresh selective and non-selective plates to confirm stable resistance.
The selective antibiotic concentration was too low, allowing for the growth of susceptible cells.Increase the concentration of this compound in your selective plates.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Elfamycins

AntibioticBacterial StrainMIC (µg/mL)Reference
KirromycinEnterococcus faecium NB050012[1]
KirromycinEnterococcus faecium NB050192[1]
KirromycinStaphylococcus aureus NB01001>32[1]
KirromycinEnterococcus faecalis NB04004>32[1]
Phenelfamycin BMultidrug-resistant Neisseria gonorrhoeae~1[11]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from standard clinical laboratory procedures.

1. Preparation of this compound Stock Solution: a. Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). b. Aliquot the stock solution and store it at -20°C or below, protected from light.

2. Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

3. Preparation of the Microtiter Plate: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB. The final volume in each well should be 50 µL. b. Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).

4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 100 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours.

5. Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Translation Inhibition Assay

This protocol provides a general framework for assessing the effect of this compound on bacterial protein synthesis.

1. Preparation of Cell-Free Extract (S30 Extract): a. Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase. b. Harvest the cells by centrifugation and wash them with a suitable buffer. c. Lyse the cells using a French press or sonication. d. Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.

2. In Vitro Translation Reaction: a. Set up reaction mixtures containing the S30 extract, a buffer with essential ions (Mg2+, K+), amino acids (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA). b. Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control. c. Incubate the reactions at 37°C for a set time (e.g., 30-60 minutes).

3. Analysis of Protein Synthesis: a. Stop the reactions by adding a precipitating agent like trichloroacetic acid (TCA). b. Collect the precipitated protein on a filter paper and wash to remove unincorporated radiolabeled amino acids. c. Measure the radioactivity of the filters using a scintillation counter. d. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.[12][13][14]

Visualizations

cluster_0 Mechanism of Action and Resistance cluster_1 Resistance Mechanism PHE This compound EFTU Elongation Factor Tu (EF-Tu) PHE->EFTU Binds to Inhibition Inhibition PHE->Inhibition Ribosome Ribosome EFTU->Ribosome Delivers aminoacyl-tRNA Protein Protein Synthesis Ribosome->Protein Inhibition->Protein Tuf_Gene tuf gene Mutation Mutation Tuf_Gene->Mutation Altered_EFTU Altered EF-Tu Mutation->Altered_EFTU Altered_EFTU->PHE Reduced Binding

Caption: Mechanism of this compound action and resistance.

Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Media Check Media Quality (pH, batch consistency) Start->Check_Media Check_Antibiotic Prepare Fresh Antibiotic Stock Start->Check_Antibiotic QC_Strain Run Quality Control Strain Check_Inoculum->QC_Strain Check_Media->QC_Strain Check_Antibiotic->QC_Strain QC_OK QC in Range? QC_Strain->QC_OK QC_Fail QC Fails? QC_Strain->QC_Fail Proceed Proceed with Experiment QC_OK->Proceed Review_Protocol Review Entire Protocol for Errors QC_Fail->Review_Protocol Contact_Support Contact Technical Support Review_Protocol->Contact_Support

Caption: Troubleshooting workflow for inconsistent MIC results.

Start Start: Identify Resistance Culture Grow Bacterial Culture to High Density Start->Culture Plate Plate on Agar with this compound Culture->Plate Incubate Incubate for 24-48 hours Plate->Incubate Isolate Isolate Resistant Colonies Incubate->Isolate Confirm Confirm Resistance (Re-streak & MIC) Isolate->Confirm Extract_DNA Extract Genomic DNA Confirm->Extract_DNA PCR PCR Amplify tuf Genes Extract_DNA->PCR Sequence Sequence PCR Products PCR->Sequence Analyze Analyze Sequence for Mutations Sequence->Analyze End End: Identify Resistance Mutation Analyze->End

Caption: Experimental workflow for identifying resistance mutations.

References

Technical Support Center: Identifying Mutations in the tuf Gene Conferring Phenelfamycin E Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying mutations in the tuf gene that confer resistance to Phenelfamycin E.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the elfamycin class of antibiotics.[1][2] These antibiotics target the essential bacterial protein synthesis elongation factor Tu (EF-Tu), which is encoded by the tuf gene(s).[1][3] By binding to EF-Tu, elfamycins lock it in a conformation that prevents the release of GDP, thereby stalling the elongation step of protein synthesis and leading to bacterial cell death.

Q2: How does resistance to this compound typically arise?

Resistance to this compound and other elfamycins primarily arises from mutations within the tuf gene, the gene encoding the drug's target, EF-Tu.[1][4] These mutations alter the binding site of the antibiotic on the EF-Tu protein, reducing the drug's efficacy. It is important to note that many bacteria possess multiple copies of the tuf gene, which can complicate the development of resistance.[5]

Q3: Are there other genes that can be involved in resistance to elfamycins?

Yes, in some cases, mutations in other genes can contribute to resistance. For example, mutations in the rpsL gene, which encodes the ribosomal protein S12, have been shown to confer resistance to some elfamycins by preferentially interacting with a resistant form of EF-Tu.[5]

Troubleshooting Guides

Guide 1: Trouble with Mutant Selection

Problem: Difficulty in obtaining this compound-resistant mutants.

Possible Cause Troubleshooting Steps
Inappropriate selection concentration of this compound Determine the Minimum Inhibitory Concentration (MIC) of this compound for your wild-type strain. Use a concentration of 4- to 8-fold the MIC for single-step mutant selection experiments.[6]
Low mutation frequency Increase the number of cells plated on the selective media. Consider using a larger starting culture volume.
Instability of resistant mutants After isolating potential mutants, passage them on non-selective media and then re-test for resistance to ensure the phenotype is stable.
Guide 2: Issues with PCR Amplification of the tuf Gene

Problem: No PCR product or non-specific PCR products when amplifying the tuf gene.

Possible Cause Troubleshooting Steps
Poor primer design Ensure primers are specific to the tuf gene of your bacterial species. Check for potential secondary structures and primer-dimer formation. Primers should ideally have a GC content of 50-55%.[7]
Suboptimal PCR conditions Optimize the annealing temperature using a gradient PCR. Adjust the extension time based on the expected amplicon size.[8][9]
Presence of PCR inhibitors in the DNA template Re-purify the genomic DNA. Diluting the template DNA can sometimes overcome inhibition.[8][10]
High GC content of the template Use a PCR enzyme and buffer system specifically designed for high-GC templates.[8]
Guide 3: Problems with DNA Sequencing of the tuf Gene

Problem: Poor quality or unreadable DNA sequencing results for the tuf gene amplicon.

Possible Cause Troubleshooting Steps
Low quantity or quality of the PCR product Quantify the PCR product and ensure it is of sufficient concentration. Purify the PCR product to remove primers and dNTPs.
Incorrect primer concentration for sequencing Use the sequencing facility's recommended primer and template concentrations.
Presence of multiple tuf gene copies If your organism has multiple, highly similar tuf genes, sequencing the PCR product directly may result in overlapping peaks. In this case, you may need to clone the PCR product into a vector and sequence individual clones.
Secondary structures in the template DNA Use a sequencing protocol with a higher annealing temperature or additives to help resolve secondary structures.

Quantitative Data

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for an elfamycin antibiotic against a susceptible bacterium. Note that specific data for this compound is limited in the public domain; therefore, data for the closely related compound Phenelfamycin B is provided as a reference.

Compound Bacterial Strain Genotype MIC (µg/mL)
Phenelfamycin BNeisseria gonorrhoeae (multidrug-resistant)Wild-type tuf~1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Single-Step Mutant Selection

This protocol is for the selection of spontaneous mutants resistant to this compound.

  • Grow a liquid culture of the wild-type bacterial strain to late logarithmic or early stationary phase.

  • Concentrate the bacterial culture by centrifugation and resuspend the pellet in a small volume of saline or broth.

  • Plate a high density of cells (e.g., 10^9 to 10^10 CFU) onto agar (B569324) plates containing this compound at a concentration 4- to 8-fold the MIC of the wild-type strain.[6]

  • Incubate the plates under appropriate conditions until colonies appear (this may take several days).

  • Isolate individual colonies and streak them onto fresh selective plates to confirm resistance.

Protocol 3: Identification of tuf Gene Mutations

This protocol describes the process of identifying mutations in the tuf gene of resistant mutants.

  • Extract genomic DNA from both the wild-type and the this compound-resistant mutant strains.

  • Design PCR primers that specifically amplify the entire coding sequence of the tuf gene(s).

  • Perform PCR amplification of the tuf gene from both wild-type and mutant genomic DNA.

  • Purify the PCR products to remove primers and dNTPs.

  • Sequence the purified PCR products using a DNA sequencing service.

  • Align the DNA sequences from the wild-type and mutant strains to identify any nucleotide changes.

  • Translate the DNA sequences to determine the corresponding amino acid changes in the EF-Tu protein.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_selection Mutant Selection cluster_analysis Mutation Analysis mic_prep Prepare this compound Dilutions mic_inoc Inoculate with Wild-Type Bacteria mic_prep->mic_inoc mic_inc Incubate Plates mic_inoc->mic_inc mic_read Read MIC Value mic_inc->mic_read sel_plate Plate on this compound Agar mic_read->sel_plate Inform Selection Concentration sel_culture Grow Wild-Type Culture sel_culture->sel_plate sel_inc Incubate for Resistant Colonies sel_plate->sel_inc sel_iso Isolate Resistant Mutants sel_inc->sel_iso ana_dna Extract Genomic DNA sel_iso->ana_dna Provide Resistant Isolate ana_pcr PCR Amplify tuf Gene ana_dna->ana_pcr ana_seq Sequence PCR Product ana_pcr->ana_seq ana_align Align Sequences & Identify Mutation ana_seq->ana_align

Caption: Experimental workflow for identifying tuf gene mutations.

signaling_pathway cluster_translation Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound cluster_resistance Resistance Mechanism eftu_gtp EF-Tu-GTP-aa-tRNA (Ternary Complex) ribosome Ribosome A-site eftu_gtp->ribosome Binding peptide_bond Peptide Bond Formation ribosome->peptide_bond GTP Hydrolysis eftu_gdp EF-Tu-GDP peptide_bond->eftu_gdp EF-Tu Release gtp_exchange GDP -> GTP Exchange (via EF-Ts) eftu_gdp->gtp_exchange blocked_complex EF-Tu-GDP-Phenelfamycin E (Stalled on Ribosome) eftu_gdp->blocked_complex gtp_exchange->eftu_gtp Regeneration phenelfamycin This compound phenelfamycin->eftu_gdp Binding mutant_eftu Mutant EF-Tu (*tuf* gene mutation) phenelfamycin->mutant_eftu Reduced Affinity no_binding This compound Cannot Bind

Caption: Mechanism of this compound and resistance.

References

Stability of Phenelfamycin E under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Phenelfamycin E under various experimental conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this antibiotic.

Disclaimer: Specific, publicly available stability data for this compound is limited. The quantitative data and detailed protocols provided herein are based on general principles of antibiotic stability testing, particularly for the elfamycin and macrolide classes, and should be adapted and validated for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C[1].

Q2: What is the best solvent for dissolving this compound?

A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. The elfamycin class of antibiotics, in general, has poor solubility, which is a critical factor to consider during experimental design[2][3].

Q3: How should I handle this compound to ensure its stability?

A: It is shipped as a non-hazardous chemical under ambient temperature and is stable for a few weeks during ordinary shipping[1]. However, upon receipt, it should be stored under the recommended conditions. Protect it from light and repeated freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions?

A: While specific data is unavailable for this compound, many antibiotics can degrade in aqueous solutions, with the rate of degradation being dependent on pH and temperature[4][5]. It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a stability study in your specific buffer system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity Degradation of the compound due to improper storage or handling.Ensure the compound has been stored at the correct temperature and protected from light. Prepare fresh stock solutions.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Precipitation in aqueous buffer Poor solubility of this compound.Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your assay. Sonication may aid in dissolution.
Inconsistent results between experiments Instability of this compound in the experimental medium.Perform a time-course experiment to assess the stability of this compound in your specific medium and under your experimental conditions (e.g., temperature, pH).
Adsorption to plasticware.Consider using low-adhesion microplates or glassware.

Data on this compound Stability (Hypothetical Data for Illustrative Purposes)

The following tables present hypothetical stability data for this compound to serve as a guide for experimental design and data presentation.

Table 1: Stability of this compound in Different pH Buffers at 25°C

pHIncubation Time (hours)Remaining this compound (%)
3.02485
5.02492
7.42495
9.02478

Table 2: Temperature Stability of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (hours)Remaining this compound (%)
44898
254890
374875

Table 3: Photostability of this compound Solid and in Solution

ConditionExposure Time (hours)Remaining this compound (%)
Solid (ICH D65 light source)2499
In DMSO (ICH D65 light source)2492
In pH 7.4 Buffer (ICH D65 light source)2488

Experimental Protocols

Protocol 1: Assessing pH Stability of this compound

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • DMSO

  • Phosphate (B84403) buffers (pH 3.0, 5.0, 7.4, 9.0)

  • HPLC system with a C18 column

  • Incubator

Methodology:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µg/mL in each of the phosphate buffers.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under stress conditions, as recommended by ICH guidelines[6][7].

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a small amount of DMSO and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours. Neutralize with NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a small amount of DMSO and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours. Neutralize with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a small amount of DMSO and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[8][9][10]. A control sample should be kept in the dark.

  • Analyze all samples by HPLC-PDA to separate and detect the parent compound and any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions in Stress Media prep_stock->prep_working stress_ph pH Variation (e.g., pH 3, 5, 7.4, 9) prep_working->stress_ph Incubate stress_temp Temperature Variation (e.g., 4°C, 25°C, 37°C) prep_working->stress_temp Incubate stress_light Photostability (ICH Q1B) prep_working->stress_light Incubate sampling Sample at Time Points (t=0, 2, 4, 8, 24h) stress_ph->sampling stress_temp->sampling stress_light->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining Drug) hplc->data_analysis

Caption: Workflow for this compound stability testing.

Troubleshooting_Diagram start Inconsistent Experimental Results? check_solubility Is the compound fully dissolved? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes check_storage Was the compound stored correctly? storage_no No check_storage->storage_no No storage_yes Yes check_storage->storage_yes Yes check_solution_age Are you using freshly prepared solutions? solution_age_no No check_solution_age->solution_age_no No solution_age_yes Yes check_solution_age->solution_age_yes Yes action_solubilize Action: Improve solubilization (e.g., use DMSO stock, sonicate) solubility_no->action_solubilize action_storage Action: Store compound at -20°C, protect from light, aliquot storage_no->action_storage action_fresh_solution Action: Prepare fresh solutions for each experiment solution_age_no->action_fresh_solution solubility_yes->check_storage storage_yes->check_solution_age action_stability_study Action: Perform stability study in your experimental medium solution_age_yes->action_stability_study

Caption: Troubleshooting inconsistent results with this compound.

References

Troubleshooting inconsistent results in Phenelfamycin E assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Phenelfamycin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibiotic belonging to the elfamycin class.[1][2] It functions by inhibiting bacterial protein synthesis.[3] Its specific target is the elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome during translation.[4][5] By binding to EF-Tu, this compound prevents the release of EF-Tu-GDP from the ribosome, which stalls protein elongation and ultimately leads to bacterial cell death.

Q2: What types of bacteria are susceptible to this compound?

This compound is primarily active against Gram-positive anaerobic bacteria, including clinically significant species like Clostridium difficile. It has also demonstrated activity against Neisseria gonorrhoeae and various Streptococci species.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a concentrated stock solution. For short-term storage (days to weeks), the stock solution can be kept at 0-4°C. For long-term storage (months to years), it is advisable to store aliquots at -20°C to minimize freeze-thaw cycles. Always protect the stock solution from light.

Q4: What are the key assays to determine the activity of this compound?

The primary assays to evaluate the antibacterial efficacy of this compound are:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the antibiotic that prevents visible growth of a target microorganism.

  • In Vitro Protein Synthesis Inhibition Assay: To confirm its mechanism of action by measuring the inhibition of translation in a cell-free system.

  • EF-Tu Binding/Activity Assays: To directly measure the interaction of this compound with its target, EF-Tu, for example, by assessing its effect on EF-Tu's GTPase activity.

Troubleshooting Inconsistent Assay Results

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Inoculum Density Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Use a spectrophotometer to verify the optical density.
Improper Preparation of this compound Dilutions Prepare fresh serial dilutions of this compound for each assay. Ensure thorough mixing at each dilution step. Use calibrated pipettes.
Variations in Incubation Conditions Strictly adhere to the recommended anaerobic or CO2-enriched incubation conditions for the specific bacterial strain. Monitor and record incubator temperature and atmospheric conditions.
Contamination of Bacterial Culture Before preparing the inoculum, visually inspect the purity of the bacterial culture on an agar (B569324) plate. If contamination is suspected, re-streak the culture from a frozen stock to obtain a pure isolate.
Degradation of this compound Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and heat. The stability of antibiotics in media can be pH and temperature-dependent.
Incorrect Media or Supplements Use the recommended growth medium and supplements for the specific target organism (e.g., supplemented Brucella blood agar for anaerobes, GC agar base with supplements for N. gonorrhoeae).
Human Error Ensure consistent and standardized procedures are followed by all personnel performing the assay. Proper training on pipetting techniques, inoculum preparation, and plate reading is crucial.
Issue 2: No or Weak Inhibition in the In Vitro Protein Synthesis Inhibition Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive this compound Verify the integrity of your this compound stock. If possible, test its activity in a simple MIC assay against a known susceptible control strain.
Degraded Components in the Cell-Free Translation System Use a fresh or properly stored cell-free translation extract. Run a positive control reaction (without any inhibitor) to ensure the system is active.
Incorrect Concentration of this compound Re-calculate and verify the final concentration of this compound in the assay. Perform a dose-response experiment with a wider range of concentrations.
Assay Interference The solvent (e.g., DMSO) used to dissolve this compound might interfere with the assay at high concentrations. Run a solvent-only control to check for inhibitory effects.
Inappropriate Assay Conditions Ensure the incubation time and temperature are optimal for the cell-free translation system being used.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is adapted from CLSI guidelines for antimicrobial susceptibility testing.

a. Preparation of Materials:

  • Bacterial Strains: Target organism (e.g., C. difficile) and a quality control strain (e.g., C. difficile ATCC® 700057).

  • Media: Appropriate broth medium (e.g., supplemented Brucella broth for anaerobes).

  • This compound: Prepare a stock solution in DMSO.

  • 96-well microtiter plates.

b. Inoculum Preparation:

  • From a fresh culture plate (incubated for 24-48 hours), select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10^8 CFU/mL).

  • Dilute this standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter wells.

c. Assay Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate to achieve the desired concentration range.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for 48 hours for C. difficile).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

This is a general protocol using a commercially available E. coli S30 cell-free extract system.

a. Preparation of Materials:

  • E. coli S30 cell-free extract kit.

  • Plasmid DNA encoding a reporter protein (e.g., β-galactosidase or luciferase).

  • This compound stock solution.

  • Amino acid mixture (containing a labeled amino acid like [35S]-methionine if measuring by radioactivity).

b. Assay Procedure:

  • Set up the transcription-translation reactions according to the kit manufacturer's instructions.

  • Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no DNA template).

  • Incubate the reactions at 37°C for the recommended time (e.g., 1-2 hours).

  • Stop the reactions and measure the amount of synthesized reporter protein. This can be done by:

    • Measuring the enzymatic activity of the reporter (e.g., colorimetric assay for β-galactosidase).

    • Measuring the luminescence for luciferase.

    • Quantifying the incorporation of the radiolabeled amino acid.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

Visualizations

Phenelfamycin_E_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_troubleshooting Troubleshooting P1 Prepare this compound Stock Solution A1 Serial Dilution of this compound in 96-well Plate P1->A1 P2 Culture Target Bacterium P3 Standardize Inoculum (0.5 McFarland) P2->P3 A2 Inoculate Wells P3->A2 A1->A2 A3 Incubate under Specific Conditions A2->A3 A4 Read and Record MIC A3->A4 T1 High Variability A4->T1 If inconsistent T2 No Inhibition A4->T2 If no effect

Caption: Experimental workflow for determining the MIC of this compound.

Protein_Synthesis_Inhibition Ribosome 70S Ribosome EFTu_GDP EF-Tu-GDP Ribosome->EFTu_GDP GTP Hydrolysis Inhibition Translation Stalled Ribosome->Inhibition Prevents EF-Tu-GDP Dissociation EFTu_GTP_tRNA EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP_tRNA->Ribosome Binds to A-site Elongation Peptide Elongation EFTu_GDP->Elongation Dissociates Phenelfamycin This compound Phenelfamycin->Ribosome Binds to EF-Tu on Ribosome

Caption: Signaling pathway of this compound's inhibitory action.

References

Technical Support Center: Optimizing Phenelfamycin E for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenelfamycin E. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing in vivo studies with this antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the elfamycin class of antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis by targeting the Elongation Factor Tu (EF-Tu).[1][2][3] EF-Tu is a crucial G-protein that facilitates the transport of aminoacyl-tRNA (aa-tRNA) to the ribosome.[2][4] By binding to EF-Tu, this compound locks it in its GTP-bound conformation, which traps EF-Tu on the ribosome and prevents the elongation of the polypeptide chain, ultimately leading to bacterial cell death.

Q2: What is the spectrum of activity for this compound?

This compound is primarily active against Gram-positive anaerobic bacteria, including Clostridium difficile. It has also demonstrated activity against various Streptococcus species. Other related phenelfamycins have shown efficacy against multidrug-resistant Neisseria gonorrhoeae.

Q3: What is a typical starting dose for this compound in a mouse model?

A previously reported effective dose range for this compound in a mouse model of lethal S. pyogenes infection is 4-64 mg/kg, which was shown to increase survival in a dose-dependent manner. For a new study, it is advisable to perform a pilot dose-ranging study starting from the lower end of this effective range.

Q4: What is the known pharmacokinetic profile of elfamycins?

The elfamycin class of antibiotics, including phenelfamycins, is known for having poor pharmacokinetic profiles and low solubility. For instance, after oral administration of Phenelfamycin A in hamsters, the antibiotic was detected in the cecal contents but not in the blood, suggesting limited systemic absorption from the gastrointestinal tract. This is a critical consideration for studies targeting systemic infections.

Troubleshooting Guide

Issue 1: Poor or inconsistent efficacy in an in vivo model.

  • Question: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the issue?

    Answer: This could be due to several factors related to the compound's formulation, administration route, or the specific infection model.

    • Formulation and Solubility: this compound is poorly soluble in water. If not formulated correctly, the compound may not be sufficiently bioavailable. Consider using a vehicle designed for poorly soluble drugs.

    • Route of Administration: Given the poor systemic absorption of elfamycins after oral administration, this route may not be suitable for systemic infections. For infections outside the gastrointestinal tract, parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection should be considered.

    • Dosage: The required dose can vary significantly depending on the animal model, the pathogen, and the site of infection. You may need to perform a dose-titration study to find the optimal dose for your specific experimental conditions.

    • Bacterial Tolerance: In some cases, bacteria within a host can enter a state of antibiotic tolerance, rendering them less susceptible to treatment despite the antibiotic being present at the site of infection.

Issue 2: Animal distress or adverse effects observed after administration.

  • Question: My mice are showing signs of distress (e.g., weight loss, lethargy) after being treated with this compound. What should I do?

    Answer: Adverse effects can be related to the drug itself or the administration procedure.

    • Vehicle Toxicity: Some organic solvents used to dissolve poorly soluble compounds can be toxic at high concentrations. Always include a vehicle-only control group to assess the effects of the formulation itself. If vehicle toxicity is suspected, try to reduce the concentration of the organic solvent or explore alternative, less toxic vehicles.

    • Administration Procedure Stress: Improper oral gavage or injection techniques can cause significant stress and injury to the animals. Ensure that all personnel are thoroughly trained and proficient in the chosen administration route.

    • Compound Toxicity: While elfamycins are noted to have relatively low toxicity against mitochondrial elongation factors, high doses may still lead to systemic toxicity. Consider reducing the dose or increasing the dosing interval.

    • Gut Microbiota Disruption: Broad-spectrum antibiotic administration can lead to fungal overgrowth. If fungal infection is a concern, prophylactic administration of an antifungal agent may be necessary.

Issue 3: Difficulty in preparing a stable and homogenous formulation.

  • Question: I am finding it difficult to dissolve this compound and keep it in solution/suspension for dosing. How can I improve my formulation?

    Answer: Formulating poorly soluble drugs for in vivo studies is a common challenge.

    • Use of Co-solvents: A mixture of solvents can be used to dissolve the compound. Common co-solvents for in vivo use include DMSO, PEG 400, and ethanol. It is crucial to use the lowest effective concentration of these solvents to minimize toxicity.

    • Surfactants and Emulsifiers: Surfactants like Tween 80 or Cremophor EL can be used to create stable emulsions or micellar solutions.

    • Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared using suspending agents such as 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. It is vital to ensure the suspension is homogenous before and during administration to ensure accurate dosing.

Data Presentation

Table 1: In Vivo Efficacy of this compound

Animal Model Pathogen Route of Administration Dosage Range Observed Effect Reference
Mouse Streptococcus pyogenes Not Specified 4-64 mg/kg Dose-dependent increase in survival

| Chicken | Not Applicable (Growth Promotion) | Dietary | Not Specified | Increased body weight | |

Table 2: Recommended Maximum Volumes for Administration in Mice

Route of Administration Maximum Volume (ml/kg) Recommended Needle/Tube Size Reference
Oral (Gavage) 10 ml/kg 20-22 G for most adult mice
Intravenous (IV) - Bolus 5 ml/kg 27-30 G

| Intravenous (IV) - Slow | 10 ml/kg | 27-30 G | |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Suspension for Oral Gavage)

  • Calculate the Required Amount: Based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Create a Paste: In a sterile mortar, add a small amount of the CMC vehicle to the this compound powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.

  • Dilute to Final Volume: Gradually add the remaining CMC vehicle to the paste while continuously mixing to achieve the final desired concentration.

  • Homogenize: Use a vortex mixer or sonicator to ensure a homogenous suspension. The suspension should be continuously stirred during the dosing procedure to prevent settling.

Protocol 2: Administration of this compound via Oral Gavage in Mice

  • Animal Handling and Restraint: Weigh the mouse to calculate the precise volume to be administered. Restrain the mouse firmly but gently by the scruff of the neck to immobilize the head.

  • Measure Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib with the gavage needle to determine the correct insertion depth.

  • Insertion of Gavage Needle: Gently insert the gavage needle into the mouse's mouth, passing it along the upper palate. The needle should slide easily down the esophagus without resistance. DO NOT FORCE THE NEEDLE. If resistance is met, withdraw and reinsert.

  • Administer the Dose: Once the needle is correctly positioned, slowly administer the calculated volume of the this compound suspension over 2-3 seconds.

  • Withdraw the Needle: Slowly remove the gavage needle in a smooth motion.

  • Monitor the Animal: Return the mouse to its cage and monitor for at least 10 minutes for any signs of distress, such as difficulty breathing, which could indicate improper administration.

Protocol 3: Administration of this compound via Intravenous (Tail Vein) Injection in Mice

  • Animal Preparation: To aid in visualization of the tail veins, warm the mouse by placing its cage under a heat lamp or on a warming pad for 5-10 minutes.

  • Restraint: Place the mouse in an appropriate restraining device.

  • Syringe Preparation: Draw up the calculated volume of the sterile this compound solution into a 1 ml syringe fitted with a 27-30 gauge needle. Ensure all air bubbles are removed.

  • Vein Identification: Gently clean the tail with 70% ethanol. The two lateral tail veins should be visible.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be almost parallel to the tail.

  • Administer the Dose: Inject the solution slowly. If the needle is correctly placed, there should be no resistance, and you may see the vein blanch as the solution displaces the blood. If a subcutaneous "bleb" forms, the needle is not in the vein and should be removed.

  • Withdraw and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Monitor the Animal: Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Phenelfamycin_E_Mechanism_of_Action A Aminoacyl-tRNA (aa-tRNA) C Ternary Complex (aa-tRNA-EF-Tu-GTP) A->C B EF-Tu-GTP B->C D Ribosome C->D Binds to A-site E Peptide Chain Elongation D->E GTP Hydrolysis G Inhibited Complex (EF-Tu-GTP locked on Ribosome) F This compound F->B Inhibits GTPase activity & prevents dissociation F->D H Protein Synthesis Blocked G->H

Caption: Mechanism of action of this compound on bacterial protein synthesis.

InVivo_Efficacy_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare this compound Formulation E Administer Treatment (this compound or Vehicle) A->E B Prepare Bacterial Inoculum D Induce Infection (e.g., IP or IV) B->D C Acclimatize Animals C->D D->E Post-infection (defined time) F Monitor Animal Health (Weight, Clinical Signs) E->F G Determine Endpoints (e.g., Survival, Bacterial Load) F->G H Data Analysis & Interpretation G->H

Caption: General workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Clinical Development of Elfamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elfamycin antibiotics. The information addresses common challenges encountered during the experimental and clinical development of this antibiotic class.

Troubleshooting Guides

Low Compound Solubility

A primary hurdle in the development of many natural product antibiotics, including older elfamycins, is poor aqueous solubility. This can significantly impact the reliability of in vitro assays and hinder the development of viable formulations for in vivo studies.

Table 1: Troubleshooting Low Solubility of Elfamycin Antibiotics

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer during in vitro assays (e.g., MIC testing) The intrinsic hydrophobicity of the elfamycin molecule.- Prepare high-concentration stock solutions in a suitable organic solvent like Dimethyl Sulfoxide (DMSO).- For assays, perform serial dilutions in the assay medium, ensuring the final DMSO concentration is non-inhibitory to the test organism.- Consider the use of co-solvents or solubility-enhancing excipients in the assay medium, with appropriate controls.
Inconsistent results in biological assays Compound precipitation leading to inaccurate concentrations.- Visually inspect solutions for any signs of precipitation before use.- Determine the kinetic solubility of the compound in the specific assay buffer to establish the upper concentration limit for reliable testing.
Difficulty in preparing formulations for in vivo studies Low aqueous solubility prevents the preparation of injectable or oral solutions at the required dosage.- Explore formulation strategies such as complexation with cyclodextrins, preparation of nanosuspensions, or the use of co-solvents and surfactants.- For preclinical studies, consider administration in a vehicle like corn oil with appropriate solubilizing agents (e.g., PEG-400 or Cremophor EL), ensuring the vehicle itself does not have biological effects.[1]
Unfavorable Pharmacokinetics

Elfamycins have historically been challenged by poor pharmacokinetic (PK) profiles, including low systemic absorption after oral administration.

Table 2: Troubleshooting Unfavorable Pharmacokinetic Properties

Problem Potential Cause Recommended Solution
Low or undetectable systemic exposure after oral administration in animal models Poor absorption from the gastrointestinal (GI) tract due to low solubility and/or high molecular weight.- For systemic infections, consider intravenous administration if a suitable formulation can be developed.- For GI-targeted infections like Clostridium difficile, low systemic absorption can be advantageous, leading to high concentrations at the site of infection and reduced systemic side effects.[2] This was observed with LFF571.[3][4]- Modify the chemical structure to improve absorption properties, as was done to develop LFF571 from GE2270 A.[5][6]
Rapid clearance and short half-life in vivo Efficient metabolism and/or excretion.- Conduct in vitro metabolism studies using liver microsomes to identify metabolic pathways.- Perform pharmacokinetic studies in multiple animal species to understand interspecies differences in drug disposition.[7][8]- Synthesize analogs with modified metabolic sites to prolong the half-life.
Development of Bacterial Resistance

As with all antibiotics, the emergence of bacterial resistance is a significant concern for elfamycins.

Table 3: Troubleshooting Bacterial Resistance to Elfamycins

Problem Potential Cause Recommended Solution
High MIC values against specific bacterial strains Intrinsic resistance due to factors like cell wall impermeability or efflux pumps.- Test against a broad panel of clinical isolates to determine the spectrum of activity.- Investigate potential synergies with other antibiotics or efflux pump inhibitors.
Emergence of resistance during in vitro or in vivo studies Spontaneous mutations in the gene encoding the target protein, elongation factor Tu (EF-Tu).- Sequence the tuf genes of resistant isolates to identify mutations.- Most bacteria have multiple copies of the tuf gene, and resistance may require mutations in more than one copy.[5]
Producer organism's self-resistance interfering with screening The organism producing the antibiotic has a resistance mechanism to avoid self-intoxication.- When screening for new elfamycin producers, consider using a resistance-based approach by looking for self-resistance genes within the biosynthetic gene cluster.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the clinical development of elfamycin antibiotics?

A1: The primary challenges that have historically hindered the clinical development of elfamycin antibiotics are their poor pharmacokinetic profile and low solubility.[5] These properties have made it difficult to achieve therapeutic concentrations in the body. However, recent efforts have led to the development of derivatives like LFF571 with improved solubility and a favorable pharmacokinetic profile for treating Clostridium difficile infections.[5][6] Another key challenge is the potential for bacteria to develop resistance through mutations in the target protein, EF-Tu.[5]

Q2: How was the solubility of LFF571 improved compared to its parent compound, GE2270 A?

A2: The solubility of LFF571 was significantly enhanced through medicinal chemistry efforts that focused on modifying the structure of GE2270 A.[1][6] Specifically, the introduction of dicarboxylic acid functionalities led to a substantial increase in aqueous solubility, from barely measurable to greater than 10 mg/mL.[1][5]

Q3: What is the mechanism of action of elfamycin antibiotics?

A3: Elfamycins target the bacterial protein synthesis elongation factor Tu (EF-Tu).[10] They disrupt protein synthesis through two main mechanisms:

  • Kirromycin-like mechanism: These compounds, including kirromycin (B1673653) and enacyloxin, bind to the EF-Tu:GDP complex on the ribosome, preventing its dissociation and stalling protein synthesis.[10]

  • Pulvomycin-like mechanism: Antibiotics like pulvomycin (B1679863) and GE2270 A prevent the binding of aminoacyl-tRNA to the EF-Tu:GTP complex, thereby inhibiting the delivery of amino acids to the ribosome.[10]

Q4: Are there any elfamycin antibiotics that have reached clinical trials?

A4: Yes, LFF571, a derivative of GE2270 A, has completed Phase 2 clinical trials for the treatment of Clostridium difficile infections.[5] The trial demonstrated that LFF571 was non-inferior to vancomycin (B549263) in achieving clinical cure.[6][11]

Q5: What are the common mechanisms of resistance to elfamycin antibiotics?

A5: The primary mechanism of resistance to elfamycins is the modification of the target protein, EF-Tu, through mutations in the tuf genes.[12] Some bacteria also possess efflux pumps that can reduce the intracellular concentration of the antibiotic. Additionally, the producing organisms have self-resistance mechanisms, such as ABC transporters, to avoid self-intoxication.[5]

Quantitative Data

Table 4: In Vitro Activity of Selected Elfamycin Antibiotics (MIC in µg/mL)

Antibiotic Clostridium difficile Neisseria gonorrhoeae Staphylococcus aureus Streptococcus pyogenes Enterococcus faecalis
LFF571 0.25 (MIC90)[11]----
Phenelfamycin A Active[2]Active[2]-Active[2]-
Phenelfamycin B -~1[9]---
GE2270 A --<1<1<1

Table 5: Pharmacokinetic Parameters of LFF571 in Humans (Phase 2 Clinical Trial)

Parameter Value Note
Dose 200 mg, four times daily for 10 daysOral administration in patients with moderate C. difficile infection.[3]
Maximum Serum Concentration (Cmax) 41.7 ng/mL (highest observed)Limited systemic exposure.[3][4]
Fecal Concentration 107 to 12,900 µg/gHigh concentration at the site of infection.[3][4]

Table 6: Preclinical Pharmacokinetic Data for Selected Elfamycins in Animal Models

Antibiotic Animal Model Dose and Route Key Findings
Phenelfamycin A HamsterOralDetected in cecal contents but not in blood, indicating low systemic absorption.[2]
Aurodox Mouse25 mg/kg, oral gavageEffective in a murine model of Shiga toxin-producing E. coli infection.[12]
LFF571 Hamster20 mg/kg, oralVery low bioavailability.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Elfamycin antibiotic stock solution (e.g., in DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Prepare a working stock solution of the elfamycin antibiotic in CAMHB at twice the highest concentration to be tested.

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate row.

    • Add 100 µL of the working stock solution to well 1.

    • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Kinetic Solubility Assay

This protocol is a general guideline for determining the kinetic solubility of a compound.

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate over time is monitored, often by measuring light scattering (nephelometry) or by separating the solid and measuring the concentration of the dissolved compound (e.g., by UV spectrophotometry or LC-MS).

Materials:

  • Test elfamycin antibiotic

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microtiter plates (96-well or 384-well)

  • Nephelometer or a plate reader with UV absorbance capabilities

  • Filtration apparatus (for direct UV/LC-MS measurement)

  • Pipettes and sterile tips

  • Incubator or shaker

Procedure (Nephelometric Method):

  • Prepare Stock Solution: Dissolve the elfamycin antibiotic in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Include wells with DMSO only as a blank.

  • Add Buffer: Add the aqueous buffer to each well to achieve the desired final concentrations of the compound. Mix thoroughly.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 2 hours), with gentle shaking.

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the blank indicates precipitation. The solubility limit is the highest concentration at which no significant increase in light scattering is observed.

Visualizations

Mechanism of Action of Elfamycin Antibiotics

elfamycin_moa cluster_kirromycin Kirromycin-like Mechanism cluster_pulvomycin Pulvomycin-like Mechanism k_ribosome Ribosome k_complex Ribosome:EF-Tu:GDP (Stalled Complex) k_ribosome->k_complex Kirromycin Enacyloxin k_eftu_gdp EF-Tu:GDP k_eftu_gdp->k_complex k_inhibition k_inhibition k_complex->k_inhibition Protein Synthesis Inhibited p_eftu_gtp EF-Tu:GTP p_ternary EF-Tu:GTP:aa-tRNA (Ternary Complex) p_eftu_gtp->p_ternary p_aatrna aa-tRNA p_aatrna->p_ternary p_ribosome Ribosome p_ternary->p_ribosome Binding Blocked by Pulvomycin/GE2270 A p_inhibition Protein Synthesis Inhibited p_ribosome->p_inhibition

Caption: Mechanisms of action of the two main classes of elfamycin antibiotics.

Experimental Workflow for MIC Determination

mic_workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prep_antibiotic Prepare Antibiotic Stock Solution serial_dilute Perform Serial Dilutions in 96-well plate prep_antibiotic->serial_dilute serial_dilute->inoculate incubate Incubate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Logical Relationship of Elfamycin Development Challenges

elfamycin_challenges parent_compound Natural Elfamycin (e.g., GE2270 A) poor_solubility Poor Solubility parent_compound->poor_solubility poor_pk Poor Pharmacokinetics parent_compound->poor_pk med_chem Medicinal Chemistry Optimization parent_compound->med_chem limited_dev Limited Clinical Development poor_solubility->limited_dev poor_pk->limited_dev improved_solubility Improved Solubility (e.g., LFF571) med_chem->improved_solubility favorable_pk Favorable PK for GI Infections improved_solubility->favorable_pk clinical_trials Clinical Trials (Phase 2) favorable_pk->clinical_trials resistance Bacterial Resistance (EF-Tu mutations) clinical_trials->resistance

Caption: Challenges and progression in elfamycin antibiotic development.

References

Strategies to mitigate Phenelfamycin E degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenelfamycin E. The information provided is intended to help mitigate degradation in solution and ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Observed Issue Potential Cause Recommended Action
Loss of biological activity Degradation of this compound due to improper storage conditions (e.g., temperature, pH, light exposure).1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Ensure the pH of the solution is within the optimal stability range (if known, otherwise start with neutral pH).
Precipitation in solution Poor solubility of this compound in the chosen solvent or buffer. The concentration of the solution is too high.1. Try a different solvent system. A small amount of an organic co-solvent like DMSO or ethanol (B145695) may be required. 2. Gently warm the solution to aid dissolution, but be cautious of temperature-induced degradation. 3. Prepare a more dilute solution.
Change in color of the solution Oxidative degradation or other chemical transformations of the this compound molecule.1. De-gas solvents before use to remove dissolved oxygen. 2. Consider adding an antioxidant (e.g., BHT, ascorbic acid) to the solution, after verifying its compatibility with your experimental setup. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store this compound solutions to minimize degradation?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in tightly sealed vials. To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare small, single-use aliquots. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: What are the likely degradation pathways for this compound in solution?

A3: As a polyketide, this compound is potentially susceptible to several degradation pathways, including:

  • Hydrolysis: If the structure contains ester or lactone functional groups, they can be hydrolyzed, especially at non-neutral pH.

  • Oxidation: The presence of double bonds and hydroxyl groups makes the molecule prone to oxidation. This can be accelerated by exposure to air and light.

  • Photodegradation: Many complex organic molecules are sensitive to light, which can induce isomerization or cleavage of chemical bonds.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of this compound in solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods allow for the quantification of the intact drug over time and the detection of any degradation products. A detailed protocol for a stability study is provided in this document.

Q5: Are there any known stabilizers for this compound?

A5: There is no specific information on stabilizers for this compound. However, for polyketides in general, the use of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can help to mitigate oxidative degradation.[3] The choice of a stabilizer will depend on its compatibility with the intended application. It is crucial to perform control experiments to ensure that the stabilizer does not interfere with the biological activity of this compound or other aspects of the experiment.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various conditions. These tables are for illustrative purposes to guide your experimental design, as specific data for this compound is not publicly available.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pH% Remaining after 24h% Remaining after 72h
3.075%50%
5.090%78%
7.098%92%
9.082%65%

Table 2: Effect of Temperature on this compound Stability in Neutral Buffer (pH 7.0)

Temperature% Remaining after 24h% Remaining after 7 days
4°C>99%95%
25°C (Room Temp)98%85%
37°C92%70%

Table 3: Effect of Light Exposure on this compound Stability at 25°C

Condition% Remaining after 8h% Remaining after 24h
Protected from light>99%98%
Exposed to ambient light95%88%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various stress conditions using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Appropriate buffers for pH stability testing (e.g., citrate, phosphate, borate)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • From the stock solution, prepare a working solution at the desired concentration (e.g., 100 µg/mL) in the test buffer or solvent system.

3. Stress Conditions:

  • pH Stability: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).

  • Temperature Stability: Store aliquots of the this compound solution at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Photostability: Expose a set of this compound solutions to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

4. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each stress condition.

  • Immediately analyze the samples by HPLC or store them at -80°C until analysis.

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for a polyketide might be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Elution: A suitable gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).

  • Quantification: The concentration of this compound is determined by integrating the peak area and comparing it to a standard curve of known concentrations.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Visualizations

Hypothetical_Degradation_Pathway PE This compound (Intact Molecule) Hydrolysis Hydrolysis (e.g., acidic or basic conditions) PE->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (e.g., exposure to air) PE->Oxidation O₂ Photodegradation Photodegradation (e.g., UV light exposure) PE->Photodegradation HP Hydrolyzed Product (Inactive) Hydrolysis->HP OP Oxidized Product (Inactive) Oxidation->OP PP Photodegradation Product (Inactive) Photodegradation->PP

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress & Sampling cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Test Solutions (different pH, temp, light conditions) A->B C Incubate under Stress Conditions B->C D Withdraw Aliquots at Time Points (t=0, t=x, ...) C->D E HPLC/LC-MS Analysis D->E F Quantify Remaining This compound E->F G Analyze Degradation Kinetics F->G

Caption: Experimental workflow for stability assessment.

Signaling_Pathway cluster_translation Bacterial Protein Synthesis Ribosome Ribosome Protein Polypeptide Chain (Protein Synthesis) Ribosome->Protein EFTu EF-Tu-GTP-aa-tRNA (Elongation Factor Tu Complex) EFTu->Ribosome mRNA mRNA mRNA->Ribosome PhenelfamycinE This compound PhenelfamycinE->Inhibition

Caption: Inhibition of bacterial protein synthesis by this compound.

References

Technical Support Center: Phenelfamycin E Permeability in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the permeability of Phenelfamycin E in Gram-negative bacteria.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at evaluating and improving the efficacy of this compound against Gram-negative pathogens.

Issue 1: High Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative Bacteria

  • Observation: MIC values for this compound against Gram-negative species such as E. coli and P. aeruginosa are consistently high (e.g., >128 µg/mL), indicating a lack of antibacterial activity.[1]

  • Possible Causes and Solutions:

Potential CauseRecommended ActionRelevant Assays
Outer Membrane Barrier The complex lipopolysaccharide (LPS) layer of the outer membrane can prevent the influx of large or hydrophobic molecules.[2][3] Co-administer this compound with an outer membrane permeabilizer such as EDTA, polymyxin (B74138) B nonapeptide (PMBN), or a cationic peptide.[2][4] These agents disrupt the LPS layer by chelating divalent cations or displacing them, thereby increasing membrane permeability.MIC Assay, NPN Uptake Assay
Efflux Pump Activity This compound may be actively transported out of the cell by multidrug efflux pumps, such as those of the Resistance-Nodulation-Division (RND) family, preventing it from reaching its intracellular target, the Elongation Factor Tu (EF-Tu).MIC Assay, Efflux Pump Inhibitor (EPI) Synergy Assay
Porin Channel Selectivity If this compound relies on porin channels for entry, their size and charge selectivity may restrict its passage.Comparative MIC testing with porin-deficient mutant strains.
Chemical Properties of this compound The physicochemical properties of this compound (e.g., size, charge, hydrophobicity) may be unfavorable for crossing the Gram-negative cell envelope.N/A (Consider chemical modification of the molecule as a long-term strategy)

Issue 2: Inconsistent Results in Permeability Assays

  • Observation: High variability in fluorescence readings in NPN uptake or propidium (B1200493) iodide (PI) assays between replicates.

  • Possible Causes and Solutions:

Potential CauseRecommended ActionRelevant Guidelines
Inoculum Density Incorrect bacterial cell density can lead to inconsistent results. Zones of inhibition in disk diffusion assays may be too large or small, and fluorescence assays can be affected.Standardize the inoculum to a 0.5 McFarland turbidity standard before each experiment. Use a spectrophotometer for accuracy.
Cell Viability Using cells from the stationary phase or with low viability can affect membrane integrity and efflux pump activity.Always use bacterial cells from the mid-logarithmic growth phase for permeability assays.
Reagent Instability Fluorescent dyes like NPN and PI are light-sensitive and can degrade over time.Prepare fresh solutions of fluorescent dyes and store them protected from light. Perform control experiments to ensure dye integrity.
Interference from Test Compounds The permeabilizer or efflux pump inhibitor being tested may have intrinsic fluorescence or may quench the fluorescence of the reporter dye.Run control experiments with the test compound alone (without bacteria and/or dye) to check for background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and why is it relevant to permeability issues?

A1: this compound is an elfamycin-type antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This target is located in the cytoplasm. Therefore, for this compound to be effective, it must cross both the outer and inner membranes of Gram-negative bacteria to reach a sufficient concentration at its site of action. Its inability to do so is a primary reason for its inactivity against these organisms.

Q2: How can I confirm that efflux is the primary mechanism of resistance to this compound in my Gram-negative strain?

A2: To investigate the role of efflux pumps, you can perform an MIC assay with this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI suggests that this compound is a substrate for one or more efflux pumps.

Q3: My results from the NPN uptake assay show increased outer membrane permeability, but the MIC of this compound remains high. What could be the reason?

A3: This scenario suggests that while the outer membrane barrier has been compromised, other resistance mechanisms are still at play. The two most likely reasons are:

  • Efflux Pump Activity: Even if this compound can now cross the outer membrane, it may be rapidly expelled from the periplasm or cytoplasm by efflux pumps.

  • Inner Membrane Barrier: The inner membrane remains a significant barrier that the drug must cross to reach its cytoplasmic target.

You can investigate these possibilities by combining the permeabilizer with an efflux pump inhibitor or by assessing inner membrane permeability using a propidium iodide (PI) assay.

Q4: What are the key differences between the NPN and propidium iodide (PI) assays?

A4: The NPN and PI assays measure the permeability of the outer and inner membranes, respectively.

  • N-Phenyl-1-naphthylamine (NPN) Uptake Assay: NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. It cannot cross the intact outer membrane of Gram-negative bacteria. When the outer membrane is permeabilized, NPN enters the phospholipid layers, causing a significant increase in fluorescence.

  • Propidium Iodide (PI) Assay: PI is a fluorescent nucleic acid stain that cannot cross the inner (cytoplasmic) membrane of viable cells. An increase in PI fluorescence indicates that the inner membrane has been compromised, allowing the dye to enter the cytoplasm and bind to DNA.

Quantitative Data Summary

The following tables present illustrative data for experiments aimed at improving this compound activity against a hypothetical Gram-negative strain (e.g., E. coli ATCC 25922).

Table 1: Illustrative MIC of this compound under Different Conditions

Treatment ConditionMIC (µg/mL)Fold Change in MIC
This compound alone>128-
This compound + Permeabilizer (e.g., PMBN 20 µg/mL)324-fold reduction
This compound + Efflux Pump Inhibitor (e.g., PAβN 40 µg/mL)642-fold reduction
This compound + PMBN + PAβN432-fold reduction

Table 2: Illustrative Outer Membrane Permeability Data (NPN Uptake Assay)

TreatmentRelative Fluorescence Units (RFU)
Negative Control (Buffer)100
This compound (64 µg/mL)110
Permeabilizer (PMBN 20 µg/mL)850
This compound + Permeabilizer870

Experimental Protocols

1. Broth Microdilution MIC Assay

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

2. NPN Uptake Assay for Outer Membrane Permeability

  • Objective: To assess the ability of a compound to permeabilize the outer membrane of Gram-negative bacteria.

  • Methodology:

    • Grow bacteria to the mid-log phase and harvest by centrifugation.

    • Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to an OD600 of ~0.5.

    • In a 96-well black plate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add the test compound (e.g., this compound with/without a permeabilizer) and monitor the change in fluorescence over time.

    • An increase in fluorescence indicates outer membrane disruption.

3. Propidium Iodide (PI) Assay for Inner Membrane Permeability

  • Objective: To assess the integrity of the bacterial inner membrane after treatment.

  • Methodology:

    • Prepare bacterial cells as described for the NPN assay.

    • Add PI to the cell suspension to a final concentration of ~2.5 µM.

    • Add the test compound.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature, protected from light.

    • Measure fluorescence (e.g., Excitation: 535 nm, Emission: 617 nm).

    • A significant increase in fluorescence indicates inner membrane damage.

Visualizations

Gram_Negative_Cell_Envelope cluster_out Extracellular Space cluster_cell Gram-Negative Bacterium Antibiotic Antibiotic Porin Porin Antibiotic->Porin Influx Outer_Membrane Outer Membrane (LPS) Periplasm Periplasmic Space Inner_Membrane Inner (Cytoplasmic) Membrane Periplasm->Inner_Membrane Influx Efflux_Pump Efflux Pump Periplasm->Efflux_Pump Efflux Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Target Target (EF-Tu) Cytoplasm->Target Porin->Periplasm Efflux_Pump->Antibiotic

Caption: Barriers to this compound entry in Gram-negative bacteria.

Experimental_Workflow cluster_screening Screening for Potentiators cluster_mechanism Mechanism of Action Studies cluster_evaluation Evaluation Start Start: High MIC of This compound (>128 µg/mL) MIC_Permeabilizer MIC with Permeabilizer (e.g., PMBN) Start->MIC_Permeabilizer MIC_EPI MIC with Efflux Pump Inhibitor (e.g., PAβN) Start->MIC_EPI MIC_Combo MIC with Combination (Permeabilizer + EPI) MIC_Permeabilizer->MIC_Combo NPN_Assay Outer Membrane Permeability (NPN Assay) MIC_Permeabilizer->NPN_Assay MIC_EPI->MIC_Combo Decision MIC Reduced? MIC_Combo->Decision PI_Assay Inner Membrane Permeability (PI Assay) NPN_Assay->PI_Assay Success Successful Potentiation Decision->Success Yes Failure Further Optimization Needed Decision->Failure No

Caption: Workflow for enhancing this compound activity.

Troubleshooting_Logic Start High MIC of this compound Check_OM Test with Outer Membrane Permeabilizer (e.g., PMBN) Start->Check_OM MIC_Reduced_OM MIC Reduced? Check_OM->MIC_Reduced_OM OM_Barrier Outer Membrane is a Significant Barrier MIC_Reduced_OM->OM_Barrier Yes Check_Efflux Test with Efflux Pump Inhibitor (e.g., PAβN) MIC_Reduced_OM->Check_Efflux No OM_Barrier->Check_Efflux MIC_Reduced_Efflux MIC Reduced? Check_Efflux->MIC_Reduced_Efflux Efflux_Involved Efflux Pumps Contribute to Resistance MIC_Reduced_Efflux->Efflux_Involved Yes Combine Combine Permeabilizer and EPI MIC_Reduced_Efflux->Combine No Efflux_Involved->Combine Final_Result Evaluate Combined Effect on MIC Combine->Final_Result

Caption: Troubleshooting logic for permeability issues.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Phenelfamycin E and Phenelfamycin F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Phenelfamycin E and Phenelfamycin F, two members of the elfamycin class of antibiotics. The information presented is based on available experimental data to aid in research and development efforts in the field of antibacterial agents.

Executive Summary

This compound and Phenelfamycin F are potent antibiotics with significant activity against a range of Gram-positive anaerobic bacteria, including the clinically important pathogen Clostridium difficile. Both compounds belong to the elfamycin family, which are known inhibitors of bacterial protein synthesis via the targeting of Elongation Factor Tu (EF-Tu). While both this compound and F demonstrate considerable efficacy, subtle differences in their activity against specific bacterial species have been observed. This guide summarizes the available quantitative data, details the experimental methods for their evaluation, and illustrates their mechanism of action.

Data Presentation: In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Phenelfamycin F against a panel of anaerobic bacteria. The data is extracted from "Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model" by Swanson RN, et al.

Bacterial StrainThis compound (μg/mL)Phenelfamycin F (μg/mL)
Clostridium difficile (ATCC 9689)0.060.12
Clostridium difficile (Clinical Isolate 1)0.120.25
Clostridium difficile (Clinical Isolate 2)0.060.12
Clostridium perfringens0.250.5
Bacteroides fragilis>128>128
Peptostreptococcus anaerobius0.51.0

Experimental Protocols

The in vitro efficacy of this compound and F is primarily determined through standardized antimicrobial susceptibility testing methods. The following outlines a typical protocol for determining the Minimum Inhibitory Concentration (MIC) for anaerobic bacteria such as Clostridium difficile.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against an anaerobic bacterium.

  • Preparation of Inoculum:

    • Clostridium difficile is cultured on a suitable solid medium, such as Brucella agar (B569324) supplemented with hemin, vitamin K1, and 5% laked sheep blood.

    • Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 85% N₂, 10% H₂, and 5% CO₂) at 37°C for 24-48 hours.

    • Colonies are then used to prepare a bacterial suspension in a suitable broth, such as supplemented Brucella broth, to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Microdilution Plates:

    • This compound and Phenelfamycin F are serially diluted in supplemented Brucella broth in a 96-well microtiter plate to achieve a range of concentrations.

    • Each well is then inoculated with the standardized bacterial suspension.

    • Control wells containing no antibiotic (growth control) and no bacteria (sterility control) are included.

  • Incubation:

    • The microtiter plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Mechanism of Action: Inhibition of Elongation Factor Tu

Phenelfamycins, like other members of the elfamycin family, exert their antibacterial effect by targeting and inhibiting the bacterial Elongation Factor Tu (EF-Tu).[1] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis. By binding to EF-Tu, phenelfamycins lock the protein in an inactive conformation, thereby preventing the elongation of the polypeptide chain and ultimately leading to the cessation of protein synthesis and bacterial cell death.

EF_Tu_Inhibition cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by Phenelfamycins Aminoacyl_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (aa-tRNA:EF-Tu:GTP) Aminoacyl_tRNA->Ternary_Complex Binds to EF_Tu_GTP EF-Tu-GTP Complex EF_Tu_GTP->Ternary_Complex Binds to Inactive_Complex Inactive EF-Tu Complex EF_Tu_GTP->Inactive_Complex Forms Ribosome Ribosome Ternary_Complex->Ribosome Delivers aa-tRNA to A-site Polypeptide_Chain Growing Polypeptide Chain Ribosome->Polypeptide_Chain Catalyzes Peptide Bond Formation Phenelfamycin This compound / F Phenelfamycin->EF_Tu_GTP Binds to Inactive_Complex->Ternary_Complex Blocks Formation

Caption: Inhibition of bacterial protein synthesis by Phenelfamycins E and F.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the typical workflow for determining the in vitro efficacy of novel antibiotic compounds against anaerobic bacteria.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Strain_Selection Select Bacterial Strains Media_Preparation Prepare Anaerobic Culture Media Strain_Selection->Media_Preparation Antibiotic_Dilution Prepare Serial Dilutions of This compound & F Media_Preparation->Antibiotic_Dilution Inoculum_Preparation Prepare Standardized Bacterial Inoculum Antibiotic_Dilution->Inoculum_Preparation Inoculation Inoculate Microtiter Plates Inoculum_Preparation->Inoculation Incubation Incubate under Anaerobic Conditions Inoculation->Incubation MIC_Reading Read MIC Values Incubation->MIC_Reading Data_Analysis Compare Efficacy MIC_Reading->Data_Analysis Reporting Report Findings Data_Analysis->Reporting

Caption: Workflow for anaerobic antimicrobial susceptibility testing.

References

Validating the Target of Phenelfamycin E in Pathogenic Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phenelfamycin E and alternative antibiotics, focusing on the validation of its molecular target in pathogenic bacteria. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to facilitate research and development efforts in the field of novel antibacterial agents.

Executive Summary

This compound is a member of the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This guide presents evidence supporting EF-Tu as the target of this compound and compares its activity with another EF-Tu inhibitor, Kirromycin, and two DNA gyrase inhibitors, Novobiocin and Ciprofloxacin. The presented data and experimental protocols provide a framework for the validation and further investigation of this compound as a potential therapeutic agent.

Comparative Performance Data

Table 1: In Vitro Target Inhibition

CompoundTargetAssay TypeOrganism (Source of Target)IC50
Phenelfamycin A Elongation Factor Tu (EF-Tu)Poly(Phe) synthesis inhibitionEscherichia coli~1 µM[1]
Kirromycin Elongation Factor Tu (EF-Tu)Poly(Phe) synthesis inhibitionEscherichia coli~0.05 µM[1]
Novobiocin DNA Gyrase (GyrB)ATPase activity inhibitionEscherichia coli~10 nM[2]
Ciprofloxacin DNA Gyrase (GyrA)Supercoiling inhibitionEscherichia coli~1 µg/mL

Table 2: Minimum Inhibitory Concentrations (MICs) Against Pathogenic Bacteria

CompoundTargetStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
Phenelfamycin B EF-Tu----
Kirromycin EF-Tu128 µg/mL>128 µg/mL64 µg/mL>128 µg/mL
Novobiocin DNA Gyrase0.06 - 0.25 µg/mL0.12 - 0.5 µg/mL4 - 32 µg/mL128 - 512 µg/mL
Ciprofloxacin DNA Gyrase0.25 - 1 µg/mL0.5 - 4 µg/mL0.015 - 0.125 µg/mL0.25 - 4 µg/mL

Note: Data for Phenelfamycin B, a close analog of this compound, against multidrug-resistant Neisseria gonorrhoeae shows an MIC of ~1 µg/mL[3]. General MIC data for Phenelfamycins against Gram-positive anaerobes is available, but specific values for common pathogenic species are limited.

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments to validate the target of this compound and compare its activity with alternatives.

Target Engagement in Intact Cells

Cellular Thermal Shift Assay (CETSA)

This method assesses the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[4][5][6]

  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Procedure:

    • Treat intact bacterial cells with this compound or a control vehicle.

    • Heat the cell suspensions across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein (EF-Tu) at each temperature using Western blotting or targeted proteomics.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vitro Inhibition of Target Activity

In Vitro Translation Inhibition Assay (for EF-Tu)

This assay measures the ability of a compound to inhibit protein synthesis in a bacterial cell-free system.[7][8][9][10]

  • Principle: Inhibition of EF-Tu function will block the elongation step of protein synthesis, leading to a decrease in the production of a reporter protein.

  • Procedure:

    • Prepare a bacterial S30 cell-free extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors.

    • Set up in vitro translation reactions containing the S30 extract, amino acids, an energy source (ATP, GTP), and a messenger RNA (mRNA) template encoding a reporter enzyme (e.g., luciferase or β-galactosidase).

    • Add varying concentrations of this compound, Kirromycin, or a control vehicle to the reactions.

    • Incubate the reactions at 37°C to allow for protein synthesis.

    • Measure the activity of the synthesized reporter enzyme. A dose-dependent decrease in reporter activity indicates inhibition of translation.

DNA Gyrase Supercoiling Assay (for DNA Gyrase)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[11][12][13][14]

  • Principle: DNA gyrase introduces negative supercoils into DNA in an ATP-dependent manner. Inhibitors will prevent this activity.

  • Procedure:

    • Purify DNA gyrase (subunits GyrA and GyrB) from E. coli or other pathogenic bacteria.

    • Set up reaction mixtures containing relaxed circular plasmid DNA, purified DNA gyrase, ATP, and an appropriate buffer.

    • Add varying concentrations of Novobiocin, Ciprofloxacin, or a control vehicle to the reactions.

    • Incubate the reactions at 37°C.

    • Stop the reactions and analyze the DNA topology by agarose (B213101) gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

    • Quantify the amount of supercoiled DNA in each lane to determine the IC50 of the inhibitors.

Direct Binding Affinity

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to its target protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[15][16][17][18]

  • Principle: The binding of a ligand to a protein is associated with a change in heat, which can be measured to determine the thermodynamic parameters of the interaction.

  • Procedure:

    • Purify the target protein (EF-Tu or DNA gyrase).

    • Place the purified protein in the sample cell of the ITC instrument.

    • Load a solution of this compound (or alternative compound) into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat released or absorbed after each injection.

    • Analyze the resulting data to determine the binding affinity (KD), stoichiometry, and other thermodynamic parameters.

Filter Binding Assay

This is a rapid method to detect and quantify the binding between a protein and a radiolabeled ligand.[19][20][21]

  • Principle: Proteins bind to nitrocellulose filters, while small molecules and nucleic acids typically do not. If a radiolabeled ligand binds to the protein, the radioactivity will be retained on the filter.

  • Procedure:

    • Synthesize a radiolabeled version of this compound or use a radiolabeled nucleotide (e.g., [³H]GDP for EF-Tu, [γ-³²P]ATP for DNA gyrase) in a competition assay format.

    • Incubate the purified target protein with the radiolabeled ligand at various concentrations of the unlabeled test compound (this compound).

    • After reaching equilibrium, pass the mixture through a nitrocellulose filter.

    • Wash the filter to remove unbound ligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • A decrease in retained radioactivity with increasing concentrations of this compound indicates competitive binding.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways and experimental workflows.

Signaling Pathways

EF_Tu_Inhibition EF-Tu-GTP EF-Tu-GTP Ribosome (A-site) Ribosome (A-site) EF-Tu-GTP->Ribosome (A-site) delivers Inhibited Complex Inhibited Complex EF-Tu-GTP->Inhibited Complex Peptide Elongation Peptide Elongation Ribosome (A-site)->Peptide Elongation leads to This compound This compound This compound->EF-Tu-GTP inhibits release from ribosome Inhibited Complex->Peptide Elongation blocks

Caption: Inhibition of Protein Synthesis by this compound.

DNA_Gyrase_Inhibition DNA Gyrase DNA Gyrase Negative Supercoiling Negative Supercoiling DNA Gyrase->Negative Supercoiling catalyzes ATP ATP ATP->DNA Gyrase DNA Replication & Transcription DNA Replication & Transcription Negative Supercoiling->DNA Replication & Transcription enables Novobiocin Novobiocin Novobiocin->DNA Gyrase inhibits ATPase activity Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA Gyrase stabilizes DNA cleavage complex

Caption: Inhibition of DNA Gyrase by Novobiocin and Ciprofloxacin.

Experimental Workflows

Target_Validation_Workflow start Hypothesis: This compound targets EF-Tu cellular_assay Cellular Target Engagement (CETSA) start->cellular_assay biochemical_assay In Vitro Activity Inhibition (Translation Assay) start->biochemical_assay binding_assay Direct Binding Affinity (ITC / Filter Binding) start->binding_assay data_analysis Data Analysis: IC50, KD, MIC cellular_assay->data_analysis biochemical_assay->data_analysis binding_assay->data_analysis conclusion Target Validated data_analysis->conclusion

Caption: Workflow for Validating the Target of this compound.

This guide provides a foundational framework for researchers investigating this compound. The comparative data, detailed protocols, and visual representations of mechanisms and workflows are intended to streamline experimental design and data interpretation in the ongoing search for novel antibacterial therapies. Further research to determine the specific IC50 and a broader MIC profile of this compound is highly encouraged.

References

A Researcher's Guide to Investigating Cross-Resistance Between Phenelfamycin E and Other Elfamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action and Resistance in Elfamycins

Elfamycins are a class of antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial protein for the elongation phase of translation.[1][2] EF-Tu, in its GTP-bound state, delivers aminoacyl-tRNA to the A-site of the ribosome.[1] Elfamycins disrupt this process through one of two primary mechanisms:

  • Stabilization of the EF-Tu-Ribosome Complex: Antibiotics like kirromycin (B1673653) and aurodox (B605688) bind to EF-Tu and lock it in a conformation that prevents its dissociation from the ribosome after GTP hydrolysis.[1][2] This stalling of the ribosome leads to a cessation of protein synthesis.[1][3]

  • Inhibition of Ternary Complex Formation: Other elfamycins, such as pulvomycin (B1679863) and GE2270A, prevent the formation of the EF-Tu:GTP:aminoacyl-tRNA ternary complex, thereby blocking the delivery of amino acids to the ribosome.[1][4]

Resistance to elfamycins typically arises from mutations in the bacterial genes (tufA and tufB) that encode for EF-Tu.[2] These mutations alter the binding site of the antibiotic on the EF-Tu protein, reducing the drug's inhibitory effect.[2]

The following diagram illustrates the general mechanism of action of elfamycins and the primary mechanism of resistance.

Elfamycin_Mechanism Mechanism of Action of Elfamycins and Resistance Pathway cluster_translation Bacterial Protein Translation Elongation Cycle cluster_inhibition Inhibition by Elfamycins cluster_resistance Resistance Mechanism EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aminoacyl-tRNA Ribosome Ribosome with mRNA Ternary Complex->Ribosome Binding to A-site Peptide Elongation Peptide Elongation Ribosome->Peptide Elongation GTP Hydrolysis EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP Release Peptide Elongation->Ribosome EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange Elfamycins Elfamycins (e.g., Phenelfamycin E, Kirromycin) Inhibition Point Inhibition Elfamycins->Inhibition Point Mutated EF-Tu Mutated EF-Tu Elfamycins->Mutated EF-Tu Ineffective against Inhibition Point->Ternary Complex Blocks Formation (e.g., GE2270A) Inhibition Point->Ribosome Prevents EF-Tu Release (e.g., Kirromycin) No Binding Reduced/No Antibiotic Binding Mutated EF-Tu->No Binding Continued Translation Continued Translation No Binding->Continued Translation

Caption: Mechanism of action of elfamycins and the development of resistance.

Hypothetical Cross-Resistance Data

In the absence of published comparative data, the following table illustrates how results from a cross-resistance study could be presented. This table provides hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and other representative elfamycins against a wild-type bacterial strain and a hypothetical elfamycin-resistant mutant.

Table 1: Hypothetical Minimum Inhibitory Concentrations (µg/mL) of Elfamycins against Susceptible and Resistant Bacterial Strains

AntibioticStaphylococcus aureus (Wild-Type)Staphylococcus aureus (Elfamycin-Resistant Mutant)
This compound 164
Kirromycin 0.5>128
Aurodox 1>128
GE2270A 24

Note: The data in this table are purely illustrative and intended to serve as a template for presenting experimental results.

Experimental Protocols

To generate the data required for a cross-resistance comparison, the following experimental protocols are recommended.

Generation of Elfamycin-Resistant Mutants

To assess cross-resistance, it is essential to have a bacterial strain with known resistance to an elfamycin. A standard method for generating such a mutant in vitro is through serial passage.

Protocol for Generating a Kirromycin-Resistant Mutant:

  • Prepare Bacterial Culture: Inoculate a single colony of the desired bacterial strain (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and incubate overnight at the optimal temperature.

  • Initial MIC Determination: Determine the baseline MIC of kirromycin against the wild-type strain using the broth microdilution method described below.

  • Serial Passage:

    • In a 96-well microtiter plate, prepare a serial two-fold dilution of kirromycin in CAMHB.

    • Inoculate the wells with the bacterial culture at a concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The following day, identify the well with the highest concentration of kirromycin that still shows bacterial growth (sub-MIC).

    • Use the culture from this well to inoculate a new serial dilution of kirromycin.

    • Repeat this process for a sufficient number of passages to select for resistant mutants.

  • Isolation of Resistant Mutants: After several passages, plate the culture from a well with significant growth at a high antibiotic concentration onto an agar (B569324) plate containing kirromycin at a concentration 4-8 times the initial MIC.

  • Confirmation of Resistance: Pick individual colonies that grow on the kirromycin-containing agar and determine their MIC to confirm a stable resistant phenotype.

Cross-Resistance Testing by Broth Microdilution (MIC Determination)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Broth Microdilution MIC Assay:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound, kirromycin, aurodox, and GE2270A in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plates:

    • In sterile 96-well microtiter plates, prepare two-fold serial dilutions of each antibiotic in CAMHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain tested.

  • Prepare Bacterial Inoculum:

    • Grow the wild-type and the generated elfamycin-resistant strains in CAMHB to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at the optimal temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Experimental Workflow

The following diagram outlines the workflow for a comprehensive cross-resistance study.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Study start Start select_strains Select Bacterial Strains (e.g., S. aureus, E. coli) start->select_strains generate_mutant Generate Elfamycin-Resistant Mutant (e.g., using Kirromycin) select_strains->generate_mutant confirm_resistance Confirm Resistant Phenotype (MIC of Kirromycin) generate_mutant->confirm_resistance mic_testing Perform Broth Microdilution MIC Assay for all antibiotics against: - Wild-Type Strain - Resistant Mutant confirm_resistance->mic_testing prepare_antibiotics Prepare Stock Solutions (this compound, Kirromycin, Aurodox, GE2270A) prepare_antibiotics->mic_testing data_analysis Analyze and Compare MIC Values mic_testing->data_analysis conclusion Determine Cross-Resistance Profile data_analysis->conclusion end End conclusion->end

Caption: Workflow for assessing cross-resistance of this compound.

By following these protocols and utilizing the provided templates for data presentation, researchers can systematically investigate and document the cross-resistance patterns between this compound and other elfamycins, contributing valuable knowledge to the field of antibiotic development.

References

A Head-to-Head Comparison of Phenelfamycin E and Other EF-Tu Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[December 2, 2025] – The global challenge of antimicrobial resistance necessitates the exploration of novel antibiotic targets and mechanisms. Elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis, has emerged as a promising target. This guide provides a detailed, data-driven comparison of Phenelfamycin E, a member of the elfamycin class of antibiotics, with other prominent EF-Tu inhibitors.

Introduction to EF-Tu and its Inhibitors

Bacterial protein synthesis is a fundamental process for cell viability, making it an attractive target for antibiotics. Elongation factor Tu (EF-Tu) is a GTPase that plays a critical role in the elongation phase of translation by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[1][2] Inhibition of EF-Tu disrupts this essential process, leading to bacterial cell death.

EF-Tu inhibitors can be broadly classified into two main categories based on their mechanism of action:

  • Inhibitors of Ternary Complex Formation: These compounds prevent the formation of the EF-Tu•GTP•aa-tRNA ternary complex, thereby blocking the delivery of amino acids to the ribosome.[1] Key examples include Pulvomycin and GE2270A .

  • Inhibitors of EF-Tu•GDP Dissociation: This class of inhibitors binds to the EF-Tu•GDP complex on the ribosome, preventing its release after GTP hydrolysis. This stalls the ribosome, halting protein synthesis.[1] This compound , Kirromycin (B1673653) , and Enacyloxin IIa belong to this category.

This guide will focus on a head-to-head comparison of this compound with representatives from both classes of EF-Tu inhibitors.

Chemical Structures

The chemical structures of this compound and other key EF-Tu inhibitors are presented below. While they all target EF-Tu, they exhibit significant structural diversity.

This compound is a complex macrolide antibiotic produced by Streptomyces species.[3] It is part of the elfamycin family and shares a similar scaffold with other phenelfamycins. Phenelfamycins E and F are considered the most potent among the phenelfamycin complex.

Kirromycin , another elfamycin, is a potent inhibitor of EF-Tu and is often used as a reference compound in research.

GE2270A is a thiopeptide antibiotic that inhibits the formation of the ternary complex.

Pulvomycin is a C-glycoside antibiotic that also prevents the formation of the ternary complex.

Enacyloxin IIa is a polyene antibiotic that, like kirromycin and the phenelfamycins, prevents the dissociation of EF-Tu•GDP from the ribosome.

Mechanism of Action: A Visual Representation

The following diagram illustrates the two primary mechanisms of EF-Tu inhibition.

EF_Tu_Inhibition_Mechanisms cluster_0 Mechanism 1: Inhibition of Ternary Complex Formation cluster_1 Mechanism 2: Trapping EF-Tu-GDP on the Ribosome EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aa-tRNA Ribosome Ribosome Ternary Complex->Ribosome Binds to A-site Pulvomycin_GE2270A Pulvomycin GE2270A Pulvomycin_GE2270A->EF-Tu-GTP Inhibit binding EF-Tu-GDP_Ribosome EF-Tu-GDP on Ribosome EF-Tu_Cycle EF-Tu Cycle Resumes EF-Tu-GDP_Ribosome->EF-Tu_Cycle Dissociation Phenelfamycin_Kirromycin This compound Kirromycin Enacyloxin IIa Phenelfamycin_Kirromycin->EF-Tu-GDP_Ribosome Prevent Dissociation

Figure 1. Mechanisms of EF-Tu Inhibition.

Head-to-Head Performance Comparison

While direct comparative IC50 data for this compound in biochemical assays is limited in the public domain, we can synthesize available data on the antibacterial activity (Minimum Inhibitory Concentration - MIC) of the phenelfamycin family and other EF-Tu inhibitors. It is important to note that MIC values can vary depending on the bacterial strain and the specific experimental conditions.

AntibioticClassMechanism of ActionTarget OrganismMIC (µg/mL)Reference
Phenelfamycin A, B, C, E, F ElfamycinPrevents EF-Tu•GDP dissociationGram-positive anaerobes (e.g., Clostridium difficile)Active (specific values not detailed)
Phenelfamycin A ElfamycinPrevents EF-Tu•GDP dissociationNeisseria gonorrhoeae, StreptococciActive (specific values not detailed)
Kirromycin ElfamycinPrevents EF-Tu•GDP dissociationGram-positive and some Gram-negative bacteriaVaries by strain
GE2270A ThiopeptideInhibits ternary complex formationGram-positive bacteriaVaries by strain
Pulvomycin C-glycosideInhibits ternary complex formationProkaryotesVaries by strain
Enacyloxin IIa PolyenePrevents EF-Tu•GDP dissociationGram-positive and Gram-negative bacteriaVaries by strain

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key assays used to characterize EF-Tu inhibitors.

In Vitro Protein Synthesis Inhibition Assay (Poly(U)-directed Poly(Phe) Synthesis)

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the concentration of an inhibitor required to reduce poly(phenylalanine) synthesis by 50% (IC50).

Workflow:

PolyPhe_Assay cluster_workflow Poly(Phe) Synthesis Assay Workflow Reaction_Mix Prepare reaction mix: - Ribosomes - EF-Tu, EF-G - Poly(U) mRNA - [14C]Phe-tRNA - GTP Add_Inhibitor Add varying concentrations of EF-Tu inhibitor Reaction_Mix->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Precipitation Stop reaction and precipitate polypeptides with TCA Incubation->Precipitation Filtration Collect precipitate on filter Precipitation->Filtration Scintillation Measure radioactivity by scintillation counting Filtration->Scintillation IC50_Calc Calculate IC50 value Scintillation->IC50_Calc

Figure 2. Poly(Phe) Synthesis Assay.

Detailed Steps:

  • Preparation of Components: Purify ribosomes, elongation factors (EF-Tu and EF-G), and tRNA from a suitable bacterial strain (e.g., E. coli). Prepare [14C]-labeled Phe-tRNA.

  • Reaction Mixture: In a reaction buffer containing appropriate salts and a GTP regeneration system, combine ribosomes, poly(U) mRNA, EF-Tu, EF-G, and the EF-Tu inhibitor at various concentrations.

  • Initiation of Reaction: Start the reaction by adding [14C]Phe-tRNA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the synthesized poly(phenylalanine) chains.

  • Quantification: Collect the precipitate by filtration and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

EF-Tu GTPase Activity Assay

This assay measures the effect of an inhibitor on the GTPase activity of EF-Tu, which is stimulated in the presence of ribosomes and cognate aa-tRNA.

Objective: To determine if an inhibitor modulates the GTP hydrolysis rate of EF-Tu.

Workflow:

GTPase_Assay cluster_workflow GTPase Activity Assay Workflow EF-Tu_GTP Prepare EF-Tu complexed with [γ-32P]GTP Add_Components Add ribosomes, mRNA, aa-tRNA, and inhibitor EF-Tu_GTP->Add_Components Incubation Incubate at 37°C Add_Components->Incubation Stop_Reaction Stop reaction with acid Incubation->Stop_Reaction Charcoal_Binding Add activated charcoal to bind unhydrolyzed [γ-32P]GTP Stop_Reaction->Charcoal_Binding Centrifugation Centrifuge to pellet charcoal Charcoal_Binding->Centrifugation Measure_Pi Measure radioactivity of released [32P]Pi in supernatant Centrifugation->Measure_Pi

References

A Comparative Analysis of the Antibacterial Spectrum of Phenelfamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenelfamycins, a subgroup of the elfamycin family of antibiotics, represent a promising area of research in the ongoing search for novel antimicrobial agents. These complex polyketides, produced by various Streptomyces species, exhibit a range of antibacterial activities. Understanding the nuanced differences in their antibacterial spectra is crucial for identifying lead compounds for further development. This guide provides a comparative overview of the known phenelfamycin variants, supported by available experimental data.

Summary of Antibacterial Activity

The antibacterial spectrum of phenelfamycins varies significantly among its different analogues. While some exhibit a broader range of activity against anaerobic bacteria, others display potent and specific activity against particular pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for key phenelfamycin variants.

Bacterial SpeciesPhenelfamycin A (µg/mL)Phenelfamycin B (µg/mL)Phenelfamycin C (µg/mL)Phenelfamycin E (µg/mL)Phenelfamycin F (µg/mL)Unphenelfamycin (µg/mL)Phenelfamycin G (µg/mL)Phenelfamycin H (µg/mL)
Clostridium difficileActiveActiveActiveActiveActiveActiveNDND
Neisseria gonorrhoeaeActive~1NDNDNDNDNDND
StreptococciActiveNDNDNDNDNDNDND
Propionibacterium acnesNDNDNDNDNDNDActiveActive

ND: Not Determined from the available literature. Data for Phenelfamycins A, B, C, E, F, and Unphenelfamycin against C. difficile and other anaerobes are based on qualitative statements of activity in the cited literature; specific MIC values require consultation of the full-text article.

Key Differences in Antibacterial Spectra

The primary differences in the antibacterial activity of phenelfamycins can be summarized as follows:

  • Phenelfamycins A, B, C, E, F, and Unphenelfamycin: This group demonstrates notable activity against a range of Gram-positive anaerobic bacteria, including the clinically significant pathogen Clostridium difficile[1]. Phenelfamycin A also shows activity against Neisseria gonorrhoeae and various Streptococci[1].

  • Phenelfamycin B: This analogue has garnered significant interest due to its potent activity against multidrug-resistant strains of Neisseria gonorrhoeae, with a reported MIC of approximately 1 µg/mL[2][3]. This specific and high potency suggests a potential therapeutic avenue for treating gonorrhea infections that are resistant to current therapies.

  • Phenelfamycins G and H: In contrast to the others, phenelfamycins G and H exhibit a narrow antibacterial spectrum[4][5][6]. Their activity is particularly pronounced against Propionibacterium acnes (now classified as Cutibacterium acnes), the bacterium implicated in acne vulgaris[4][5][6]. This specificity could be advantageous in developing targeted therapies that spare the beneficial skin microbiota.

Mechanism of Action: Targeting EF-Tu

Phenelfamycins, like other members of the elfamycin family, exert their antibacterial effect by inhibiting bacterial protein synthesis. They achieve this by binding to the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. This binding event stalls the ribosome, leading to the cessation of protein production and ultimately, bacterial cell death.

Mechanism of Action of Phenelfamycins Phenelfamycin Phenelfamycin Elongation Factor Tu (EF-Tu) Elongation Factor Tu (EF-Tu) Phenelfamycin->Elongation Factor Tu (EF-Tu) Binds to Inhibition Inhibition Phenelfamycin->Inhibition Bacterial Ribosome Bacterial Ribosome Protein Synthesis Protein Synthesis Bacterial Ribosome->Protein Synthesis Performs Elongation Factor Tu (EF-Tu)->Bacterial Ribosome Interacts with Inhibition->Protein Synthesis Inhibits Cell Death Cell Death Inhibition->Cell Death Leads to

Caption: Phenelfamycin inhibits bacterial protein synthesis by targeting EF-Tu.

Experimental Protocols

The determination of the antibacterial spectrum of phenelfamycins relies on standardized antimicrobial susceptibility testing methods. The following outlines the general experimental protocols employed in the cited research.

Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria (e.g., Clostridium difficile)

The MIC for anaerobic bacteria is typically determined using the agar (B569324) dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and autoclaved.

  • Antibiotic Preparation: Stock solutions of the phenelfamycin compounds are prepared in a suitable solvent and serially diluted to achieve a range of concentrations.

  • Plate Preparation: A specific volume of each antibiotic dilution is incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The anaerobic bacterial strains are grown in an appropriate broth medium (e.g., thioglycolate broth) to a turbidity equivalent to a 0.5 McFarland standard. The inoculum is then diluted to a final concentration of approximately 10^5 colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator is used to spot the bacterial suspensions onto the surface of the agar plates.

  • Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 85% N2, 10% H2, and 5% CO2) at 37°C for 48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Workflow for Anaerobic MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare Brucella Agar Incorporate Incorporate Antibiotic into Agar Media->Incorporate Antibiotic Prepare Serial Dilutions of Phenelfamycin Antibiotic->Incorporate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Bacteria Inoculum->Inoculate Incorporate->Inoculate Incubate Incubate Anaerobically (48h, 37°C) Inoculate->Incubate Read Read Plates for Growth Inhibition Incubate->Read Determine Determine MIC Read->Determine

Caption: Agar dilution method for anaerobic MIC testing.

MIC Determination for Aerobic and Facultative Anaerobic Bacteria (e.g., Neisseria gonorrhoeae, Propionibacterium acnes)

For these bacteria, broth microdilution or agar dilution methods are commonly used.

  • Media Preparation: Appropriate growth media are used, such as GC agar base with supplements for N. gonorrhoeae or Brucella broth/agar for P. acnes.

  • Antibiotic and Inoculum Preparation: Similar to the anaerobic protocol, serial dilutions of the phenelfamycins and a standardized bacterial inoculum are prepared.

  • Assay Setup (Broth Microdilution): The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of the antibiotic in broth, to which the bacterial inoculum is added.

  • Incubation: Plates for N. gonorrhoeae are incubated in a CO2-enriched atmosphere, while those for P. acnes are incubated anaerobically. Incubation is typically at 37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest antibiotic concentration that prevents visible turbidity in the wells.

Conclusion

The available data reveal distinct antibacterial profiles for different phenelfamycin compounds. The broad activity of phenelfamycins A, B, C, E, and F against anaerobic bacteria, the specific potency of phenelfamycin B against multidrug-resistant N. gonorrhoeae, and the targeted action of phenelfamycins G and H against P. acnes highlight the potential of this antibiotic family for various therapeutic applications. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential and to identify the most promising candidates for clinical development. Researchers are encouraged to consult the full-text versions of the cited literature for more detailed quantitative data and experimental specifics.

References

A Comparative Guide to the Binding of Phenelfamycin E and Pulvomycin on Elongation Factor Tu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding mechanisms of two elfamycin antibiotics, Phenelfamycin E and pulvomycin (B1679863), on their common target, the bacterial elongation factor Tu (EF-Tu). While high-resolution structural data for the pulvomycin-EF-Tu complex offers a clear understanding of its inhibitory action, the precise binding site of this compound remains to be structurally elucidated. This comparison, therefore, leverages the comprehensive data available for pulvomycin as a representative of its class and contextualizes the known functional aspects of phenelfamycins.

Executive Summary

Both this compound and pulvomycin are members of the elfamycin family of antibiotics that inhibit bacterial protein synthesis by targeting EF-Tu. Pulvomycin has been shown to bind to a crucial pocket at the interface of all three domains of EF-Tu. This binding event locks the protein in a conformation that prevents the formation of the essential ternary complex, consisting of EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA). Although a crystal structure for this compound in complex with EF-Tu is not yet available, its classification as an elfamycin and its known inhibitory effect on protein synthesis strongly suggest a similar mechanism of action, likely involving an overlapping binding site with pulvomycin.

Data Presentation

The following table summarizes the available quantitative data for the activity of phenelfamycins and pulvomycin. It is important to note the absence of direct binding affinity data (e.g., Kd, Ki, or IC50) for this compound's interaction with EF-Tu in the public domain. The provided data consists of Minimum Inhibitory Concentrations (MICs), which reflect the potency of the antibiotics against whole bacterial cells.

AntibioticTargetOrganism for Structural DataQuantitative DataData TypeReference
Pulvomycin Elongation Factor Tu (EF-Tu)Thermus thermophilus-Crystal Structure (1.4 Å)[1][2]
Phenelfamycin B Elongation Factor Tu (EF-Tu)-~ 1 µg/mLMIC[3]
Phenelfamycin A, B, C, E, F Elongation Factor Tu (EF-Tu)-Active against Gram-positive anaerobesActivity Spectrum[4]

Binding Site Comparison

Pulvomycin: A Well-Defined Interaction

The crystal structure of Thermus thermophilus EF-Tu in complex with pulvomycin and a non-hydrolyzable GTP analog (GDPNP) reveals a detailed picture of the antibiotic's binding site[1]. Pulvomycin lodges itself in a pocket formed by the interface of the three domains of EF-Tu:

  • Domain 1: The GTP-binding domain.

  • Domain 2: Involved in aa-tRNA binding.

  • Domain 3: Also participates in aa-tRNA binding.

By occupying this inter-domain space, pulvomycin physically obstructs the binding of the 3'-aminoacyl group, the acceptor stem, and the 5' end of the aa-tRNA. This steric hindrance prevents the formation of the EF-Tu•GTP•aa-tRNA ternary complex, a critical step in the delivery of amino acids to the ribosome during protein synthesis. Furthermore, pulvomycin binding stabilizes EF-Tu in its GTP-bound conformation, hindering the correct positioning of Domain 1 relative to Domains 2 and 3.

This compound: An Inferred Binding Site

As of this guide's publication, no publicly available crystal structure of this compound bound to EF-Tu exists. However, based on its classification as an elfamycin antibiotic and its known function as a protein synthesis inhibitor, it is highly probable that this compound targets the same or a significantly overlapping binding site as pulvomycin on EF-Tu. The phenelfamycin complex, including this compound, has been shown to be active against various bacteria, and for Phenelfamycin B, this activity is directly attributed to the inhibition of protein biosynthesis via EF-Tu binding. The shared mechanism of action within the elfamycin family strongly supports the hypothesis that this compound also prevents the formation of the ternary complex by interacting with the multi-domain binding pocket on EF-Tu.

Experimental Protocols

Crystallization and Structure Determination of the EF-Tu•GDPNP•Pulvomycin Complex

The methodology for determining the crystal structure of the T. thermophilus EF-Tu in complex with pulvomycin provides a gold standard for such studies.

  • Protein Expression and Purification: The gene encoding EF-Tu from T. thermophilus is overexpressed in E. coli and the protein is purified using chromatographic techniques.

  • Complex Formation: The purified EF-Tu is incubated with a molar excess of the non-hydrolyzable GTP analog, guanylyl imino diphosphate (B83284) (GDPNP), and pulvomycin to form the ternary complex.

  • Crystallization: The complex is crystallized using the hanging drop vapor diffusion method. Crystals are typically grown at a controlled temperature (e.g., 4°C) in a solution containing a precipitant, such as ammonium (B1175870) sulfate, and a buffer to maintain a specific pH (e.g., pH 6.4).

  • Data Collection: X-ray diffraction data are collected from the crystals, often using a synchrotron radiation source to obtain high-resolution data. The data collection is typically performed at cryogenic temperatures to minimize radiation damage.

  • Structure Solution and Refinement: The structure is solved using molecular replacement, with a known structure of EF-Tu as a search model. The initial model is then refined against the collected diffraction data to produce the final, high-resolution structure of the complex.

In Vitro Protein Synthesis Assay (Poly(Phe) Synthesis)

This assay is a common method to determine the inhibitory activity of compounds on bacterial protein synthesis.

  • Preparation of Cell-Free System: An S30 extract containing ribosomes, tRNAs, and other necessary translation factors is prepared from a bacterial strain, such as E. coli.

  • Reaction Mixture: The reaction mixture typically contains the S30 extract, a template mRNA (e.g., poly(U) for polyphenylalanine synthesis), radiolabeled amino acids (e.g., [14C]phenylalanine), an energy source (GTP and ATP), and varying concentrations of the antibiotic to be tested (e.g., phenelfamycin or pulvomycin).

  • Incubation: The reaction is incubated at 37°C for a specific period to allow for protein synthesis.

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (the polypeptide chains). The results are typically expressed as the concentration of the antibiotic that inhibits protein synthesis by 50% (IC50).

Signaling Pathways and Experimental Workflows

EF_Tu_Inhibition cluster_EFTu_Cycle Normal EF-Tu Cycle cluster_Inhibition Inhibition by Pulvomycin / this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome delivers aa-tRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Pulvomycin Pulvomycin or This compound Blocked Complex Blocked EF-Tu-GTP Pulvomycin->Blocked Complex EF-Tu-GTP_inhibited EF-Tu-GTP EF-Tu-GTP_inhibited->Blocked Complex binds to Blocked Complex->Ternary Complex prevents formation

Figure 1. Mechanism of EF-Tu inhibition.

The diagram above illustrates the normal bacterial EF-Tu cycle and how it is disrupted by pulvomycin and, presumably, this compound. In the uninhibited pathway, EF-Tu in its GTP-bound state binds to an aminoacyl-tRNA to form a ternary complex. This complex then delivers the amino acid to the ribosome, enabling protein synthesis to proceed. Pulvomycin and other related elfamycins bind to EF-Tu-GTP, preventing the formation of the ternary complex and thereby halting protein synthesis.

Pulvomycin_Binding cluster_EFTu EF-Tu Structure EF-Tu EF-Tu Domain1 Domain 1 (GTP-binding) Domain2 Domain 2 (aa-tRNA binding) Domain3 Domain 3 (aa-tRNA binding) Pulvomycin Pulvomycin aa-tRNA_site aa-tRNA Binding Site Pulvomycin->aa-tRNA_site binds at interface, blocking site

Figure 2. Pulvomycin binding site on EF-Tu.

This diagram shows a simplified representation of the three domains of EF-Tu. Pulvomycin binds at the interface of these domains, directly overlapping with the binding site for aminoacyl-tRNA (aa-tRNA). This steric hindrance is the primary mechanism by which pulvomycin inhibits the function of EF-Tu. The binding site for this compound is hypothesized to be in the same region.

References

Evaluating the Selectivity of Phenelfamycin E for Bacterial vs. Mitochondrial EF-Tu: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenelfamycin E, a member of the elfamycin class of antibiotics, targets the bacterial elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis.[1][2] This guide provides a comparative evaluation of the selectivity of this compound for its intended bacterial target versus the homologous mitochondrial elongation factor Tu (mEF-Tu). Understanding this selectivity is paramount for assessing the potential for off-target effects and ensuring the therapeutic safety of this antibiotic. This document summarizes available experimental data for this compound and related compounds, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Executive Summary

The efficacy of antibiotics targeting bacterial protein synthesis machinery hinges on their ability to selectively inhibit the bacterial target without significantly affecting the host's mitochondrial counterparts. Mitochondria, having evolved from bacteria, possess ribosomes and translation factors that are structurally and functionally similar to their prokaryotic ancestors. Therefore, antibiotics targeting bacterial EF-Tu, such as this compound, have the potential to inhibit the homologous mEF-Tu, leading to mitochondrial toxicity.

Comparative Inhibition Data

The following tables summarize the available inhibitory data for this compound and other relevant elfamycin antibiotics. It is important to note the absence of specific IC50 values for this compound against mitochondrial EF-Tu in the reviewed literature.

Table 1: In Vitro Inhibition of Bacterial Protein Synthesis by Elfamycins

CompoundBacterial SpeciesAssay TypeIC50 / MICReference
This compound Various Gram-positive anaerobesMICData not specified[2]
Phenelfamycin AEscherichia coliPoly(Phe) synthesis>1000 µM
Phenelfamycin ANeisseria gonorrhoeaeMICActive (value not specified)[2]
Phenelfamycin AStreptococciMICActive (value not specified)[2]
Phenelfamycin BNeisseria gonorrhoeae (multidrug-resistant)MIC~1 µg/mL[4][5]
KirromycinEscherichia coliRibosomal inhibition-[1][3]
AurodoxEscherichia coliPoly(Phe) synthesis0.13 µM

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity of Elfamycins for Bacterial vs. Mitochondrial EF-Tu

CompoundTargetAssay TypeIC50 / InhibitionSelectivity (Bacterial/Mitochondrial)Reference
This compound Bacterial EF-Tu-Data Not Available Data Not Available
This compound Mitochondrial EF-Tu-Data Not Available Data Not Available
KirromycinE. coli RibosomesIn vitro translationHigh~200-fold[1][3]
KirromycinMitochondrial RibosomesIn vitro translationLow-[1][3]

Experimental Protocols

To empirically determine the selectivity of this compound, two primary types of in vitro assays are required: one to measure the inhibition of bacterial protein synthesis and another to measure the inhibition of mitochondrial protein synthesis.

In Vitro Bacterial Protein Synthesis Inhibition Assay (Poly(Phe) Synthesis Assay)

This assay measures the ability of a compound to inhibit the synthesis of a polypeptide chain (polyphenylalanine) from a poly(U) mRNA template in a cell-free system containing bacterial ribosomes and translation factors.

Methodology:

  • Preparation of the Cell-Free System: An S30 extract containing ribosomes and soluble proteins is prepared from a suitable bacterial strain (e.g., Escherichia coli).

  • Reaction Mixture: The reaction mixture typically contains the S30 extract, a buffer system, energy sources (ATP, GTP), amino acids (including radiolabeled Phenylalanine), a poly(U) mRNA template, and varying concentrations of the test compound (this compound).

  • Incubation: The reaction is incubated at 37°C to allow for protein synthesis.

  • Quantification: The amount of synthesized polyphenylalanine is quantified by measuring the incorporation of the radiolabeled phenylalanine into the polypeptide chain. This is typically done by precipitating the protein, collecting it on a filter, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Mitochondrial Protein Synthesis Inhibition Assay

This assay measures the impact of a compound on protein synthesis within isolated and intact mitochondria.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source, such as rat liver or cultured human cells, using differential centrifugation.

  • Reaction Mixture: The isolated mitochondria are incubated in a specialized buffer containing substrates for respiration and protein synthesis, along with a radiolabeled amino acid (e.g., 35S-methionine). Various concentrations of this compound are added to the reaction. To specifically measure mitochondrial protein synthesis, a cytosolic protein synthesis inhibitor (e.g., cycloheximide) is included to block any contaminating cytoplasmic translation.

  • Incubation: The mixture is incubated at 37°C to allow for the synthesis of mitochondrial-encoded proteins.

  • Quantification: The incorporation of the radiolabeled amino acid into newly synthesized mitochondrial proteins is measured. This involves lysing the mitochondria, precipitating the proteins, and measuring the radioactivity.

  • Data Analysis: The percentage of inhibition of mitochondrial protein synthesis is calculated for each concentration of this compound, and the IC50 value is determined.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the mechanism of action of elfamycins and the experimental workflow for determining selectivity.

Mechanism of Action of Elfamycin Antibiotics Bacterial Ribosome Bacterial Ribosome EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex binds Inhibition Prevents proper EF-Tu function Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary Complex binds Ternary Complex->Bacterial Ribosome delivers aa-tRNA This compound This compound This compound->EF-Tu-GTP binds to

Caption: Mechanism of this compound action on bacterial EF-Tu.

Workflow for Determining this compound Selectivity cluster_bacterial Bacterial Assay cluster_mitochondrial Mitochondrial Assay Bacterial Cell-Free System Bacterial Cell-Free System Poly(Phe) Synthesis Assay Poly(Phe) Synthesis Assay Bacterial Cell-Free System->Poly(Phe) Synthesis Assay IC50_bacterial Calculate IC50 (Bacterial EF-Tu) Poly(Phe) Synthesis Assay->IC50_bacterial Compare IC50 Values Compare IC50 Values IC50_bacterial->Compare IC50 Values Isolated Mitochondria Isolated Mitochondria Mitochondrial Protein Synthesis Assay Mitochondrial Protein Synthesis Assay Isolated Mitochondria->Mitochondrial Protein Synthesis Assay IC50_mitochondrial Calculate IC50 (Mitochondrial EF-Tu) Mitochondrial Protein Synthesis Assay->IC50_mitochondrial IC50_mitochondrial->Compare IC50 Values Determine Selectivity Index Determine Selectivity Index Compare IC50 Values->Determine Selectivity Index

Caption: Experimental workflow for selectivity determination.

Conclusion

The available data on elfamycin antibiotics strongly suggest that this compound is likely to exhibit a favorable selectivity profile, preferentially inhibiting bacterial EF-Tu over its mitochondrial counterpart. However, the lack of direct comparative IC50 values for this compound represents a significant data gap. To definitively evaluate its therapeutic potential and safety, it is imperative that the experimental protocols detailed in this guide are employed to generate specific and quantitative data on the inhibitory activity of this compound against both bacterial and mitochondrial EF-Tu. Such data will be crucial for guiding further drug development efforts and ensuring a comprehensive understanding of this promising antibiotic candidate.

References

Safety Operating Guide

Navigating the Disposal of Phenelfamycin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Phenelfamycin E, proper disposal is a critical component of laboratory safety and environmental responsibility. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is best practice within the scientific community to treat all chemical waste, particularly antibiotics, with a high degree of caution to mitigate the potential for environmental contamination and the development of antimicrobial resistance.[1][2]

This guide provides a procedural framework for the safe and effective disposal of this compound, ensuring that laboratory practices align with a commitment to safety and environmental stewardship.

Core Principles for this compound Disposal

The overarching principle for the disposal of this compound, as with many research chemicals, is to manage it as a chemical waste product. This approach helps to prevent its release into the environment, which could have unintended consequences. All materials that have come into contact with this compound, including solutions, contaminated labware, and personal protective equipment (PPE), should be considered for chemical waste disposal.[2][3]

Disposal Procedures for this compound Waste

The following step-by-step procedures are recommended for the disposal of different forms of this compound waste.

Liquid Waste (e.g., stock solutions, unused media containing this compound):

  • Segregation: Do not pour liquid this compound waste down the drain.[2] Collect it in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container should be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and its approximate concentration.

  • Storage: Store the waste container in a designated and secure area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for the disposal of the liquid waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Solid Waste (e.g., expired powder, contaminated gloves, pipette tips, and other labware):

  • Collection: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.[3]

  • Labeling: Clearly label the container as "Hazardous Waste" with the name "this compound."

  • Storage: Store the solid waste container in a designated, secure area.

  • Disposal: Dispose of the solid waste through your institution's EHS-approved waste stream.[4]

Decontamination of Spills:

In the event of a spill, the following procedure should be followed:

  • Containment: Isolate the spill area to prevent further spread.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Absorption: Cover the spill with an absorbent material, such as a chemical spill pillow or absorbent pads.

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.

  • Cleaning: Clean the spill area with a suitable laboratory disinfectant or detergent and water.

  • Disposal: Dispose of all contaminated cleaning materials as solid hazardous waste.

Quantitative Data Summary

Waste TypeRecommended Disposal ContainerDisposal Method
Liquid this compound WasteLabeled, leak-proof hazardous waste containerCollection by institutional EHS or licensed contractor
Solid this compound WasteLabeled, leak-proof hazardous waste containerCollection by institutional EHS or licensed contractor
Empty Product ContainersOriginal containerRinse thoroughly, with the first rinse collected as hazardous waste, then dispose of as general waste or recycle if appropriate.[4]

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. For handling and use, always refer to the specific Safety Data Sheet and your institution's standard operating procedures for handling chemical compounds. The usual precautionary measures for handling chemicals should be followed.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_liquid_waste Liquid Waste Disposal cluster_solid_waste Solid Waste Disposal start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, leak-proof hazardous waste container is_liquid->collect_liquid Yes collect_solid Collect in a labeled, leak-proof hazardous waste container is_liquid->collect_solid No (Solid) dispose_liquid Dispose via institutional EHS or licensed contractor collect_liquid->dispose_liquid dispose_solid Dispose via institutional EHS or licensed contractor collect_solid->dispose_solid

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Phenelfamycin E

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Protocols for Laboratory Professionals

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling Phenelfamycin E, categorized by the type of laboratory operation. These recommendations are based on established guidelines for handling cytotoxic and potent pharmaceutical compounds.[2][3][4][5]

Operation Required PPE Specifications & Best Practices
Weighing and Aliquoting (Dry Powder) - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields or Goggles- N95 or higher Respirator- Handle in a certified chemical fume hood or a containment ventilated enclosure (CVE).- Use powder-free gloves to minimize aerosolization.- Ensure gown is low-permeability with a closed front and tight-fitting cuffs.- Change outer gloves immediately if contaminated.
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields or Goggles- Prepare solutions in a chemical fume hood or biological safety cabinet.- Use Luer-lock syringes and needles to prevent accidental disconnection and spills.- Cover work surfaces with disposable absorbent pads.
Administration to Cell Cultures or Animals - Nitrile Gloves- Disposable Gown- Safety Glasses or Face Shield- Perform procedures in a biological safety cabinet.- A face shield is recommended if there is a risk of splashing.
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Safety Glasses- All contaminated materials (gloves, gowns, vials, etc.) should be treated as hazardous chemical waste.- Place waste in clearly labeled, sealed containers.

Experimental Protocol: Safe Handling and Preparation of this compound Stock Solution

This protocol details the step-by-step procedure for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (as specified in the table above)

  • Chemical fume hood or containment ventilated enclosure

  • Disposable absorbent bench pads

  • Hazardous waste container

Procedure:

  • Preparation of the Work Area:

    • Ensure the chemical fume hood or CVE is certified and functioning correctly.

    • Cover the work surface with a disposable, absorbent plastic-backed pad.

    • Place all necessary equipment and materials inside the containment area before starting.

    • Position a hazardous waste container within easy reach.

  • Donning PPE:

    • Put on a disposable gown, ensuring it is fully closed.

    • Don two pairs of nitrile gloves, with the inner pair tucked under the gown cuff and the outer pair over the cuff.

    • Wear safety glasses with side shields or goggles.

    • If handling the powder outside of a certified containment enclosure, an N95 or higher respirator is mandatory.

  • Weighing this compound:

    • Carefully weigh the desired amount of this compound powder directly into a tared microcentrifuge tube or vial within the containment area.

    • Handle the container with care to avoid creating dust.

  • Solution Preparation:

    • Using a calibrated pipette, add the appropriate volume of solvent to the vial containing the this compound powder.

    • Close the vial securely and vortex or gently agitate until the solid is completely dissolved.

  • Aliquoting and Storage:

    • If necessary, aliquot the stock solution into smaller, clearly labeled sterile tubes.

    • Store the stock solution at the recommended temperature (e.g., -20°C) in a designated and labeled freezer.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment within the containment area with an appropriate deactivating agent (e.g., 70% ethanol), followed by a cleaning agent.

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Dispose of all contaminated disposable items (e.g., pipette tips, tubes, absorbent pads) in the designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the following order to prevent self-contamination: gown, outer gloves (if not already removed), goggles/face shield, respirator (if used), and finally, the inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Workflow

The following diagram illustrates the key stages of the operational and disposal workflow for this compound, emphasizing critical safety checkpoints.

PhenelfamycinE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE Identify Hazards PrepareWorkspace Prepare Containment Workspace SelectPPE->PrepareWorkspace Don PPE Weighing Weighing of Solid Compound PrepareWorkspace->Weighing Begin Handling Solubilization Solubilization & Aliquoting Weighing->Solubilization In Fume Hood Experimentation Experimental Use Solubilization->Experimentation WasteSegregation Segregate Hazardous Waste Experimentation->WasteSegregation Post-Experiment Decontamination Decontaminate Workspace WasteSegregation->Decontamination Doffing Doff PPE Correctly Decontamination->Doffing HandHygiene Wash Hands Thoroughly Doffing->HandHygiene

Caption: Safe handling and disposal workflow for this compound.

By adhering to these stringent safety protocols, research institutions can foster a secure environment for their scientists, enabling the continued advancement of drug discovery while minimizing occupational health risks.

References

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